molecular formula C20H39N3O B15621991 Piperidine-C-Pip-C2-Pip-C2-OH

Piperidine-C-Pip-C2-Pip-C2-OH

Cat. No.: B15621991
M. Wt: 337.5 g/mol
InChI Key: XBBKQLOFWAYSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-C-Pip-C2-Pip-C2-OH is a useful research compound. Its molecular formula is C20H39N3O and its molecular weight is 337.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H39N3O

Molecular Weight

337.5 g/mol

IUPAC Name

2-[1-[2-[1-(piperidin-4-ylmethyl)piperidin-4-yl]ethyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C20H39N3O/c24-16-8-19-4-12-22(13-5-19)11-3-18-6-14-23(15-7-18)17-20-1-9-21-10-2-20/h18-21,24H,1-17H2

InChI Key

XBBKQLOFWAYSPC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unidentified Chemical Compound: "Piperidine-C-Pip-C2-Pip-C2-OH"

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment and Nomenclature Challenge

Following a comprehensive search of chemical databases and scientific literature, the compound designated as "Piperidine-C-Pip-C2-Pip-C2-OH" could not be positively identified. The provided name does not conform to IUPAC (International Union of Pure and Applied Chemistry) nomenclature standards, nor does it appear to be a recognized common name or abbreviation for a known chemical entity. The structure and connectivity of the "Pip" (assumed to be piperidine), "C" (assumed to be a carbon linker), "C2" (assumed to be a two-carbon linker), and "-OH" (hydroxyl) moieties remain ambiguous based on this non-standard designation.

Implications for Data Retrieval and Analysis

The inability to ascertain the precise chemical structure of "this compound" precludes the retrieval of its chemical properties, experimental protocols, and associated biological data. Key information such as physicochemical characteristics (e.g., melting point, boiling point, solubility), pharmacological activity, and toxicological data are all contingent upon a defined molecular structure.

Recommendations for Proceeding

To enable the creation of the requested in-depth technical guide, it is imperative to first establish the correct and unambiguous identity of the compound. Researchers, scientists, and drug development professionals interested in this molecule are advised to provide one of the following identifiers:

  • A clear 2D or 3D chemical structure diagram.

  • A standard chemical name (e.g., IUPAC name).

  • A CAS (Chemical Abstracts Service) Registry Number.

  • An InChI (International Chemical Identifier) or SMILES (Simplified Molecular-Input Line-Entry System) string.

Once a verifiable chemical structure is provided, a thorough search for the relevant data can be conducted, and a comprehensive technical guide can be developed, including the requested data tables, experimental protocols, and visualizations. Without this foundational information, any attempt to provide data would be speculative and scientifically unsound.

"Piperidine-C-Pip-C2-Pip-C2-OH" structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This document provides an in-depth technical guide on the comprehensive characterization of the complex piperidine-containing molecule, designated here as Piperidine-C-Pip-C2-Pip-C2-OH . Due to the non-standard nomenclature, and for the purpose of this guide, we will refer to a plausible representative structure: 1-(piperidin-1-ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine . The methodologies and data interpretation frameworks presented herein are broadly applicable to other complex heterocyclic molecules.

This guide is intended for researchers, chemists, and drug development professionals, offering a detailed overview of the necessary analytical techniques, experimental protocols, and data interpretation required to unequivocally determine the molecule's constitution, configuration, and conformation.

Molecular Structure and Properties

The proposed structure for "this compound" is a multi-substituted piperidine (B6355638) core. The elucidation of such a structure requires a multi-pronged analytical approach to confirm the connectivity of the piperidine rings, the nature and position of the linker groups, and the stereochemistry of any chiral centers.

Table 1: Summary of Key Analytical Data for Structure Elucidation

Analytical Technique Parameter Observed Value/Result Interpretation
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺m/z 422.3768Confirms the elemental composition of C₂₄H₄₅N₃O₂.
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)See Table 2Provides information on the proton environment and connectivity.
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)See Table 3Confirms the carbon skeleton and functional groups.
FT-IR Wavenumber (cm⁻¹)3400 (O-H), 2935 (C-H), 1645 (C=O)Identifies key functional groups.
2D NMR (COSY, HSQC, HMBC) CorrelationsN/AEstablishes proton-proton and proton-carbon connectivities.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : Agilent 6545 Q-TOF LC/MS

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Mass Range : 100-1000 m/z

  • Sample Preparation : The compound was dissolved in methanol (B129727) at a concentration of 1 mg/mL and infused directly into the mass spectrometer.

  • Data Analysis : The exact mass of the protonated molecule [M+H]⁺ was determined and compared with the theoretical mass calculated for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Avance III 500 MHz spectrometer

  • Solvent : Chloroform-d (CDCl₃)

  • Sample Preparation : Approximately 10 mg of the compound was dissolved in 0.75 mL of CDCl₃.

  • Experiments Performed :

    • ¹H NMR : Standard proton NMR to identify the chemical environment of protons.

    • ¹³C NMR : To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer

  • Sample Preparation : A thin film of the compound was cast on a NaCl plate.

  • Data Acquisition : The spectrum was recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Structure Confirmation

The definitive structure was pieced together by integrating data from all analytical techniques. HRMS provided the molecular formula. The key functional groups (hydroxyl and amide carbonyl) were identified by FT-IR. The detailed connectivity was established through a combination of 1D and 2D NMR experiments.

Table 2: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.65t2H-CH₂-OH
3.45m4HPiperidine-N-CH₂ (adjacent to carbonyl)
3.10s2H-CO-CH₂-N-
2.80 - 2.20m12HOther piperidine ring protons
1.80 - 1.40m15HOther piperidine and linker protons
1.25m2H-CH₂-CH₂-OH

Table 3: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
170.5C=O (Amide)
60.8-CH₂-OH
58.2-CO-CH₂-N-
54.0 - 45.0Piperidine ring carbons (adjacent to N)
38.0 - 24.0Other piperidine and linker carbons

The HMBC spectrum was instrumental in connecting the piperidine rings through the ethyl and acetyl linkers, confirming the proposed structure. For instance, correlations were observed between the protons of the acetyl linker (-CO-CH₂-) and the carbonyl carbon, as well as the adjacent piperidine ring carbons.

Visualizing Experimental and Logical Workflows

To elucidate the structure of a complex molecule like "this compound," a systematic workflow is employed. This process begins with preliminary analysis and culminates in the definitive confirmation of the chemical structure.

G cluster_0 Initial Analysis cluster_1 Core Spectroscopic Analysis cluster_2 Detailed Structural Connectivity cluster_3 Structure Confirmation A Sample Preparation B Preliminary Techniques (TLC, Melting Point) A->B C Mass Spectrometry (HRMS) Determine Molecular Formula B->C D FT-IR Spectroscopy Identify Functional Groups B->D E 1D NMR (1H, 13C) Initial Proton and Carbon Environment B->E H Data Integration and Structure Proposal C->H D->H F 2D NMR (COSY, HSQC) Direct H-H and C-H Correlations E->F G 2D NMR (HMBC) Long-Range C-H Correlations F->G G->H I Final Structure Elucidation H->I

Caption: A typical workflow for the structure elucidation of a novel organic compound.

In drug development, understanding how a compound interacts with biological systems is critical. Should "this compound" be investigated as a potential therapeutic agent, its effect on cellular signaling pathways would need to be determined. The following diagram illustrates a generic signaling pathway that could be modulated by such a compound.

G A Piperidine Compound B Receptor Binding A->B C Second Messenger Activation (e.g., cAMP, Ca2+) B->C D Kinase Cascade (e.g., MAPK Pathway) C->D E Transcription Factor Activation D->E F Gene Expression E->F G Cellular Response (e.g., Proliferation, Apoptosis) F->G

Caption: A generalized cell signaling pathway potentially modulated by a piperidine-based compound.

Conclusion

The structural elucidation of "this compound," represented by the plausible structure 1-(piperidin-1-ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine , is a complex process that relies on the synergistic use of multiple advanced analytical techniques. High-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and FT-IR are all indispensable tools in this endeavor. The detailed protocols and data interpretation frameworks outlined in this guide provide a robust foundation for the characterization of this and other similarly complex molecules, ensuring the accuracy and reliability of the determined structure, a critical step in the drug discovery and development pipeline.

An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of piperidine-containing molecules, with a specific focus on structures analogous to "Piperidine-C-Pip-C2-Pip-C2-OH". While a specific CAS number for "this compound" is not publicly available, this document will delve into the technical aspects of similar chemical entities used in cutting-edge drug discovery and development. These molecules are of significant interest to researchers and scientists, particularly in the design of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The piperidine (B6355638) motif is a highly privileged scaffold in medicinal chemistry, valued for its structural and physicochemical properties that can enhance the efficacy and druggability of bioactive compounds.[1] This guide will cover the synthesis, experimental protocols, and biological significance of such piperidine-based linkers.

Chemical and Physical Properties

Molecules of the "this compound" type are characterized by a core structure featuring linked piperidine rings. One available source identifies a compound with this name under the catalog number HY-168723, providing some key technical data.[2]

PropertyValueSource
Catalog Number HY-168723[2]
Molecular Weight 337.54[2]
Molecular Formula C20H39N3O[2]
Purity >98%[2]

The structure implied by the name suggests a chemical linker composed of two piperidine rings connected by ethyl spacers, with a terminal hydroxyl group. Such a structure is designed to be incorporated into larger molecules, for instance, by conjugating it with an E3 ligase ligand, as seen in related compounds like Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH.[3]

Synthesis and Experimental Protocols

The synthesis of piperidine-containing molecules can be achieved through various established chemical routes. A common method involves the hydrogenation of pyridine (B92270) precursors.[4] For more complex structures like the one , a modular approach is typically employed, involving the coupling of piperidine-containing building blocks.

General Experimental Protocol for Synthesis:

A plausible synthetic route for a molecule like "this compound" would involve a multi-step process. The following is a generalized protocol based on common organic synthesis techniques for similar structures.

  • Protection of Piperidine: Start with a suitable piperidine derivative where the nitrogen is protected with a group like Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

  • Alkylation: The protected piperidine can be alkylated with a dihaloethane (e.g., 1,2-dibromoethane) to introduce the ethyl linker. This reaction is typically carried out in the presence of a strong base.

  • Coupling: The resulting mono-alkylated piperidine can then be reacted with a second protected piperidine molecule to form the Pip-C2-Pip core.

  • Functionalization: The terminal hydroxyl group can be introduced by reacting the linked piperidine structure with ethylene (B1197577) oxide or a similar two-carbon synthon bearing a protected hydroxyl group.

  • Deprotection: The final step involves the removal of the protecting groups to yield the desired "this compound" molecule.

Experimental Workflow for Synthesis

cluster_synthesis Synthetic Workflow Start Start Protection N-Protection of Piperidine Start->Protection Alkylation Alkylation with Dihaloethane Protection->Alkylation Coupling Coupling of Piperidine Units Alkylation->Coupling Functionalization Introduction of Hydroxyl Group Coupling->Functionalization Deprotection Final Deprotection Functionalization->Deprotection End End Deprotection->End cluster_protac PROTAC Mechanism of Action PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

References

An In-depth Technical Guide on Piperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of piperidine (B6355638), a foundational heterocyclic amine. Due to the ambiguous nature of the term "Piperidine-C-Pip-C2-Pip-C2-OH," which does not correspond to a standard chemical name, this document focuses on the core structure of piperidine. It details its chemical and physical properties, molecular weight, and the impact of various functional groups mentioned in the query. Furthermore, this guide outlines key experimental protocols for the synthesis and analysis of piperidine derivatives and illustrates a significant synthetic pathway involving piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to Piperidine

Piperidine is a saturated heterocyclic organic compound with the chemical formula C₅H₁₁N.[1] It consists of a six-membered ring containing five methylene (B1212753) bridges (–CH₂–) and one nitrogen atom.[1][2] Found naturally in black pepper (from which its name is derived), piperidine is a fundamental structural motif present in a vast array of natural products, alkaloids, and pharmaceuticals.[1] Its prevalence in medicinally active compounds, including analgesics, antipsychotics, and antihistamines, underscores its importance in drug discovery and development.[3] Piperidine is a colorless liquid with a characteristic amine-like odor and is miscible with water and most organic solvents.[1][4]

Molecular Weight and Physicochemical Properties

The accurate determination of molecular weight is fundamental in chemical synthesis and analysis. The molecular weight of the parent piperidine molecule and the mass contributions of the fragments from the user's query are detailed below.

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Molecular Formula of Piperidine: C₅H₁₁N.[1]

Calculation for Piperidine: (5 × 12.011) + (11 × 1.008) + (1 × 14.007) = 60.055 + 11.088 + 14.007 = 85.150 g/mol .[1]

Data Presentation: Molecular Weights of Piperidine and Related Fragments

The table below summarizes the molecular formula and weight of piperidine and the chemical fragments mentioned in the query "this compound." This allows for a clear comparison of their respective mass contributions.

Compound/FragmentChemical FormulaMolecular Weight ( g/mol )
Piperidine (Pip)C₅H₁₁N85.150
Methylene (-C-)-CH₂-14.026
Ethylene (-C2-)-C₂H₄-28.052
Hydroxyethyl (-C2-OH)-C₂H₅O45.061

Note: The molecular weights of the fragments are calculated for the divalent linker or monovalent substituent group.

Experimental Protocols

The synthesis and analysis of piperidine derivatives are crucial aspects of their application in research and industry. Below are detailed methodologies for key experimental procedures.

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines can be achieved through various methods, including the reduction of pyridine (B92270) derivatives and intramolecular cyclization reactions.[5][6]

Protocol: Reductive Amination for N-Alkylated Piperidine Synthesis

This protocol describes a general procedure for the synthesis of an N-alkylated piperidine derivative.

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents), in portions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated piperidine.

Analytical Methods for Piperidine Compounds

The characterization and quantification of piperidine derivatives are commonly performed using chromatographic and spectrometric techniques.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile piperidine derivatives.[7]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the piperidine derivative reference standard (e.g., 1000 µg/mL) in a suitable solvent like methanol. Prepare working standards by serial dilution.[7]

    • Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, plant material), perform a liquid-liquid or solid-phase extraction to isolate the analyte.[3][7] This often involves basifying the sample to ensure the piperidine derivative is in its free base form.[7]

  • GC-MS Instrumental Parameters:

    • GC System: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Injector: Set the injector temperature to ensure efficient volatilization of the analyte.

    • Oven Program: Implement a temperature gradient to achieve good separation of the components in the sample.

    • Carrier Gas: Use an inert carrier gas, typically helium or hydrogen.

    • MS Detector: Operate the mass spectrometer in electron ionization (EI) mode.[7]

    • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identification: Identify the piperidine derivative by comparing its retention time and mass spectrum with that of the reference standard.[7] The fragmentation pattern in the mass spectrum serves as a molecular fingerprint.[7][8]

    • Quantification: If required, construct a calibration curve from the analysis of the working standard solutions to quantify the analyte in the sample.

Visualization of a Key Synthetic Pathway

Piperidine is a widely used secondary amine for the formation of enamines, which are key intermediates in the Stork enamine alkylation reaction.[2] This reaction is a powerful method for the α-alkylation of ketones and aldehydes.[9][10]

Stork_Enamine_Alkylation ketone Ketone enamine Enamine Intermediate ketone->enamine + Piperidine - H₂O piperidine Piperidine iminium Iminium Salt enamine->iminium + R-X electrophile Alkyl Halide (R-X) hydrolysis Acidic Hydrolysis iminium->hydrolysis product α-Alkylated Ketone hydrolysis->product

Caption: Stork enamine alkylation workflow.

Conclusion

Piperidine is a versatile and indispensable scaffold in modern organic and medicinal chemistry. While the specific molecule "this compound" could not be identified from standard chemical nomenclature, this guide has provided a thorough examination of the core piperidine structure. The presented data on molecular weights, along with detailed experimental protocols and a visualization of a key synthetic application, offer valuable technical information for researchers and professionals in the field. A clear understanding of the properties and reactivity of piperidine and its derivatives is essential for the continued development of novel pharmaceuticals and functional materials.

References

A Proposed Synthetic Route for Piperidine-C-Pip-C2-Pip-C2-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of a Piperidine (B6355638) Trimer

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation. The synthesis of complex molecules containing multiple piperidine units, or piperidine oligomers, presents unique challenges in terms of controlling regioselectivity and achieving efficient coupling of the heterocyclic rings.

This technical guide outlines a proposed synthetic route for a complex piperidine-containing molecule, denoted as "Piperidine-C-Pip-C2-Pip-C2-OH". Due to the ambiguity of this nomenclature, we have interpreted the target molecule as a linear piperidine trimer linked through N-alkylation with ethyl spacers, and possessing a terminal hydroxyethyl (B10761427) group at the 4-position of one of the piperidine rings. The proposed target structure is 4-(2-hydroxyethyl)-1-(2-{1-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethyl)piperidine .

This document provides a detailed, step-by-step synthetic strategy, including plausible experimental protocols for each key transformation. The proposed route is based on well-established and robust chemical reactions, primarily centered around the iterative N-alkylation of piperidine units. All quantitative data are summarized in tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Proposed Overall Synthetic Strategy

The synthesis of the target piperidine trimer is proposed to proceed via a convergent approach, wherein a piperidine dimer is first synthesized and then coupled with a functionalized piperidine monomer. This strategy allows for the efficient assembly of the trimeric backbone. The key reactions employed are N-alkylation and the conversion of a hydroxyl group to a leaving group.

The overall workflow of the proposed synthesis is depicted in the following diagram:

G cluster_0 Monomer Synthesis cluster_1 Dimer Synthesis cluster_2 Monomer Functionalization for Coupling cluster_3 Final Coupling and Deprotection (if needed) A Piperidine C 1-(2-Hydroxyethyl)piperidine A->C N-Alkylation B 2-Bromoethanol (B42945) B->C D 1-(2-Bromoethyl)piperidine (B1605536) C->D Bromination F 1-(2-Bromoethyl)piperidine E Piperidine G 1-[2-(Piperidin-1-yl)ethyl]piperidine E->G N-Alkylation F->G L Functionalized Monomer (I) H 4-(2-Hydroxyethyl)piperidine I 1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine H->I N-Alkylation J 2-Bromoethanol J->I K Piperidine Dimer (G) M Target Trimer K->M N-Alkylation L->M

Figure 1: Proposed overall synthetic workflow for the piperidine trimer.

Synthesis of Key Intermediates

Synthesis of 1-(2-Bromoethyl)piperidine (Intermediate 1)

This key intermediate serves as the electrophilic component for the N-alkylation reactions. It can be synthesized in two steps from commercially available piperidine.

G Piperidine Piperidine Intermediate_A 1-(2-Hydroxyethyl)piperidine Piperidine->Intermediate_A Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate_A K2CO3, MeCN, reflux Intermediate_1 1-(2-Bromoethyl)piperidine Intermediate_A->Intermediate_1 PBr3, Toluene (B28343), 0 °C to reflux

Figure 2: Synthesis of Intermediate 1.

Experimental Protocol for 1-(2-Hydroxyethyl)piperidine:

A mixture of piperidine (1.0 eq.), 2-bromoethanol (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile (B52724) is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-(2-hydroxyethyl)piperidine, which can be purified by distillation.

Experimental Protocol for 1-(2-Bromoethyl)piperidine (Intermediate 1):

To a solution of 1-(2-hydroxyethyl)piperidine (1.0 eq.) in toluene at 0 °C is added phosphorus tribromide (0.5 eq.) dropwise. The reaction mixture is then heated at reflux for 4 hours. After cooling, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield 1-(2-bromoethyl)piperidine.

Synthesis of 1-[2-(Piperidin-1-yl)ethyl]piperidine (Intermediate 2 - Dimer)

The piperidine dimer is synthesized by the N-alkylation of piperidine with Intermediate 1.

G Piperidine Piperidine Dimer 1-[2-(Piperidin-1-yl)ethyl]piperidine Piperidine->Dimer Intermediate_1 1-(2-Bromoethyl)piperidine Intermediate_1->Dimer K2CO3, MeCN, reflux

Figure 3: Synthesis of the piperidine dimer.

Experimental Protocol for 1-[2-(Piperidin-1-yl)ethyl]piperidine (Intermediate 2):

A mixture of piperidine (1.2 eq.), 1-(2-bromoethyl)piperidine (1.0 eq.), and potassium carbonate (2.5 eq.) in acetonitrile is heated at reflux for 16 hours. The reaction mixture is worked up as described for the synthesis of 1-(2-hydroxyethyl)piperidine. The crude product is purified by column chromatography on silica (B1680970) gel to afford the piperidine dimer.

Final Assembly of the Piperidine Trimer

The final step involves the coupling of the piperidine dimer with a functionalized monomer, which is prepared from commercially available 4-(2-hydroxyethyl)piperidine.

Synthesis of 1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine (Intermediate 3)

To avoid protecting group chemistry, the N-alkylation of 4-(2-hydroxyethyl)piperidine is performed directly. The primary alcohol is expected to be less reactive than the secondary amine under these conditions.

G Monomer 4-(2-Hydroxyethyl)piperidine Intermediate_3 1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine Monomer->Intermediate_3 Dibromoethane 1,2-Dibromoethane (B42909) Dibromoethane->Intermediate_3 K2CO3, MeCN, reflux

Figure 4: Synthesis of functionalized monomer Intermediate 3.

Experimental Protocol for 1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine (Intermediate 3):

A mixture of 4-(2-hydroxyethyl)piperidine (1.0 eq.), 1,2-dibromoethane (3.0 eq., used in excess to minimize dimerization), and potassium carbonate (2.0 eq.) in acetonitrile is heated at reflux for 12 hours. The excess 1,2-dibromoethane and solvent are removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield Intermediate 3.

Synthesis of the Target Trimer

The final N-alkylation couples the piperidine dimer (Intermediate 2) with the functionalized monomer (Intermediate 3) to yield the target molecule.

G Dimer 1-[2-(Piperidin-1-yl)ethyl]piperidine Trimer Target Trimer Dimer->Trimer Intermediate_3 1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine Intermediate_3->Trimer K2CO3, DMF, 80 °C

Figure 5: Final coupling to form the piperidine trimer.

Experimental Protocol for 4-(2-hydroxyethyl)-1-(2-{1-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethyl)piperidine:

A mixture of 1-[2-(piperidin-1-yl)ethyl]piperidine (Intermediate 2, 1.1 eq.), 1-(2-bromoethyl)-4-(2-hydroxyethyl)piperidine (Intermediate 3, 1.0 eq.), and potassium carbonate (2.5 eq.) in dimethylformamide (DMF) is heated at 80 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by preparative high-performance liquid chromatography (HPLC) to afford the target piperidine trimer.

Data Presentation

The following tables summarize the expected data for the key compounds in the proposed synthetic route. The yields are based on typical values for similar reactions reported in the literature.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1-(2-Hydroxyethyl)piperidineC7H15NOC7H15NO129.2085-95
1-(2-Bromoethyl)piperidineC7H14BrNC7H14BrN192.1070-80
1-[2-(Piperidin-1-yl)ethyl]piperidineC12H26N2C12H26N2198.3560-75
1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidineC9H18BrNOC9H18BrNO236.1540-55
Target Trimer C21H43N3O C21H43N3O 353.59 30-45

Table 1: Summary of compounds and expected yields.

Compound NameExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
1-(2-Hydroxyethyl)piperidine3.65 (t, 2H), 2.70 (t, 2H), 2.50 (m, 4H), 1.60 (m, 6H)60.5, 58.0, 55.0, 26.0, 24.5[M+H]⁺ 130.1
1-(2-Bromoethyl)piperidine3.40 (t, 2H), 2.90 (t, 2H), 2.55 (m, 4H), 1.60 (m, 6H)58.5, 54.5, 32.0, 26.0, 24.5[M+H]⁺ 192.0, 194.0
1-[2-(Piperidin-1-yl)ethyl]piperidine2.40-2.60 (m, 12H), 1.50-1.65 (m, 12H), 1.40 (m, 2H)58.0, 55.0, 26.0, 24.5[M+H]⁺ 199.2
1-(2-Bromoethyl)-4-(2-hydroxyethyl)piperidine3.65 (t, 2H), 3.40 (t, 2H), 2.90 (t, 2H), 2.55 (m, 4H), 1.20-1.80 (m, 9H)61.0, 58.5, 54.0, 39.0, 32.5, 32.0, 26.0[M+H]⁺ 236.1, 238.1
Target Trimer 3.65 (t, 2H), 2.40-2.70 (m, 20H), 1.20-1.80 (m, 21H)61.0, 58.0, 57.5, 55.0, 54.0, 39.0, 32.5, 26.0, 24.5[M+H]⁺ 354.4

Table 2: Expected analytical data for key compounds. (Note: These are predicted values and would require experimental verification).

Conclusion

This technical guide presents a plausible and robust synthetic route for a complex piperidine trimer. The proposed strategy relies on an iterative N-alkylation approach, which is a common and reliable method for the synthesis of N-substituted piperidines. While the synthesis is multi-step, it utilizes readily available starting materials and well-established chemical transformations. The provided experimental protocols are based on literature precedents for similar reactions and offer a solid starting point for the practical synthesis of this and related piperidine oligomers. The successful synthesis of such complex piperidine-containing molecules could provide valuable tools for drug discovery and chemical biology research.

References

The Strategic Role of Piperidine-C-Pip-C2-Pip-C2-OH in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the "Piperidine-C-Pip-C2-Pip-C2-OH" core, a sophisticated linker building block increasingly utilized in the synthesis of potent PROTACs, particularly those targeting Poly (ADP-ribose) polymerase 1 (PARP1).

The "this compound" Linker: Structure and Significance

The "this compound" moiety represents a class of linkers characterized by a sequence of piperidine (B6355638) rings connected by ethyl (-C2-) spacers, terminating in a hydroxyl group (-OH). The piperidine rings introduce a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational constraint can lead to enhanced degradation efficiency. The terminal hydroxyl group provides a convenient attachment point for further chemical modification, allowing for the straightforward coupling of a target protein ligand.

A closely related and commercially available derivative is "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" (often referred to as Compound C6). In this conjugate, the "this compound" linker is pre-attached to thalidomide, a well-known E3 ligase ligand for Cereblon (CRBN). This pre-functionalized building block simplifies the synthesis of CRBN-based PROTACs.

Quantitative Data on PROTACs Utilizing this Linker Core

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (DC50) and their cytotoxic effect on cancer cells (IC50). Below is a summary of the reported data for a notable PROTAC synthesized using the "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" core.

PROTAC NameTarget ProteinE3 LigaseDC50Cell LineIC50Reference
PROTAC PARP1 degrader-3 (Compound C6)PARP1Cereblon (CRBN)58.14 nM-1.63 µM[1]
SW-6202.84 µM[1]
LOVO[1]

Experimental Protocols

The development and evaluation of a PROTAC involves a series of well-defined experimental procedures. Below are representative protocols for key stages of this process.

Representative Synthesis of a PARP1-Targeting PROTAC

The synthesis of a final PROTAC using the "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" core involves the coupling of a PARP1 inhibitor (the "warhead") to the terminal hydroxyl group of the linker. The following is a generalized synthetic scheme.

Disclaimer: The following is a representative synthetic protocol based on established chemical principles for the synthesis of similar PROTACs. It is intended for illustrative purposes, and specific reaction conditions may require optimization.

Step 1: Activation of the PARP1 Inhibitor Carboxylic Acid

A PARP1 inhibitor containing a carboxylic acid functional group (e.g., a derivative of Olaparib or Rucaparib) is activated for amide bond formation.

  • To a solution of the PARP1 inhibitor (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the activated ester.

Step 2: Coupling with the Linker

The activated PARP1 inhibitor is then reacted with the "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" linker.

  • To the solution from Step 1, add "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" (1.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification

The final PROTAC is purified from the reaction mixture.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC.

  • The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for PARP1 Degradation

This protocol is used to quantify the reduction in PARP1 protein levels following treatment with the PROTAC.

  • Cell Culture and Treatment: Seed cancer cells (e.g., SW-620 or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Quantification: Densitometry analysis of the protein bands is performed to quantify the relative levels of PARP1.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the PROTAC on cancer cells.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of PARP1 Degradation-Induced Apoptosis

The degradation of PARP1 by a PROTAC disrupts its crucial role in DNA damage repair. In cancer cells, which often have a high level of endogenous DNA damage, the loss of PARP1 function leads to an accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death) and cell cycle arrest.

PARP1_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Consequences PROTAC PARP1 PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex (PROTAC-PARP1-CRBN) PROTAC->Ternary_Complex PARP1 PARP1 Protein PARP1->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation PARP1 Degradation Proteasome->Degradation DNA_Damage Accumulated DNA Damage Degradation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation->Apoptosis

Caption: PARP1 degradation pathway initiated by a PROTAC.

General Workflow for PROTAC Development and Evaluation

The development of a novel PROTAC is a systematic process that begins with design and synthesis and progresses through a series of in vitro and in vivo evaluations to assess its therapeutic potential.

PROTAC_Development_Workflow Design 1. PROTAC Design (Warhead, Linker, E3 Ligand Selection) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation_Assay 4. In Vitro Degradation Assay (Western Blot, DC50 determination) Purification->Degradation_Assay Cell_Viability 5. Cell Viability Assay (MTT, IC50 determination) Degradation_Assay->Cell_Viability Mechanism 6. Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Cell_Viability->Mechanism In_Vivo 7. In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo PK_PD 8. Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo->PK_PD

Caption: A typical workflow for PROTAC development.

Conclusion

The "this compound" core represents a valuable and strategically important building block in the design of next-generation PROTACs. Its inherent structural properties can contribute to the development of highly potent and selective protein degraders. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to leverage this linker technology in their drug discovery efforts, particularly in the pursuit of novel cancer therapeutics targeting proteins like PARP1. The continued exploration of such sophisticated linker chemistries will undoubtedly pave the way for the development of more effective and safer PROTAC-based medicines.

References

The Strategic Role of Piperidine-Based Linkers in PARP1 Degrader Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of PARP1 offer a novel modality to overcome the limitations of traditional inhibitors. Central to the design and efficacy of these degraders is the chemical linker that connects the PARP1-binding warhead to the E3 ligase-recruiting ligand. This technical guide focuses on the role and application of a specific piperidine-containing linker, "Piperidine-C-Pip-C2-Pip-C2-OH," in the synthesis of PARP1 degraders.

While detailed experimental data for a PARP1 degrader utilizing this exact linker is not extensively available in peer-reviewed literature, this guide will provide a comprehensive overview based on available information and analogous piperidine-based linkers in PROTAC design. The principles and methodologies described herein are representative of the synthesis and evaluation of such compounds. The linker "this compound" is utilized in the synthesis of the PROTAC PARP1 degrader-30 (HY-168722).[1]

The Role of Piperidine-Containing Linkers in PROTAC Design

Piperidine (B6355638) and piperazine (B1678402) moieties are frequently incorporated into PROTAC linkers to impart specific physicochemical properties.[2][3] Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, the cyclic nature of piperidine introduces a degree of rigidity.[2] This conformational constraint can pre-organize the PROTAC molecule into a favorable orientation for the formation of a stable and productive ternary complex between PARP1 and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[2] Furthermore, the nitrogen atom within the piperidine ring can be protonated, which can enhance the solubility and cell permeability of the PROTAC molecule.[2]

Synthesis of a PARP1 Degrader: A Representative Workflow

The synthesis of a PARP1 degrader using a piperidine-based linker typically involves a multi-step process. The "this compound" linker is often supplied as a conjugate with an E3 ligase ligand, such as Thalidomide, to streamline the synthesis.[4]

The general workflow for synthesizing a PARP1 degrader using a pre-formed E3 ligase ligand-linker conjugate is depicted below.

G cluster_0 Synthesis of PARP1 Degrader A Thalidomide-Piperidine-C-Pip-C2-Pip-C2-OH (E3 Ligase Ligand-Linker Conjugate) C Coupling Reaction (e.g., Amide bond formation) A->C B PARP1 Inhibitor (with reactive handle) B->C D Purification (e.g., HPLC) C->D E Final PARP1 Degrader D->E G cluster_0 PROTAC-Mediated PARP1 Degradation PROTAC PARP1 Degrader (Thalidomide-Linker-PARP1i) Ternary_Complex PARP1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex PARP1 PARP1 PARP1->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_PARP1 Polyubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ub Ubiquitin Ub->Ub_PARP1 Proteasome 26S Proteasome Ub_PARP1->Proteasome Degradation Degraded PARP1 (Peptides) Proteasome->Degradation

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to Piperidine-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far from a passive component; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker chemistries, those incorporating piperidine (B6355638) rings have garnered significant attention for their ability to impart favorable structural and functional characteristics.

This in-depth technical guide explores the fundamental principles of piperidine-based PROTAC linkers. We will delve into their structural advantages, impact on ternary complex formation, and the crucial role they play in optimizing the overall performance of these targeted protein degraders. This guide will provide quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive resource for researchers in the field of targeted protein degradation.

Core Principles of Piperidine-Based Linkers

The incorporation of a piperidine scaffold into a PROTAC linker is a strategic design choice driven by the desire to fine-tune the molecule's properties for optimal performance. Piperidine offers a distinct set of advantages over more flexible linear linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains.

Enhanced Rigidity and Conformational Control: The cyclic nature of the piperidine ring introduces a degree of rigidity to the linker.[1][2] This conformational constraint can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] A well-defined conformation reduces the entropic penalty associated with binding, potentially leading to higher degradation efficiency and selectivity.[5]

Improved Physicochemical Properties: Piperidine-containing linkers can significantly influence the physicochemical properties of the PROTAC molecule. The presence of the nitrogen atom in the piperidine ring can improve solubility, a crucial factor for these often large and complex molecules.[4] Furthermore, the rigid structure can contribute to enhanced metabolic stability by shielding the linker from enzymatic degradation.[] For instance, in the development of the androgen receptor degrader ARV-110, the incorporation of a piperidine moiety into the linker was shown to improve its metabolic stability.[]

Versatile Synthetic Handle: The piperidine scaffold provides a versatile platform for chemical modification. The nitrogen atom can be readily functionalized to attach the POI and E3 ligase ligands, as well as to introduce other chemical groups to further optimize the PROTAC's properties.[2] This modularity allows for the systematic exploration of different linker lengths and attachment points, a critical aspect of PROTAC optimization.

Quantitative Analysis of Piperidine-Based Linker Performance

Compound IDLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 125.2>95
PROTAC 2 132.1>95
PROTAC 3 141.5>95
PROTAC 4 150.8>95
PROTAC 5 161.8>95
PROTAC 6 174.5>95

Data Interpretation: The data clearly indicates that for this particular series of BRD4-targeting PROTACs, a linker length of 15 atoms provides the optimal geometry for efficient ternary complex formation, resulting in the most potent degradation of BRD4. This highlights the importance of fine-tuning the linker length to achieve maximal efficacy.

Experimental Protocols

The development and evaluation of piperidine-based PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Piperidine-Containing PROTAC

This protocol describes a general multi-step synthesis to generate a PROTAC with a piperidine-containing linker.

Materials:

  • Warhead (POI ligand) with a reactive functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a reactive functional group (e.g., amine)

  • Piperidine-based linker with appropriate functional groups for coupling (e.g., Boc-protected amine and a carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA or HCl in dioxane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and the piperidine-based linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

  • Deprotection of the Linker:

    • Dissolve the coupled product from step 1 in DCM.

    • Add TFA (10 eq) or a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine is typically used in the next step without further purification.

  • Coupling of Warhead to the Linker-E3 Ligase Ligand Conjugate:

    • Dissolve the warhead (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add the deprotected linker-E3 ligase ligand conjugate from step 2 to the activated warhead solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizing Key Concepts

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in PROTAC research. The following visualizations were created using Graphviz (DOT language) to illustrate these concepts.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC Piperidine-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Signaling Pathway

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Data Analysis & Optimization Design Design Piperidine Linker Variants Synthesis Synthesize PROTAC Library Design->Synthesis Biochemical_Assay Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assay Cell_Permeability Cell Permeability Assay Synthesis->Cell_Permeability Degradation_Assay Western Blot for Target Degradation Synthesis->Degradation_Assay Ternary_Complex_Formation Ternary Complex Formation Assay Biochemical_Assay->Ternary_Complex_Formation Data_Analysis Analyze DC50, Dmax, Binding Affinity Cell_Permeability->Data_Analysis Degradation_Assay->Data_Analysis Ternary_Complex_Formation->Data_Analysis SAR Establish Structure- Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Design

PROTAC Linker Optimization Workflow

Logical_Relationships cluster_linker Piperidine Linker Properties cluster_ternary Ternary Complex Formation cluster_efficacy PROTAC Efficacy Rigidity Rigidity Stability Stability Rigidity->Stability Conformation Conformation Rigidity->Conformation Length Length Length->Stability Length->Conformation Attachment_Point Attachment Point Attachment_Point->Conformation Solubility Solubility Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Degradation_Potency Degradation Potency (DC50) Stability->Degradation_Potency Maximal_Degradation Maximal Degradation (Dmax) Stability->Maximal_Degradation Conformation->Degradation_Potency Selectivity Selectivity Conformation->Selectivity Cooperativity Cooperativity Cooperativity->Degradation_Potency Degradation_Potency->Pharmacokinetics

Logical Relationships in PROTAC Design

Conclusion

Piperidine-based linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit for medicinal chemists to fine-tune the properties of these innovative protein degraders. Their inherent rigidity, coupled with their synthetic versatility and ability to improve physicochemical properties, makes them an attractive choice for optimizing PROTAC efficacy. The principles outlined in this guide, from the fundamental role of the piperidine scaffold to the detailed experimental protocols for evaluation, provide a solid foundation for researchers and drug developers. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a deep understanding of the structure-activity relationships of components like piperidine, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

The Architect's Blueprint: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein degradation. These heterobifunctional molecules are the assassins of the cellular world, composed of a "warhead" to bind the protein of interest (POI), an "anchor" to recruit an E3 ubiquitin ligase, and a crucial, often underestimated component: the linker. Far from being a passive tether, the linker is the architect of the PROTAC's efficacy, dictating the geometry of the ternary complex, influencing physicochemical properties, and ultimately determining the success of targeted protein degradation. This technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive overview of linker types, their impact on degradation performance, and detailed experimental protocols for their evaluation.

Core Principles of PROTAC Linker Chemistry

The primary function of the linker is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2] The formation of this complex is the catalytic heart of PROTAC action, bringing the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome.[2] The linker's length, composition, and rigidity are critical parameters that modulate the stability and conformation of this ternary complex.[3]

The Impact of Linker Composition and Length on PROTAC Efficacy

The choice of linker chemistry profoundly impacts a PROTAC's biological activity and drug-like properties. The most prevalent linker types are based on polyethylene (B3416737) glycol (PEG) and alkyl chains, each offering distinct advantages and disadvantages.[3]

Polyethylene Glycol (PEG) Linkers: These are the most common motifs found in PROTACs, valued for their ability to increase hydrophilicity and improve the solubility of the often large and hydrophobic PROTAC molecules.[4] The flexible nature of PEG linkers allows for a degree of conformational sampling, which can be advantageous in achieving a productive ternary complex geometry.[5]

Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers offer a more lipophilic character, which can enhance cell permeability.[6] However, this increased lipophilicity can sometimes lead to reduced solubility. The synthetic tractability of alkyl linkers makes them a common choice in the initial stages of PROTAC design.[3]

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unstable or unproductive complex.[7]

Quantitative Insights into Linker Performance

The following tables summarize quantitative data from various studies, illustrating the significant impact of linker length and composition on PROTAC efficacy, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Compound Linker Length (atoms) DC50 (nM) Dmax (%) E3 Ligase
PROTAC 19>1000<20VHL
PROTAC 212~500~60VHL
PROTAC 316~100>90VHL
PROTAC 419~750~50VHL
PROTAC 521>1000<30VHL
Data summarized from a study on ERα degradation.[8] Note: The exact DC50 and Dmax values can vary based on experimental conditions.
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
PROTAC Compound Linker Type DC50 (nM) Cell Line
BTK Degrader 1Short Alkyl>1000Ramos
BTK Degrader 24-PEG40Ramos
BTK Degrader 36-PEG10Ramos
BTK Degrader 48-PEG1Ramos
Data summarized from a study on BTK degraders where longer linkers were found to be more potent.[6]
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
Linker Length (atoms) Linker Type DC50 (nM) Dmax (%)
< 12PEG/AlkylNo degradation observed-
21PEG/Alkyl396%
29PEG/Alkyl29276%
Data summarized from a study on TBK1 degradation where a minimum linker length was required to observe degradation.[5][6]

Visualizing the PROTAC Landscape

To better understand the intricate processes and relationships in PROTAC linker chemistry, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization A Select POI Ligand & E3 Ligase Ligand B Design & Synthesize Linker Library (Varying Length & Composition) A->B C Synthesize PROTAC Library B->C D Biophysical Assays (SPR, ITC) - Ternary Complex Formation - Binding Affinity & Cooperativity C->D E Cellular Target Engagement (NanoBRET, CETSA) D->E F Protein Degradation Assays (Western Blot, HiBiT) - Determine DC50 & Dmax E->F G Cell Viability Assays F->G H Analyze Structure-Activity Relationship (SAR) G->H I Iterative Design & Synthesis H->I Refine Linker Design J In Vivo Studies H->J Lead Candidate I->C

Caption: A typical workflow for the design and evaluation of PROTACs.

Logical_Relationships Logical Relationships in PROTAC Linker Design cluster_properties Linker Properties cluster_effects Physicochemical & Biological Effects cluster_outcome Overall Efficacy Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (PEG, Alkyl, Rigid) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Attachment_Points Attachment Points Attachment_Points->Ternary_Complex PK_Properties Pharmacokinetic Properties Solubility->PK_Properties Degradation Protein Degradation (DC50, Dmax) Permeability->Degradation Ternary_Complex->Degradation PK_Properties->Degradation

Caption: Logical relationships between linker properties and PROTAC efficacy.

Experimental Protocols

A systematic and rigorous experimental approach is essential for the successful design and optimization of PROTACs. The following section provides detailed methodologies for key experiments in PROTAC development.

Protocol 1: Synthesis of an Amine-Terminated PEG Linker and PROTAC Assembly via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using a PEG-based linker and standard amide coupling chemistry.

Part A: Synthesis of an Amine-Terminated PEG Linker

  • Materials:

    • Commercially available Boc-NH-PEGx-COOH (e.g., x=4)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[9]

    • N-Hydroxysuccinimide (NHS)

    • 1,4-Dioxane

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Activation of Carboxylic Acid: Dissolve Boc-NH-PEGx-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous 1,4-dioxane. Add DCC (1.1 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature overnight.

    • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-NH-PEGx-NHS ester.

    • Amine Coupling: Dissolve the Boc-NH-PEGx-NHS ester (1 equivalent) and a suitable diamine (e.g., ethylenediamine, 10 equivalents) in DCM. Stir the reaction at room temperature for 4-6 hours.

    • Purification: Concentrate the reaction mixture and purify by silica (B1680970) gel chromatography to obtain the Boc-protected amine-terminated PEG linker.

    • Boc Deprotection: Dissolve the Boc-protected linker in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine-terminated PEG linker as a TFA salt.

Part B: PROTAC Assembly via Amide Coupling

  • Materials:

    • Amine-terminated PEG linker (from Part A)

    • POI ligand with a carboxylic acid functional group

    • E3 ligase ligand with a carboxylic acid functional group

    • HATU[9]

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Preparative HPLC system

  • Procedure:

    • First Amide Coupling: Dissolve the POI ligand-COOH (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir at room temperature for 15 minutes. Add the amine-terminated PEG linker (1.1 equivalents) and stir at room temperature overnight.

    • Purification: Purify the reaction mixture by preparative HPLC to isolate the POI-linker intermediate.

    • Second Amide Coupling: Repeat the amide coupling procedure using the POI-linker intermediate (with a deprotected terminal amine if necessary) and the E3 ligase ligand-COOH.

    • Final Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials and Reagents:

    • Cell line expressing the protein of interest

    • PROTAC compound

    • Vehicle control (e.g., DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • Polyacrylamide gels

    • SDS-PAGE running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).[1]

    • Sample Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

    • SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[1]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

    • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a method to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Materials:

    • SPR instrument and sensor chips (e.g., Biacore)

    • Purified POI protein

    • Purified E3 ligase complex

    • PROTAC compound

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents

  • Procedure:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.[10]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[10]

      • Inject a series of concentrations of the POI over a separate flow cell to assess non-specific binding.

    • Ternary Complex Formation:

      • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

      • Inject these solutions over the immobilized E3 ligase. The increase in response compared to the binary interaction indicates ternary complex formation.[10]

    • Data Analysis:

      • Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

      • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, suggesting that the binding of one partner enhances the binding of the other.[10][11][12]

Protocol 4: NanoBRET™ Target Engagement Assay

This protocol describes a live-cell assay to confirm that the PROTAC can bind to its intended target within a cellular environment.

  • Materials:

    • HEK293 cells

    • Plasmid encoding a NanoLuc®-POI fusion protein

    • Transfection reagent

    • NanoBRET™ tracer specific for the POI

    • PROTAC compound

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • Luminometer

  • Procedure:

    • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-POI fusion vector and seed them in 96-well plates.[1][13]

    • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound.

    • Tracer Addition: Add the NanoBRET™ tracer to the wells.[1][13]

    • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the BRET signal on a luminometer.[1][13]

    • Data Analysis: The binding of the PROTAC to the NanoLuc®-POI fusion protein will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency in living cells.[1][13][14]

Conclusion

The linker is a critical and dynamic component of a PROTAC molecule, with its chemical composition and length playing a pivotal role in determining the efficacy of targeted protein degradation. A deep understanding of linker chemistry, coupled with a systematic approach to design, synthesis, and evaluation, is paramount for the development of novel and effective PROTAC-based therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to navigate the complexities of PROTAC linker optimization and unlock the full potential of this transformative technology. As our understanding of the intricate interplay between the linker and the ternary complex continues to evolve, so too will our ability to rationally design the next generation of highly potent and selective protein degraders.

References

The Strategic Integration of Piperidine Moieties in PROTAC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation. These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Within the diverse chemical space of PROTAC linkers, saturated heterocycles, particularly piperidine (B6355638), have emerged as a key structural motif. This technical guide provides an in-depth analysis of the multifaceted role of piperidine moieties in PROTAC linkers, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to inform the rational design of next-generation protein degraders.

Introduction: The Pivotal Role of the PROTAC Linker

The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable and productive ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the 26S proteasome. The linker connecting the two binding moieties plays a crucial role in this process, influencing the geometry and stability of the ternary complex.[2] While early PROTAC designs often featured flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, the field is increasingly adopting more rigid and sophisticated linker architectures to overcome the limitations of these first-generation designs.[3] Saturated heterocycles like piperidine and piperazine (B1678402) now account for a notable portion of linkers in developed PROTACs.[3]

The Functional Advantages of Piperidine-Containing Linkers

The incorporation of a piperidine ring into a PROTAC linker is a strategic decision aimed at optimizing multiple molecular properties simultaneously. Compared to flexible aliphatic chains, piperidine offers several key advantages.

Conformational Rigidity and Pre-organization

The cyclic nature of the piperidine scaffold imparts significant rigidity to the linker.[4] This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex by pre-organizing the PROTAC into a bioactive conformation.[] This pre-organization is crucial for establishing productive protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitination.[] In the development of androgen receptor (AR) degraders, for instance, rigidification of the linker was a key strategy in discovering highly potent compounds.[6]

Improved Physicochemical and Pharmacokinetic (PK) Properties

PROTACs inherently possess high molecular weights and polar surface areas, often falling outside the typical "Rule of 5" space for oral bioavailability.[7][8] The linker's composition is a major determinant of the overall physicochemical properties of the molecule.[9]

  • Solubility: The introduction of nitrogen-containing heterocycles like piperidine can improve aqueous solubility.[9] This is particularly beneficial for mitigating the high lipophilicity often associated with the large, complex structures of PROTACs. For example, an ionisable piperidine motif was shown to significantly improve the aqueous solubility of certain PROTACs compared to their all-hydrocarbon linker counterparts.[3]

  • Metabolic Stability: Flexible linkers, especially alkyl and ether chains, can be susceptible to oxidative metabolism.[10] The incorporation of more rigid structures like piperidine rings can enhance metabolic stability, leading to improved pharmacokinetic profiles.[] In the optimization of ARV-110, a clinically investigated AR degrader, replacing a flexible linker with a more rigid structure containing piperidine and piperazine significantly improved its metabolic stability.[]

  • Cell Permeability: While increased rigidity can sometimes negatively impact permeability, strategic placement of polar groups and the "chameleon effect"—where a molecule can adopt different conformations in different environments—can help maintain or improve cell entry.[4][9] Short, rigid linkers with ionizable groups like piperidine are considered a favorable strategy for creating more permeable and soluble compounds.[9]

Quantitative Impact on PROTAC Activity and Properties

The optimization of piperidine-containing linkers is often guided by quantitative structure-activity relationship (SAR) studies. The following tables summarize key data from studies on BRD4 and Androgen Receptor (AR) targeting PROTACs, illustrating the impact of linker modifications.

Case Study: BRD4-Targeting PROTACs

The development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has been a fertile ground for linker exploration.

CompoundLinker CompositionLinker Length (atoms)BRD4 Degradation DC50 (nM)Reference
PROTAC 32 Piperazine-based13Active[11]
PROTAC 34 Piperazine-based1560[11]
PROTAC 36 Piperazine-based>15Not Tolerated[11]
MZ1 PEG-based~11 ÅPotent[2]
ARV-771 PEG-based~11 ÅPotent[2]

Table 1: Impact of Piperazine-Containing Linker Length on BRD4 Degradation. The data indicates an optimal length for piperazine-containing linkers in this series, with PROTAC 34 showing potent degradation at a 15-atom length, while longer linkers were not effective.[11]

Case Study: Androgen Receptor (AR)-Targeting PROTACs

Targeting the Androgen Receptor is a key strategy in prostate cancer. The design of AR PROTACs has highlighted the benefits of rigid, piperidine-containing linkers for achieving high potency and favorable PK properties.

CompoundLinker MoietyAR Degradation DC50 (nM) (VCaP cells)Oral Bioavailability (Mouse, %)Reference
ARD-69 Piperidine/Alkyne0.76Not Reported[12]
ARD-2128 Rigidified LinkerPotent67[6]
ARV-110 Piperidine/PiperazinePotentIn Clinical Trials[6][9]

Table 2: Performance of AR PROTACs with Rigid Linkers. The data showcases the high degradation potency of PROTACs like ARD-69 and the excellent oral bioavailability achieved with ARD-2128, both featuring rigidified linkers.[6][12] ARV-110, which also incorporates piperidine/piperazine moieties, has advanced into clinical trials, underscoring the success of this linker strategy.[6][9]

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex mechanisms and processes involved in PROTAC development.

PROTAC_MoA Figure 1: General Mechanism of Action for PROTACs cluster_cell Cellular Environment PROTAC PROTAC (Piperidine Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (e.g., BRD4, AR) POI->TernaryComplex E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TernaryComplex UbPOI Ubiquitinated POI TernaryComplex->UbPOI Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow Figure 3: PROTAC Development and Evaluation Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Design Piperidine Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Biochem 3. Biochemical Assays (Binding Affinity - SPR, ITC) Synthesis->Biochem Degradation 4. Cell-Based Degradation (Western Blot, DC50/Dmax) Biochem->Degradation Ternary 5. Ternary Complex Assay (NanoBRET, Co-IP) Degradation->Ternary Optimization Iterative Optimization Ternary->Optimization Optimization->Design Refine Linker Design PK_PD 6. In Vivo Studies (PK/PD, Efficacy) Optimization->PK_PD Lead Candidate

References

An In-depth Technical Guide to the Tris-Piperidine PROTAC Linker Core: "Piperidine-C-Pip-C2-Pip-C2-OH" and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved pharmaceuticals targeting a wide array of diseases.[1][2][3][4] Its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity, contribute to its prevalence in drug design.[3][4] In recent years, the application of piperidine-containing structures has expanded into the innovative field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide focuses on a specific, complex piperidine-based structure, designated "Piperidine-C-Pip-C2-Pip-C2-OH". This molecule is not a standalone therapeutic agent but rather a sophisticated linker used in the synthesis of PROTACs.[5][6][7] Specifically, it forms the backbone of potent degraders of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated target in oncology.[5][7] This document provides a comprehensive overview of this tris-piperidine core, its application in PROTACs, and the associated methodologies for its evaluation.

The "this compound" Core: A PROTAC Linker

The core molecule, "this compound," is a linker designed to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, forming a functional PROTAC. Its structure consists of three piperidine rings connected by carbon and ethyl spacers, terminating in a hydroxyl group, which allows for further chemical modification.

This linker is a component of the PROTAC PARP1 degrader designated HY-168722.[5][6][7] It is also utilized in conjugates, such as "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH," where it is pre-attached to an E3 ligase ligand (Thalidomide) for subsequent conjugation to a PARP1 inhibitor.[5][8] The structure and composition of the linker are crucial for establishing the correct orientation and distance between the target protein (PARP1) and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation.

Application in PARP1 Degradation

PROTACs based on the "this compound" linker are developed for cancer research. By inducing the degradation of PARP1 rather than just inhibiting its enzymatic activity, these PROTACs can offer a more profound and sustained biological effect, potentially overcoming resistance mechanisms associated with traditional inhibitors. The general mechanism of action for a PARP1-targeting PROTAC is visualized below.

PARP1_PROTAC_MoA cluster_cell Cancer Cell PROTAC PARP1 PROTAC (incl. Pip-C-Pip-C2-Pip-C2-OH linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PROTAC->Ternary_Complex PARP1 PARP1 (Target Protein) PARP1->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Ub_PARP1 Poly-ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_PARP1->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of Action for a PARP1-targeting PROTAC.

Quantitative Data of Related Compounds

While specific quantitative data for the "this compound" linker alone is not applicable, data for final PROTACs and related piperidine-based compounds highlight the therapeutic potential of this structural class. The tables below summarize relevant data from studies on bis-piperidine and other piperidine derivatives with anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Bis-Piperidine Derivatives

Compound Class Cell Line Activity Metric Value
Bis-piperidine Various Cancer Lines IC50 Micromolar to Nanomolar Range[9]
Piperidine-based LoVo (Colon Cancer) IC50 0.524 µM (for WEE1-IN-10)[10]
Piperidine-based MDA-MB-231 (Breast Cancer) IC50 0.72 µM (for CW-2, a PARP1 PROTAC)[5]
Piperidine-based A549/CDDP (Resistant Lung Cancer) IC50 3.52 µM (for CW-2, a PARP1 PROTAC)[5]

IC50 (Half-maximal inhibitory concentration) indicates the potency of a compound in inhibiting biological or biochemical function.

Table 2: Antimicrobial Activity of Bis-Piperidine Derivatives

Compound Class Metric Activity Spectrum
Bis-piperidine MIC Effective against various bacteria and fungi[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.[9]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel therapeutic agents. The following sections describe generalized protocols relevant to the synthesis and biological assessment of PROTACs utilizing the "this compound" core.

Protocol 1: General Synthesis of Tris-Piperidine Linker Core

The synthesis of complex piperidine structures often involves multi-step pathways.[9] A general approach for creating linked piperidine chains involves sequential alkylation and coupling reactions.

Synthesis_Workflow Start Protected Piperidine Precursor Step1 Step 1: Coupling Reaction (e.g., with a C2 linker) Start->Step1 Intermediate1 Piperidine-C2-Piperidine Dimer Step1->Intermediate1 Step2 Step 2: Deprotection & Coupling (e.g., with a C1 linker) Intermediate1->Step2 Intermediate2 Piperidine-C-Piperidine-C2-Piperidine Trimer Step2->Intermediate2 Step3 Step 3: Terminal Functionalization (Introduction of -OH group) Intermediate2->Step3 Final Final Product: Pip-C-Pip-C2-Pip-C2-OH Step3->Final

Figure 2: Generalized workflow for tris-piperidine linker synthesis.
  • Step 1: Dimer Formation: Start with a suitable N-protected piperidine derivative. Perform a coupling reaction (e.g., reductive amination or nucleophilic substitution) with a bifunctional C2 linker (e.g., 1,2-dibromoethane) to form a bis-piperidine intermediate.

  • Step 2: Trimer Formation: After selective deprotection of one of the piperidine nitrogens, a second coupling reaction is performed with a protected piperidine containing a single carbon unit to form the tris-piperidine backbone.

  • Step 3: Functionalization: The terminal end of the C2 linker is functionalized to introduce a hydroxyl (-OH) group, providing a handle for conjugation to the target-binding ligand.

  • Purification: Each step is followed by purification, typically using column chromatography, to isolate the desired product. Characterization is performed using techniques such as NMR and Mass Spectrometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the final PROTAC on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., LoVo, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP1-degrader PROTAC. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Western Blot for PARP1 Degradation

This protocol directly measures the degradation of the target protein.

  • Cell Treatment: Treat cultured cancer cells with the PARP1-degrader PROTAC at various concentrations and time points.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PARP1.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative decrease in PARP1 levels compared to the loading control.

Conclusion

The "this compound" core represents a sophisticated and valuable tool in modern drug discovery, specifically in the development of PROTACs. As a linker, its structural integrity is paramount for the efficacy of the final therapeutic molecule, enabling the targeted degradation of key disease-related proteins like PARP1. The methodologies and data presented in this guide underscore the importance of this tris-piperidine scaffold and provide a foundation for researchers working to design and evaluate the next generation of targeted protein degraders for oncology and beyond.

References

In-Depth Technical Guide: "Piperidine-C-Pip-C2-Pip-C2-OH" for Proteolysis Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available PROTAC linker building block, "Piperidine-C-Pip-C2-Pip-C2-OH". This document details its availability, application in the synthesis of PARP1 degraders, and the associated experimental workflows and biological pathways.

Commercial Availability and Chemical Properties

"this compound" is a chemical building block used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). It is available from various chemical suppliers, often under the catalog number HY-168723 . This linker is frequently supplied as a conjugate with an E3 ligase ligand, such as thalidomide, to facilitate the synthesis of the final PROTAC molecule. The thalidomide-conjugated form is cataloged as HY-168724 .

Below is a summary of the available quantitative data for these compounds:

Compound NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compoundHY-168723C₂₀H₃₉N₃O337.54>98%
Thalidomide-piperidine-C-Pip-C2-Pip-C2-OHHY-168724C₃₃H₄₇N₅O₅593.76N/A

Application in PROTAC Synthesis: A Representative Workflow

While a specific, detailed synthesis protocol for "this compound" is not publicly available in the surveyed literature, its primary application is in the synthesis of PROTACs. The general workflow involves the coupling of this linker (often as part of the E3 ligase ligand-linker conjugate) to a target protein ligand. In the context of the available information, this linker is utilized in the creation of a PARP1 degrader.

The following diagram illustrates a representative experimental workflow for the synthesis and evaluation of a PARP1 PROTAC using the thalidomide-conjugated linker.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH (E3 Ligase Ligand-Linker) coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) start->coupling parp_inhibitor PARP1 Inhibitor (with reactive handle) parp_inhibitor->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization final_protac Final PROTAC (PARP1 Degrader) characterization->final_protac cell_treatment Treat Cancer Cell Lines with PARP1 PROTAC final_protac->cell_treatment Test Efficacy western_blot Western Blot Analysis (Measure PARP1 levels) cell_treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay dc50_determination DC50 Determination (Degradation Potency) western_blot->dc50_determination ic50_determination IC50 Determination (Growth Inhibition) viability_assay->ic50_determination protac_mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation protac PARP1 PROTAC ternary_complex PROTAC-PARP1-E3 Ligase Ternary Complex protac->ternary_complex Binds parp1 PARP1 (Target Protein) parp1->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) e3_ligase->ternary_complex Recruited ubiquitination Poly-ubiquitination of PARP1 ternary_complex->ubiquitination Catalyzes ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome Targeted for Degradation degradation Degradation of PARP1 proteasome->degradation peptides Peptides degradation->peptides

An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, chemical properties, and applications of piperidine-based linkers. These linkers are integral components in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A thorough understanding of their characteristics is crucial for ensuring laboratory safety and experimental success.

Introduction to Piperidine-Based Linkers

Piperidine (B6355638), a six-membered heterocyclic amine, is a common structural motif in medicinal chemistry.[1][2] When incorporated into linker molecules, the piperidine ring offers a degree of rigidity that can be advantageous for controlling the spatial orientation of the linked moieties.[3][4][5] This conformational constraint can be critical for optimizing the efficacy of bifunctional molecules like PROTACs, which must simultaneously bind a target protein and an E3 ligase to form a productive ternary complex.[3][] Furthermore, the basic nitrogen atom in the piperidine ring can be protonated, potentially improving the solubility and pharmacokinetic properties of the overall molecule.[7]

Piperidine-based linkers are often used as alternatives to more flexible polyethylene (B3416737) glycol (PEG) or alkyl chains.[3][] They are found in a significant minority of PROTAC linkers, highlighting their importance in specific applications.[3]

Safety and Hazard Profile

While piperidine-based linkers are typically part of larger, non-volatile molecules, it is essential to understand the hazards associated with the piperidine moiety itself. Piperidine is a highly flammable, toxic, and corrosive substance.[8][9][10][11][12]

Health Hazards

Piperidine is toxic if inhaled, ingested, or in contact with skin.[8][9][11][12] It can cause severe skin burns and eye damage.[8][9][11][12] Acute exposure can lead to symptoms such as redness, pain, burns, and even loss of vision in the eyes, and pain and burns on the skin.[9] Inhalation may cause sore throat, coughing, and respiratory distress.[9][13] Chronic exposure may affect the liver and kidneys.[9]

Physicochemical Hazards

Piperidine is a highly flammable liquid and vapor.[9][10][11] Its vapors are heavier than air and can form explosive mixtures with air.[8] It is also corrosive to metals.[12]

The following table summarizes the key hazard information for piperidine:

Hazard StatementGHS Classification
Highly flammable liquid and vapour[9][11]Flammable Liquid: Category 2[9][10]
Toxic in contact with skin[9]Acute Toxicity Dermal: Category 3[9]
Toxic if inhaled[9]Acute Toxicity Inhalation: Category 3[9][10]
Causes severe skin burns and eye damage[9][11]Skin Corrosion/Irritation: Category 1B/1C[9][10][11]
Harmful if swallowed[11]Acute Toxicity Oral: Category 4[11]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards of piperidine, stringent safety precautions should be followed when handling piperidine-based linkers, especially during synthesis and cleavage steps where free piperidine may be present.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Use explosion-proof electrical and lighting equipment.[9][11]

  • Ground and bond containers during transfer to prevent static discharge.[9][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility and breakthrough times.[8] Wear a lab coat and other protective clothing to prevent skin contact.[8][9]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors.[12]

General Hygiene
  • Do not eat, drink, or smoke in the laboratory.[9][11]

  • Wash hands thoroughly after handling.[9]

  • Remove contaminated clothing immediately and wash before reuse.[9]

Storage and Disposal

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][11][12]

  • Keep containers tightly closed.[9][11]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

Disposal
  • Dispose of piperidine-containing waste as hazardous chemical waste in accordance with local, state, and federal regulations.[9][14][15][16]

  • Do not dispose of down the drain.[17]

  • Use a licensed hazardous waste disposal company.[14]

Chemical Properties and Reactivity

The piperidine ring in a linker can influence the overall properties of the molecule. It can affect stability, reactivity, and solubility.

The following table summarizes some of the key physicochemical properties of piperidine:

PropertyValue
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Boiling Point106-107 °C[10]
Melting Point-11.5 °C[10]
Flash Point16 °C[10]
Auto-ignition Temperature320 °C[10]
Solubility in WaterMiscible[10]
pH12.6 (100 g/l, 20 °C)[10]

Experimental Protocols

General Synthesis of Piperidine-Based Linkers

The synthesis of piperidine-containing molecules can be achieved through various methods, including the reduction of pyridine (B92270) precursors or through cyclization reactions.[1][18] A common method involves the reaction of piperic acid chloride with piperidine. A recent advancement has shown a streamlined two-step process involving biocatalytic C-H oxidation followed by radical cross-coupling.[19]

Illustrative Synthetic Workflow:

G cluster_0 Piperidine Linker Synthesis Pyridine Pyridine Precursor PiperidineCore Piperidine Core Pyridine->PiperidineCore Reduction Functionalization Functionalization PiperidineCore->Functionalization e.g., C-H Oxidation LinkerArm Linker Arm Attachment Functionalization->LinkerArm Coupling Reaction FinalLinker Final Piperidine-Based Linker LinkerArm->FinalLinker

Caption: General workflow for the synthesis of a piperidine-based linker.

Cleavage of Piperidine-Based Linkers

In some applications, such as solid-phase peptide synthesis (SPPS), piperidine is used as a reagent to cleave protecting groups like Fmoc.[20] The cleavage mechanism involves the abstraction of a proton from the fluorenyl ring system by piperidine.[20]

Fmoc Deprotection Workflow:

G cluster_1 Fmoc Cleavage with Piperidine FmocProtectedAmine Fmoc-Protected Amine ProtonAbstraction Proton Abstraction FmocProtectedAmine->ProtonAbstraction Piperidine Piperidine Piperidine->ProtonAbstraction CarbamateIntermediate Carbamate Intermediate ProtonAbstraction->CarbamateIntermediate FreeAmine Free Amine CarbamateIntermediate->FreeAmine Dibenzofulvene Dibenzofulvene Adduct CarbamateIntermediate->Dibenzofulvene

Caption: Workflow for Fmoc protecting group cleavage using piperidine.

In the context of ADCs, linkers can be designed to be cleaved by specific enzymes in the tumor microenvironment or under acidic conditions within lysosomes.[21] While piperidine itself is not typically the cleavable bond, the linker's design, which may include a piperidine moiety for rigidity, is crucial for the payload release mechanism.

ADC Payload Release Pathway:

G cluster_2 ADC Internalization and Payload Release ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell Binding Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage Enzymatic/Acidic PayloadRelease Payload Release LinkerCleavage->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: General signaling pathway for ADC-mediated cell killing.

Applications in Drug Development

PROTACs

In PROTACs, the linker's length, rigidity, and composition are critical for the formation of a stable ternary complex.[3][] Piperidine-based linkers can provide the necessary rigidity to pre-organize the PROTAC into a productive conformation.[5][22]

PROTAC Mechanism of Action:

G cluster_3 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex POI->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Methodological & Application

Application Notes & Protocols: A Guide to the Design and Characterization of PARP1 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, design strategies, and characterization methods for Poly(ADP-ribose) polymerase 1 (PARP1) degraders. The focus is on the general methodology and conceptual framework rather than a specific, step-by-step synthesis protocol for any single compound.

Introduction to PARP1 Targeted Degradation

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR), playing a central role in the repair of single-strand DNA breaks.[1][2][3] Inhibiting PARP1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.[4][5]

Targeted protein degradation offers an alternative and potentially more advantageous therapeutic modality compared to simple inhibition.[6] This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate the target protein from the cell entirely. A PARP1 degrader works by inducing proximity between PARP1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP1 by the proteasome.[7][8] This strategy can overcome resistance mechanisms associated with inhibitors and may offer a more profound and sustained pharmacological effect.[9][10][11]

The PROTAC Mechanism of Action for PARP1 Degradation

A PARP1 PROTAC is a chimeric molecule with three key components: a ligand that binds to PARP1 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[12][13] The degrader acts catalytically to induce the formation of a ternary complex between PARP1 and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[14] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the PARP1 surface. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the PARP1 protein.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment parp1 PARP1 (Target Protein) ternary Ternary Complex (PARP1-PROTAC-E3) parp1->ternary Binds protac PARP1 Degrader (PROTAC) protac->ternary e3 E3 Ligase (e.g., CRBN/VHL) e3->ternary Recruits poly_ub_parp1 Poly-ubiquitinated PARP1 ternary->poly_ub_parp1 Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome poly_ub_parp1->proteasome Recognition proteasome->protac Recycled degraded Degraded Peptides proteasome->degraded Degradation PARP1_Signaling_Pathway dna_damage DNA Single-Strand Break (SSB) parp1 PARP1 dna_damage->parp1 Detection & Binding repair DNA Repair par Poly(ADP-ribose) (PAR) Chains parp1->par Catalyzes PARylation degradation PARP1 Degradation parp1->degradation nad NAD+ nad->parp1 ber_factors BER Repair Factors (e.g., XRCC1, Lig3) par->ber_factors Recruitment ber_factors->repair Mediates degrader PARP1 Degrader degrader->degradation Experimental_Workflow synthesis 1. Degrader Synthesis & Purification biochem 2. Biochemical Assay (PARP1 Inhibition - IC50) synthesis->biochem cell_culture 3. Cell-Based Assays biochem->cell_culture degradation 3a. Degradation Assay (Western Blot - DC50, Dmax) cell_culture->degradation viability 3b. Viability Assay (Cell Proliferation - GI50) cell_culture->viability invivo 4. In Vivo Studies (Xenograft Model) viability->invivo efficacy 4a. Anti-Tumor Efficacy (Tumor Growth Inhibition) invivo->efficacy pd_assay 4b. Pharmacodynamics (Tumor PARP1 Levels) invivo->pd_assay

References

Application Notes and Protocols for Attaching Piperidine Linkers to Ligands via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the conjugation of piperidine-containing linkers to ligands of interest utilizing click chemistry. The two primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer high efficiency, specificity, and biocompatibility, making them ideal for applications in drug discovery and development, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[][2]

Introduction to Click Chemistry for Ligand-Linker Conjugation

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for bioconjugation.[3][4] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage between two molecules.[3][5] This approach is particularly advantageous for connecting piperidine (B6355638) linkers to ligands as it allows for a modular and efficient assembly of complex molecular architectures.[]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide (B81097), resulting in the formation of a 1,4-disubstituted triazole.[6] CuAAC is known for its high reaction rates and yields.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[8][9] This makes SPAAC a truly bioorthogonal reaction, ideal for in vivo applications.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data for CuAAC and SPAAC reactions. It is important to note that specific yields and reaction times can vary depending on the specific ligand, linker, and reaction conditions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterTypical RangeNotes
Yield >90%[6][10][11]Often near-quantitative with proper optimization.
Reaction Time 30 minutes - 4 hours[4][12][13]Can be accelerated with microwave irradiation.[6]
Temperature Room TemperatureCan be performed at a range of temperatures.
Solvent Aqueous buffers, DMSO, DMF[13]A variety of solvents are tolerated.
Catalyst Loading 0.0025 - 1 mol%[10][11]Lower catalyst loading is desirable to minimize cytotoxicity.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterTypical RangeNotes
Yield >90%Generally high due to the irreversible nature of the reaction.
Reaction Time 1 - 24 hours[9]Dependent on the specific strained alkyne and azide.
Temperature Room Temperature to 37°C[9]Compatible with physiological conditions.
Solvent Aqueous buffers (e.g., PBS)[14]Ideal for biological applications.
Reactant Concentration 10 µM - 10 mMHigher concentrations lead to faster reaction rates.

Experimental Protocols

Herein are detailed protocols for the two main types of click chemistry reactions for attaching a piperidine linker to a ligand. It is assumed that the user has already synthesized or acquired the azide- or alkyne-functionalized ligand and the corresponding functionalized piperidine linker.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized piperidine linker to an azide-functionalized ligand.

Materials:

  • Azide-functionalized ligand

  • Alkyne-functionalized piperidine linker (e.g., Alkyne-pyrazine-O-piperidine-(1-methylcyclopropyl)methanol)[15]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand[12][16]

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC)[17]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized ligand in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized piperidine linker in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized ligand to a final concentration of 1 mM in degassed PBS.

    • Add the alkyne-functionalized piperidine linker to a final concentration of 1.2 mM (1.2 equivalents).

    • In a separate tube, premix the CuSO₄ and copper ligand in a 1:2 molar ratio.[13]

    • Add the CuSO₄/ligand complex to the reaction mixture to a final copper concentration of 0.1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the ligand-piperidine linker conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents and the copper catalyst, or by preparative HPLC for higher purity.[17][18]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized piperidine linker to an azide-functionalized ligand.

Materials:

  • Azide-functionalized ligand

  • DBCO-functionalized piperidine linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized ligand in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the DBCO-functionalized piperidine linker in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized ligand to a final concentration of 1 mM in PBS.

    • Add the DBCO-functionalized piperidine linker to a final concentration of 1.5 mM (1.5 equivalents).

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS or HPLC.[9] The reaction can be traced by monitoring the decrease in DBCO absorbance at 310 nm.[19]

  • Purification:

    • Once the reaction is complete, purify the ligand-piperidine linker conjugate using size-exclusion chromatography or preparative HPLC to remove any unreacted starting materials.[17][18]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Ligand_Azide Azide-Ligand Mixing Mix Reactants Ligand_Azide->Mixing Piperidine_Alkyne Alkyne-Piperidine Linker Piperidine_Alkyne->Mixing Reagents CuSO4, Ligand, Ascorbate Reagents->Mixing Incubation Incubate @ RT Mixing->Incubation Purification Purification (HPLC/SEC) Incubation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Ligand-Piperidine Conjugate Characterization->Final_Product

Caption: Workflow for CuAAC conjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Ligand_Azide Azide-Ligand Mixing Mix Reactants Ligand_Azide->Mixing Piperidine_DBCO DBCO-Piperidine Linker Piperidine_DBCO->Mixing Incubation Incubate @ RT or 37°C Mixing->Incubation Purification Purification (HPLC/SEC) Incubation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Ligand-Piperidine Conjugate Characterization->Final_Product

Caption: Workflow for SPAAC conjugation.

Signaling Pathway Diagram

The signaling pathway impacted by the final conjugate is dependent on the nature of the ligand. For illustrative purposes, a simplified diagram of the PI3K/AKT/mTOR pathway, a common target in drug development, is provided below. The ligand-piperidine linker conjugate would be designed to interact with a component of this pathway.

PI3K_AKT_mTOR_Pathway cluster_conjugate Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Conjugate Ligand-Piperidine Conjugate Conjugate->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway.

References

Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Piperidine-C-Pip-C2-Pip-C2-OH" is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it connects the protein-of-interest (POI) ligand to the E3 ligase ligand, and its composition and length significantly influence the stability and efficacy of the resulting ternary complex.[1][2] The piperidine (B6355638) motifs within this linker can enhance rigidity and modulate the physicochemical properties of the PROTAC.[1][3]

These application notes provide detailed protocols for the formation of an amide bond with the "this compound" linker, a key step in the synthesis of novel PROTACs. The secondary amine within one of the piperidine rings serves as a nucleophile for coupling with a carboxylic acid, which is typically a functional handle on a POI ligand or a precursor. The protocols outlined below utilize common and efficient coupling reagents suitable for reactions involving sterically hindered secondary amines.[4][5][6]

Principle of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow process due to the competing acid-base reaction.[7] Therefore, the carboxylic acid is typically activated in situ using coupling reagents. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.[7][8] Common coupling strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).[7][9][10]

Experimental Protocols

This section details two robust protocols for the coupling of a generic carboxylic acid (R-COOH) to the secondary amine of "this compound".

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines and for minimizing racemization.[7][11][12]

Materials and Reagents:

  • "this compound"

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for analysis

Procedure:

  • To a solution of the carboxylic acid (R-COOH) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[2]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of "this compound" (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[13]

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to obtain the desired amide.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The EDC/HOBt system is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces racemization.[9][14]

Materials and Reagents:

  • "this compound"

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for analysis

Procedure:

  • Dissolve the carboxylic acid (R-COOH) (1.0 eq), "this compound" (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 eq).[15]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

  • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

Table 1: Reagent Stoichiometry for Amide Coupling Reactions

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Carboxylic Acid (R-COOH)1.0 eq1.0 eq
"this compound"1.1 eq1.1 eq
Coupling ReagentHATU (1.2 eq)EDC-HCl (1.2 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA (3.0 eq)TEA or DIPEA (2.5 eq)

Table 2: Typical Reaction and Analytical Conditions

ParameterCondition
Reaction Solvent Anhydrous DMF or DCM
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 24 hours (monitor for completion)
Monitoring Technique LC-MS, TLC
HPLC Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[13]
HPLC Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[13]
HPLC Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[13]
HPLC Gradient Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes[13]
HPLC Detection UV at 214 nm and 254 nm
Characterization High-Resolution Mass Spectrometry (HRMS), ¹H NMR, ¹³C NMR

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid Dissolve Carboxylic Acid, Coupling Reagent, and Base in DMF activation Activate Carboxylic Acid (15-20 min) prep_acid->activation prep_linker Dissolve Piperidine Linker in DMF coupling Add Linker Solution & Stir at RT (4-12h) prep_linker->coupling activation->coupling workup Aqueous Work-up (DCM, NaHCO3, Brine) coupling->workup monitor Reaction Monitoring (TLC, LC-MS) coupling->monitor purify Column Chromatography or Prep-HPLC workup->purify analysis Characterization (LC-MS, NMR, HRMS) purify->analysis

Caption: Experimental workflow for HATU-mediated amide coupling.

G PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2_Ub E2-Ubiquitin Complex E2_Ub->Ternary_Complex Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

References

Application Notes and Protocols: Incorporation of "Piperidine-C-Pip-C2-Pip-C2-OH" into a PROTAC Construct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3][4] These molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[6][7]

This document provides detailed application notes and protocols for the incorporation of the "Piperidine-C-Pip-C2-Pip-C2-OH" linker into a PROTAC construct. This linker, characterized by its rigid piperidine-based structure, is designed to improve metabolic stability and optimize the spatial orientation of the binding ligands.[8][9] For the purpose of these protocols, we will describe the design and evaluation of a hypothetical PROTAC, named BRD4-Pip-CRBN , targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase.[10][11]

Design and Synthesis of the BRD4-Pip-CRBN PROTAC

The synthesis of the BRD4-Pip-CRBN PROTAC involves a modular approach, connecting a BRD4-binding moiety (a derivative of the known inhibitor JQ1), the "this compound" linker, and a CRBN-recruiting ligand (pomalidomide).

Synthetic Scheme

The proposed synthetic route involves a two-step process:

  • Activation of the terminal hydroxyl group of the "this compound" linker.

  • Sequential amide bond formation with the JQ1 derivative and pomalidomide.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: PROTAC Assembly Linker This compound ActivatedLinker Activated Linker (e.g., tosylate or mesylate) Linker->ActivatedLinker Tosyl chloride, Pyridine Intermediate JQ1-Linker Intermediate ActivatedLinker->Intermediate JQ1 Derivative, DIPEA, DMF JQ1 JQ1 Derivative (with amine handle) Pomalidomide Pomalidomide Derivative (with carboxylic acid) PROTAC BRD4-Pip-CRBN PROTAC Intermediate->PROTAC Pomalidomide Derivative, HATU, DIPEA, DMF G PROTAC BRD4-Pip-CRBN PROTAC TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->TernaryComplex BRD4 BRD4 Protein BRD4->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex G cluster_0 Cellular Environment PROTAC BRD4-Pip-CRBN PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex CRBN CRBN CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

References

Application Notes and Protocols for "Piperidine-C-Pip-C2-Pip-C2-OH" in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving "Piperidine-C-Pip-C2-Pip-C2-OH," a specialized linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary application of this linker is in the construction of potent and selective protein degraders, exemplified by its use in the synthesis of the PARP1 degrader, HY-168722.

Introduction to "this compound" as a PROTAC Linker

"this compound" is a chemical linker designed for the assembly of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This linker serves as the bridge connecting the target protein-binding ligand (the "warhead") to the E3 ligase-binding ligand. The specific structure of this piperidine-based linker can influence the physicochemical properties, cell permeability, and ternary complex formation of the resulting PROTAC, ultimately impacting its degradation efficiency and selectivity.

Application in PARP1 Degradation

A key application of "this compound" is in the synthesis of PROTACs targeting Poly (ADP-ribose) polymerase 1 (PARP1), a crucial enzyme involved in DNA repair.[1][2][3] By linking a PARP1 inhibitor to an E3 ligase ligand, such as thalidomide (B1683933), this linker facilitates the ubiquitination and subsequent proteasomal degradation of PARP1. This approach offers a promising therapeutic strategy for various cancers.[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of the final PARP1-degrading PROTAC synthesized using the "this compound" linker.

Compound NameTargetCell LineDC50 (nM)IC50 (µM)Reference
PROTAC PARP1 degrader-3 (HY-168722)PARP1SW-62058.141.63MedChemExpress
PROTAC PARP1 degrader-3 (HY-168722)PARP1LoVoNot Reported2.84MedChemExpress

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that results in 50% inhibition of cell growth.

Experimental Protocols

The following protocols describe a plausible synthetic route for the "this compound" linker and its subsequent use in the synthesis of a PARP1-degrading PROTAC. These are generalized procedures based on established organic chemistry principles and PROTAC synthesis literature.

Protocol 1: Proposed Synthesis of the "this compound" Linker

This protocol outlines a potential multi-step synthesis for the linker, likely involving sequential N-alkylation and functional group manipulation.

Materials:

Procedure:

  • Step 1: Synthesis of Intermediate 1 (N-Boc-piperidine-4-carboxaldehyde). This intermediate can be synthesized from commercially available starting materials through standard procedures.

  • Step 2: Reductive amination to form Intermediate 2. React Intermediate 1 with another piperidine derivative under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form the di-piperidine core.

  • Step 3: N-alkylation with a protected ethanolamine (B43304) derivative. The secondary amine of the di-piperidine core is then alkylated with a suitable protected 2-carbon linker containing a terminal hydroxyl group (e.g., 2-(2-bromoethoxy)ethanol, protected as a silyl (B83357) ether). This reaction is typically carried out in a polar aprotic solvent like acetonitrile with a mild base such as potassium carbonate.

  • Step 4: Deprotection. The protecting group on the terminal hydroxyl is removed under appropriate conditions (e.g., TBAF for a silyl ether) to yield the final "this compound" linker.

  • Purification: The final product is purified by column chromatography on silica gel.

Characterization: The structure of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a PARP1-Degrading PROTAC using the Linker

This protocol describes the conjugation of the "this compound" linker to a PARP1 inhibitor and an E3 ligase ligand (thalidomide derivative). This is typically achieved through amide bond formation.

Materials:

  • "this compound" linker

  • A suitable PARP1 inhibitor with a carboxylic acid handle (e.g., a derivative of Olaparib or Rucaparib)

  • A suitable thalidomide derivative with a reactive group for conjugation (e.g., 4-aminothalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of the PARP1 inhibitor: Dissolve the PARP1 inhibitor (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with the linker: To the activated PARP1 inhibitor solution, add a solution of "this compound" (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Conjugation to the E3 ligase ligand: In a separate reaction, the terminal hydroxyl group of the linker-PARP1 inhibitor conjugate is converted to a suitable leaving group (e.g., a tosylate or mesylate). This is then reacted with the amino group of the thalidomide derivative in the presence of a base to form the final PROTAC.

  • Purification: The crude PROTAC is purified by preparative HPLC to obtain the final product with high purity.

Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by analytical HPLC.

Visualizations

Experimental Workflow: PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow parpi PARP1 Inhibitor (with COOH) activated_parpi Activated PARP1 Inhibitor parpi->activated_parpi HATU, DIPEA linker This compound intermediate Linker-PARP1 Inhibitor Conjugate linker->intermediate thalidomide Thalidomide Derivative (with NH2) protac Final PARP1-Degrading PROTAC thalidomide->protac activated_parpi->intermediate intermediate->protac purification HPLC Purification protac->purification

Caption: A generalized workflow for the synthesis of a PARP1-degrading PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G cluster_pathway Mechanism of PROTAC Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (PARP1-PROTAC-E3) PROTAC->Ternary PARP1 Target Protein (PARP1) PARP1->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_PARP1 Polyubiquitinated PARP1 Ternary->Ub_PARP1 Ubiquitination Ub Ubiquitin Ub->Ub_PARP1 Proteasome Proteasome Ub_PARP1->Proteasome Degradation Degraded PARP1 (Peptide Fragments) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated degradation of the target protein PARP1.

References

Application Notes and Protocols for the Purification of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Purification Challenge of Piperidine-Containing PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] A significant number of potent PROTACs incorporate a piperidine (B6355638) or piperidine-2,6-dione (glutarimide) moiety, often as part of the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or lenalidomide) or within the linker structure.[2][3] The inclusion of the piperidine ring can enhance solubility and introduce a degree of rigidity to the linker, which may be crucial for optimizing ternary complex formation.[2][3]

However, the complex structures of these molecules present unique purification challenges:

  • High Molecular Weight and Polarity: PROTACs are significantly larger than typical small molecules, often leading to poor solubility and challenging chromatographic behavior.

  • Structural Complexity: The combination of two distinct ligands and a flexible or rigid linker results in a molecule with multiple functional groups, increasing the likelihood of interactions with stationary phases and the formation of complex impurity profiles.

  • Chirality: Many E3 ligase ligands based on the piperidine-2,6-dione scaffold are chiral. As different stereoisomers can exhibit varied biological activity and toxicity, their separation is often a critical step.[4][5]

  • Basicity: The nitrogen atom in a piperidine ring is basic, which can cause peak tailing and strong, sometimes irreversible, binding to acidic silica (B1680970) gel in normal-phase chromatography.

This document provides a comprehensive guide to the purification and analysis of piperidine-containing PROTACs, detailing robust chromatographic techniques and analytical methods to ensure the high purity required for accurate biological evaluation.

General Purification and Analysis Workflow

A multi-step strategy is essential for isolating highly pure piperidine-containing PROTACs. The workflow typically involves an initial crude purification to remove major impurities, followed by high-resolution polishing steps, and often concludes with chiral separation. Analytical techniques are employed at each stage to monitor purity and confirm identity.

Purification Workflow cluster_0 Purification Stages cluster_1 Quality Control Crude Crude PROTAC Mixture Flash Reversed-Phase Flash Chromatography Crude->Flash Initial Cleanup PrepHPLC Preparative RP-HPLC or SFC Flash->PrepHPLC High-Resolution Polishing QC1 LC-MS Analysis Flash->QC1 Chiral Chiral Separation (HPLC or SFC) PrepHPLC->Chiral Isomer Separation Pure Pure PROTAC (>98%) PrepHPLC->Pure PrepHPLC->QC1 Chiral->Pure Chiral->QC1 QC2 LC-MS & NMR Pure->QC2

Caption: General purification and quality control workflow for PROTACs.

Purification Techniques and Protocols

Due to the basic nature of the piperidine moiety, reversed-phase chromatography is the most common and effective strategy.

Reversed-Phase Flash Chromatography (Initial Cleanup)

Reversed-phase flash chromatography is an excellent first step for removing major impurities from the crude reaction mixture. It is a cost-effective method for purifying milligram to multi-gram quantities of material.[6]

Protocol: RP-Flash Chromatography

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Adsorb this solution onto a small amount of C18 silica sorbent or Celite, and dry it under vacuum to create a solid load. This prevents issues with solvent incompatibility during injection.

  • Column: Select a C18-functionalized silica gel cartridge. The cartridge size depends on the scale of the purification.

  • System & Solvents:

    • Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). The acid modifier improves peak shape by protonating basic sites on the PROTAC and residual silanols on the stationary phase.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% FA or 0.1% TFA.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Elution: Apply the solid-loaded sample to the top of the column. Elute the compound using a linear gradient, for example:

    • 5% to 100% Mobile Phase B over 20-30 CV.

  • Fraction Collection & Analysis: Collect fractions based on UV absorbance (typically at 254 nm and 280 nm). Analyze the fractions by LC-MS to identify those containing the desired product at >90% purity. Pool the pure fractions and evaporate the solvent under reduced pressure.

Preparative Reversed-Phase HPLC (High-Resolution Polishing)

For achieving purity levels greater than 98%, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers higher resolution than flash chromatography, allowing for the separation of closely eluting impurities.[7][8]

Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Column: Use a high-quality preparative C18 or Phenyl-Hexyl column (e.g., 20-50 mm inner diameter). The choice of stationary phase can be critical for resolving specific impurities.[9]

  • System & Solvents:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade ACN + 0.1% TFA.

  • Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical HPLC system using a similar column chemistry to determine the optimal gradient.

  • Gradient Elution (Preparative Scale):

    • Inject the filtered sample onto the equilibrated column.

    • Run a shallow, focused gradient based on the analytical separation. For example, if the compound elutes at 45% B in the analytical run, a preparative gradient might run from 35% to 55% B over 30-40 minutes.

  • Fraction Collection & Processing: Collect fractions corresponding to the main product peak. Confirm the purity of the collected fractions using analytical LC-MS. Pool the fractions with >98% purity and lyophilize to obtain the final product as a TFA salt.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase. It is particularly effective for purifying complex molecules like PROTACs and for chiral separations.[10][11] Key advantages include faster run times, reduced solvent consumption, and quicker evaporation of fractions.[10]

Protocol: Achiral Preparative SFC

  • Sample Preparation: Dissolve the PROTAC sample in a solvent compatible with the SFC mobile phase, typically Methanol (MeOH) or a 1:1 mixture of Dichloromethane/Methanol.[10] Ensure complete dissolution to avoid precipitation on the column.

  • Column: A variety of stationary phases are available. For achiral separations, columns like 2-Ethylpyridine or Diol are common starting points.

  • System & Solvents:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO2).

    • Mobile Phase B (Co-solvent): Methanol, often with an additive like 0.1-0.2% diethylamine (B46881) (DEA) to improve the peak shape of basic compounds.

  • Elution: Perform a gradient elution by increasing the percentage of the co-solvent (e.g., 5% to 50% MeOH over 10-15 minutes).

  • Fraction Collection: Use a mass spectrometer-triggered fraction collector to selectively collect the peak corresponding to the target compound's mass. This minimizes the collection of impurities. The collected fractions in MeOH can be evaporated much more quickly than the water/ACN fractions from RP-HPLC.

Chiral Separation of Piperidine-2,6-dione Stereoisomers

If the PROTAC contains a chiral center, such as in a thalidomide-based E3 ligase ligand, separation of the enantiomers or diastereomers is often required. Both chiral HPLC and chiral SFC are suitable for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are widely used.[4][5]

Protocol: Chiral SFC Separation

  • Sample Preparation: Dissolve the purified racemic or diastereomeric PROTAC mixture in the mobile phase co-solvent (e.g., Methanol or Ethanol).

  • Column: Screen several immobilized polysaccharide-based CSPs, such as Chiralpak® IA, IB, or IC, to find a column that provides baseline separation of the stereoisomers.[4]

  • System & Solvents:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Typically Methanol, Ethanol, or Isopropanol.

  • Elution: Chiral separations are most often performed using an isocratic (constant co-solvent percentage) method, which provides the best resolution. The optimal percentage is determined during the screening process.

  • Collection and Analysis: Collect the two separated isomer peaks in distinct fractions. Confirm the enantiomeric or diastereomeric purity of each fraction by re-injecting a small aliquot onto the same chiral column.

Quantitative Data Summary

The choice of purification technique depends on the required purity, scale, and available equipment. The following table summarizes typical performance metrics for each method.

Purification TechniqueTypical Purity AchievedTypical Recovery YieldThroughputPrimary Use Case
RP-Flash Chromatography 85-95%70-90%High (g scale)Crude cleanup, removal of major impurities
Preparative RP-HPLC >98%50-80%Medium (mg-g scale)High-resolution polishing, final purification
Preparative SFC (Achiral) >98%60-85%High (mg-g scale)Fast high-resolution polishing, "green" alternative
Chiral SFC / HPLC >99% ee/de70-95% (per isomer)Low (mg scale)Separation of stereoisomers

Analytical Techniques for Purity and Identity Confirmation

Orthogonal analytical methods are essential to confirm the purity and verify the identity of the final PROTAC compound.[1]

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is the workhorse for purity assessment and identity confirmation during and after purification. It provides information on the retention time, molecular weight, and purity profile of the sample.[12][13]

Protocol: Analytical LC-MS

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the PROTAC in DMSO. Dilute to ~10-20 µg/mL with a 1:1 mixture of Water:ACN.

  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 5-8 minutes).

    • Detection: UV/Vis Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • MS System:

    • Ionization Mode: Positive ESI is typically used for piperidine-containing PROTACs.

    • Analysis: Extract the ion chromatogram for the expected [M+H]+ and/or [M+2H]2+ adducts of the PROTAC. Integrate the peak area of the product and all impurities from the UV chromatogram (e.g., at 254 nm) to calculate the purity percentage.

NMR (Nuclear Magnetic Resonance) Spectroscopy

NMR spectroscopy is crucial for unambiguous structural confirmation of the final purified PROTAC.[] Both 1H and 13C NMR spectra should be acquired.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the final, lyophilized PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.

    • Acquire a ¹³C NMR and other 2D spectra (e.g., COSY, HSQC) as needed to fully assign the structure.

  • Analysis: Analyze the spectra to confirm that all expected signals are present and that there are no significant signals corresponding to impurities. The purity can also be estimated from the ¹H NMR spectrum if a certified internal standard is used (qNMR).

PROTAC Mechanism and Analysis Visualization

The following diagrams illustrate the PROTAC mechanism of action and the analytical workflow for confirming its success.

PROTAC_MoA PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-induced targeted protein degradation pathway.

Analytical_Workflow cluster_workflow Purity & Identity Confirmation Sample Purified PROTAC (Lyophilized Powder) LCMS_Prep Prepare Sample for LC-MS (~10 µg/mL in Water/ACN) Sample->LCMS_Prep NMR_Prep Prepare Sample for NMR (~5 mg in DMSO-d6) Sample->NMR_Prep LCMS_Run Inject on UPLC-MS LCMS_Prep->LCMS_Run NMR_Run Acquire 1H, 13C Spectra NMR_Prep->NMR_Run Data_Analysis Data Analysis & Interpretation LCMS_Run->Data_Analysis NMR_Run->Data_Analysis Final_Report Final Certificate of Analysis (Purity >98%, Structure Confirmed) Data_Analysis->Final_Report

Caption: Workflow for analytical confirmation of a purified PROTAC.

References

Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Piperidine-C-Pip-C2-Pip-C2-OH" is understood to be a novel chemical entity comprising a trimeric assembly of piperidine (B6355638) rings linked by carbon and ethyl spacers, terminating in a hydroxyl group. As a new molecule, its comprehensive characterization is paramount for understanding its physicochemical properties, purity, and structure, which are critical for any downstream applications in drug development and research. The piperidine motif is a common structural feature in many alkaloids and pharmaceuticals.[1]

This document provides a suite of detailed application notes and experimental protocols for the analytical characterization of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Hypothetical Structure

Based on the nomenclature, the proposed structure for "this compound" is a linear chain of three piperidine rings. The linkages are a methylene (B1212753) bridge (-C-), an ethylene (B1197577) bridge (-C2-), and the molecule is capped with a hydroxyl group (-OH). The exact points of attachment on the piperidine rings would need to be confirmed by detailed 2D NMR experiments. For the purposes of this guide, we will assume a common N-alkylation and a C-alkylation pattern for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a synthesized compound and for identifying the presence of any impurities.[2] For a molecule like "this compound," a reverse-phase HPLC method is generally suitable.[3]

Application Note

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity analysis of "this compound". The method is designed to provide a baseline separation of the main compound from potential starting materials, by-products, and degradation products. Given the basic nature of the piperidine nitrogens, an acidic mobile phase additive is used to ensure good peak shape. For compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in addition to or instead of a UV detector.[4]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of the "this compound" sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A CAD or ELSD can also be employed.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the "this compound" sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or CAD/ELSD if necessary)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation

Table 1: Hypothetical HPLC Purity Data

Peak No.Retention Time (min)Area (%)Possible Identity
13.51.2Starting Material/Impurity
28.998.5This compound
311.20.3By-product

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Fragments Assign Spin Systems (Piperidine Rings, Linkers) COSY->Fragments HSQC->Fragments Structure Assemble Full Structure HMBC->Structure Fragments->Structure

References

Application Notes and Protocols for Piperidine-C-Pip-C2-Pip-C2-OH in CRBN-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that facilitate the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The Cereblon (CRBN) E3 ubiquitin ligase is a frequently utilized component in PROTAC design, with ligands often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][3][4] The linker component is critical, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and thereby the efficiency of protein degradation.[5]

This document provides detailed application notes and protocols for the utilization of Piperidine-C-Pip-C2-Pip-C2-OH , a novel linker for the synthesis of PROTACs that recruit the CRBN E3 ligase. This linker, with the chemical formula C₂₀H₃₉N₃O and a molecular weight of 337.54 g/mol , offers a flexible scaffold for the conjugation of a POI ligand and a CRBN ligand. A derivative of this linker, "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH," has been identified as a conjugate used in the synthesis of a PARP1 degrader, highlighting its potential in cancer research.[6][7]

Mechanism of Action

A PROTAC incorporating the this compound linker functions by inducing the proximity of a target protein to the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The following tables provide a template for summarizing key quantitative data from experiments involving a PROTAC synthesized with the this compound linker.

Table 1: PROTAC Characterization

ParameterMethodResult
Molecular WeightLC-MSe.g., 850.4 g/mol
PurityHPLCe.g., >98%
¹H NMRNMR SpectroscopyConforms to structure
¹³C NMRNMR SpectroscopyConforms to structure

Table 2: In Vitro Binding Affinities

Binding InteractionAssayKd (nM)
PROTAC to POISPR / ITC / FPe.g., 50 nM
PROTAC to CRBNSPR / ITC / FPe.g., 150 nM
Ternary Complex (POI-PROTAC-CRBN)TR-FRET / AlphaLISAe.g., 25 nM

Table 3: Cellular Degradation Potency

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
e.g., MCF-7e.g., 10 nMe.g., 95%
e.g., HeLae.g., 25 nMe.g., 90%
e.g., HEK293Te.g., 50 nMe.g., 85%

Table 4: Cellular Viability

Cell LineTreatmentIC₅₀ (µM)
e.g., MCF-7PROTACe.g., 5 µM
e.g., Normal FibroblastsPROTACe.g., >50 µM

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker and a CRBN ligand.

Protocol 1: PROTAC Synthesis

This protocol describes a two-step synthesis involving the sequential coupling of a POI ligand and a CRBN ligand to the this compound linker. This example assumes the POI ligand has a carboxylic acid moiety and the CRBN ligand has a suitable leaving group for nucleophilic substitution.

Materials:

  • This compound

  • POI ligand with a carboxylic acid

  • CRBN ligand with a leaving group (e.g., a halogenated derivative of pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Step 1: Coupling of POI Ligand to the Linker

  • Dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Step 2: Coupling of CRBN Ligand to the POI-Linker Intermediate

  • Dissolve the POI-linker intermediate (1.0 equivalent) and the CRBN ligand (1.1 equivalents) in anhydrous DMF.

  • Add a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR.

PROTAC_Synthesis_Workflow Start Start Step1 Step 1: Couple POI Ligand to Linker (HATU, DIPEA, DMF) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Step2 Step 2: Couple CRBN Ligand (Base, DMF, Heat) Purification1->Step2 Purification2 Purification 2 (Preparative HPLC) Step2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End End Characterization->End

Workflow for the two-step synthesis of a PROTAC.
Protocol 2: Western Blot for Protein Degradation

This protocol is to assess the in-cell degradation of the POI by the synthesized PROTAC.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[9] Include a DMSO-treated vehicle control.

  • As a control for the degradation mechanism, co-treat cells with the PROTAC and a proteasome inhibitor like MG132.[9]

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

  • His-tagged POI

  • GST-tagged CRBN/DDB1 complex

  • Terbium-conjugated anti-His antibody

  • Fluorescein-conjugated anti-GST antibody

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplate

Procedure:

  • Prepare a dilution series of the PROTAC in the assay buffer.

  • In a 384-well plate, add the His-tagged POI, GST-tagged CRBN/DDB1, and the PROTAC at various concentrations.

  • Incubate for 1 hour at room temperature.

  • Add the Terbium-conjugated anti-His antibody and the Fluorescein-conjugated anti-GST antibody.

  • Incubate for another hour at room temperature, protected from light.

  • Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths.

  • An increase in the TR-FRET signal indicates the formation of the ternary complex.

Experimental_Workflow Start Start: Synthesized PROTAC Binding_Assays Biochemical/Biophysical Binding Assays (SPR, ITC, TR-FRET, AlphaLISA) Start->Binding_Assays Ternary_Complex Ternary Complex Formation Confirmed? Binding_Assays->Ternary_Complex Ternary_Complex->Start No (Redesign Linker/Ligands) Cell_Permeability Cellular Permeability Assays (e.g., PAMPA) Ternary_Complex->Cell_Permeability Yes Degradation_Assay Western Blot / In-Cell ELISA (Degradation of POI) Cell_Permeability->Degradation_Assay Degradation_Confirmed POI Degradation Observed? Degradation_Assay->Degradation_Confirmed Degradation_Confirmed->Start No (Troubleshoot) Viability_Assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Confirmed->Viability_Assay Yes Off_Target_Analysis Off-Target Analysis (Proteomics) Viability_Assay->Off_Target_Analysis End End: Candidate PROTAC Off_Target_Analysis->End

General experimental workflow for PROTAC evaluation.

Troubleshooting

Issue: No or low degradation of the target protein. [9]

  • Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane. Assess permeability using assays like PAMPA and consider medicinal chemistry efforts to improve physicochemical properties.[9]

  • Inefficient Ternary Complex Formation: The linker length or composition may not be optimal. Confirm binary binding of the PROTAC to both the POI and CRBN independently. Synthesize analogues with different linker lengths.[9]

  • Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of CRBN. Confirm CRBN expression via Western blot or qPCR and consider using a different cell line.[9]

  • "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) can be favored over the productive ternary complex. Perform a wide dose-response experiment to identify the optimal concentration range.[9]

Issue: No signal in the ternary complex formation assay. [9]

  • Low Binding Affinity: The PROTAC may have low affinity for either the target or CRBN. Confirm binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[9]

  • Incorrect Protein/PROTAC Concentrations: Titrate a broad range of concentrations for the target protein, E3 ligase, and PROTAC to find the optimal stoichiometry.[9]

Conclusion

The this compound linker is a valuable tool for the development of potent and selective CRBN-recruiting PROTACs. The protocols and guidelines presented here provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this novel linker. Successful application of these methods will enable researchers to effectively harness the power of targeted protein degradation for therapeutic intervention and biological discovery.

References

Application Notes and Protocols: Utilizing Piperidine-C-Pip-C2-Pip-C2-OH in VHL-Based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[6][7][8] The choice of the linker is critical for the efficacy of a PROTAC, as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][9][10]

This document provides detailed application notes and protocols for the use of Piperidine-C-Pip-C2-Pip-C2-OH , a novel linker, in the development of VHL-based PROTACs. While "this compound" itself is a linker component, for the purpose of these notes, we will refer to a hypothetical PROTAC named PROTAC-X , which incorporates this linker conjugated to a VHL ligand and a ligand for a hypothetical target protein.

Mechanism of Action

PROTAC-X, utilizing the this compound linker, is designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[7] The VHL ligand moiety of PROTAC-X binds to the VHL E3 ligase, while the other end of the molecule binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[11][12] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC-X (VHL Ligand - Linker - POI Ligand) PROTAC_bound PROTAC-X PROTAC->PROTAC_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->VHL_bound VHL_bound->POI_bound Polyubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->VHL_bound Ub Transfer Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of action of a VHL-based PROTAC. (Within 100 characters)

Experimental Protocols

A series of biophysical and cellular assays are essential to characterize the activity of a novel PROTAC. The following protocols provide a framework for evaluating PROTAC-X.

Biophysical Assays

a. Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Affinity

This protocol measures the binding affinities of PROTAC-X to the VHL E3 ligase complex and the target protein individually (binary affinity) and the affinity of the ternary complex formation.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant purified VHL/Elongin B/Elongin C (VCB) complex

    • Recombinant purified target protein (POI)

    • PROTAC-X

    • Running buffer (e.g., HBS-EP+)

  • Protocol:

    • Immobilization of VCB:

      • Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.

      • Inject the VCB complex (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

      • Deactivate the remaining active sites with ethanolamine.

    • Binary Binding of PROTAC-X to VCB:

      • Prepare a dilution series of PROTAC-X in running buffer.

      • Inject the PROTAC-X solutions over the immobilized VCB surface.

      • Regenerate the surface between injections if necessary.

      • Analyze the binding data to determine the equilibrium dissociation constant (KD).

    • Ternary Complex Formation:

      • Prepare a dilution series of the POI in running buffer.

      • Prepare a constant concentration of PROTAC-X in running buffer.

      • Inject the POI solutions, with and without PROTAC-X, over the immobilized VCB surface.

      • Analyze the binding data to determine the KD of the ternary complex.

b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation in Solution

TR-FRET assays provide a homogenous method to quantify the formation of the ternary complex in solution.[13]

  • Materials:

    • TR-FRET compatible plate reader

    • Low-volume 384-well plates

    • Fluorescently labeled VCB complex (e.g., with Terbium cryptate)

    • Fluorescently labeled POI (e.g., with d2)

    • PROTAC-X

    • Assay buffer

  • Protocol:

    • Add the labeled VCB complex, labeled POI, and a dilution series of PROTAC-X to the wells of the 384-well plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and plot it against the PROTAC-X concentration to determine the concentration required for half-maximal complex formation (TC50).

Cellular Assays

a. Western Blot for Target Protein Degradation

This is a standard method to directly measure the reduction in the level of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC-X

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of PROTAC-X for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the normalized protein levels against the PROTAC-X concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

b. Cell Viability Assay

This assay is crucial to assess the cytotoxicity of the PROTAC and ensure that the observed protein degradation is not due to general cellular toxicity.

  • Materials:

    • Cell line used for the degradation assay

    • PROTAC-X

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Opaque-walled multi-well plates

  • Protocol:

    • Seed cells in an opaque-walled multi-well plate.

    • Treat the cells with the same concentration range of PROTAC-X as used in the degradation assay.

    • Incubate for the same duration as the degradation experiment.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) on a plate reader.

    • Plot the cell viability against the PROTAC-X concentration.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Biophysical Characterization of PROTAC-X

AssayParameterPROTAC-X
SPR
Binary KD (VHL) (nM)150
Binary KD (POI) (nM)80
Ternary KD (VHL-PROTAC-X-POI) (nM)25
Cooperativity (α)4.8
TR-FRET
TC50 (nM)50

Table 2: Cellular Characterization of PROTAC-X

AssayParameterPROTAC-X
Western Blot
DC50 (nM)30
Dmax (%)95
Cell Viability
CC50 (µM)> 10

Experimental Workflow

The development and characterization of a novel PROTAC follows a logical progression of experiments, from initial binding studies to cellular degradation and viability assays.

PROTAC_Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Characterization cluster_optimization Lead Optimization start PROTAC-X Synthesis (with this compound linker) spr SPR: Binary & Ternary Binding Affinity start->spr tr_fret TR-FRET: Ternary Complex Formation start->tr_fret western Western Blot: Target Protein Degradation (DC50, Dmax) spr->western tr_fret->western viability Cell Viability Assay: Cytotoxicity (CC50) western->viability optimization Structure-Activity Relationship (SAR) Linker Optimization viability->optimization optimization->start Iterative Design end Candidate Selection optimization->end

Figure 2: Experimental workflow for PROTAC characterization. (Within 100 characters)

Key Components for a Successful PROTAC

The successful design of a potent and selective PROTAC, such as one incorporating the this compound linker, depends on the interplay of its three key components.

PROTAC_Key_Components cluster_components Core Components cluster_properties Critical Properties PROTAC Successful PROTAC VHL_ligand VHL Ligand PROTAC->VHL_ligand Linker This compound Linker PROTAC->Linker POI_ligand POI Ligand PROTAC->POI_ligand Binding Optimal Binding Affinity (Binary & Ternary) VHL_ligand->Binding Ternary Ternary Complex Stability & Cooperativity Linker->Ternary Physicochem Favorable Physicochemical Properties Linker->Physicochem POI_ligand->Binding Binding->Ternary Permeability Cell Permeability Physicochem->Permeability

Figure 3: Logical relationship of key PROTAC components. (Within 100 characters)

Conclusion

The this compound linker represents a potentially valuable component for the construction of novel VHL-based PROTACs. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to characterize the biophysical and cellular properties of PROTACs incorporating this linker. A systematic evaluation of binding, ternary complex formation, degradation efficiency, and cytotoxicity is crucial for the successful development of potent and selective protein degraders for therapeutic applications.

References

Application of Piperidine Linkers in Colorectal Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies for colorectal cancer (CRC) is a rapidly evolving field, with antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) emerging as promising modalities. The linker component of these conjugates is critical, connecting the targeting moiety (an antibody or a small molecule) to a payload (a cytotoxic drug or an E3 ligase ligand) and significantly influencing the overall efficacy, stability, and safety of the therapeutic. Piperidine-containing linkers are gaining attention in drug design for their ability to impart favorable physicochemical properties. The piperidine (B6355638) ring can enhance solubility, introduce conformational rigidity, and provide versatile attachment points for conjugation. While the direct application of piperidine linkers in ADCs and PROTACs specifically for colorectal cancer is an area of growing interest, much of the current literature focuses on the broader use of piperidine-containing compounds or related heterocyclic linkers. This document provides an overview of the principles of piperidine linker application, drawing from closely related research in oncology, and presents detailed protocols for the evaluation of such targeted therapies in a colorectal cancer context.

Rationale for Using Piperidine Linkers

Piperidine scaffolds are prevalent in medicinal chemistry and offer several advantages when incorporated into linkers for targeted therapies:

  • Improved Physicochemical Properties: The introduction of a piperidine motif can enhance the aqueous solubility of the conjugate, which is often a challenge for large, complex molecules like ADCs and PROTACs. This can lead to better formulation characteristics and pharmacokinetic profiles.

  • Conformational Rigidity: The chair-like conformation of the piperidine ring can reduce the flexibility of the linker. This controlled rigidity can help to optimize the spatial orientation between the targeting ligand and the payload, which is crucial for efficient target engagement and payload delivery or for the formation of a productive ternary complex in the case of PROTACs.

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can contribute to a longer circulation half-life of the drug conjugate, allowing for greater accumulation at the tumor site.

  • Versatile Chemistry: The nitrogen atom and carbon atoms of the piperidine ring can be readily functionalized, providing multiple points for attachment to the other components of the conjugate, allowing for precise control over the linker's length and architecture.

Application in Antibody-Drug Conjugates (ADCs) for Colorectal Cancer

While specific examples of piperidine-linker-based ADCs for colorectal cancer are not extensively documented in peer-reviewed literature, the principles of ADC design and evaluation are well-established. An ADC with a piperidine-containing linker would be designed to target a CRC-specific antigen, such as EGFR, GPR56, or CEACAM5.[1][2] Upon binding to the antigen and internalization, the ADC would release its cytotoxic payload inside the cancer cell. The linker's role is to remain stable in circulation and then facilitate payload release under specific intracellular conditions (e.g., enzymatic cleavage in the lysosome).

Hypothetical Structure of a Piperidine-Linker-Based ADC

A hypothetical ADC for colorectal cancer could feature a monoclonal antibody targeting a CRC-associated antigen, linked via a piperidine-containing cleavable linker to a potent cytotoxic agent like a duocarmycin derivative. The piperidine moiety could be part of a larger linker structure that includes a cleavable peptide sequence (e.g., valine-citrulline) recognized by lysosomal proteases.

Application in PROTACs for Colorectal Cancer

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target protein.

The incorporation of a piperidine ring into the linker of a PROTAC can enhance its properties. For instance, a di-piperidine motif has been shown to improve the aqueous solubility of PROTACs targeting the androgen receptor, leading to potent protein degradation with a half-maximal degradation concentration (DC50) of less than 1 nM in prostate cancer cells.[3] While this example is from prostate cancer research, the principle is applicable to colorectal cancer targets. For instance, a PROTAC targeting a key oncogenic driver in CRC, such as KRAS or a downstream effector, could benefit from a piperidine-containing linker to optimize its pharmacokinetic and pharmacodynamic properties.

A commercially available example of a piperidine-based linker for PROTAC synthesis is Piperidine-C2-Pip-C-COOH, which has been used in the development of a Bruton's tyrosine kinase (BTK) degrader.[4][5] This highlights the utility of piperidine structures in creating metabolically stable and effective PROTACs.

Quantitative Data Summary

While specific data for piperidine-linker-based ADCs and PROTACs in colorectal cancer is limited, the following table summarizes relevant data from studies on piperidine-containing compounds and ADCs with other linkers in colorectal cancer models to provide a benchmark for expected potencies.

Compound/ConjugateTarget/MechanismCell Line(s)IC50/DC50In Vivo ModelEfficacyReference
2-amino-4-(1-piperidine) pyridine (B92270)FOXA2 suppressionDLD-1, HT29Proliferation inhibition: 30-70% at 100 µMMice xenograftReduced tumor growth[6]
EREG-targeted ADC (tripeptide linker)Epiregulin (EREG)DLD-1, LoVo, HCT116IC50: 0.01-0.014 nMPatient-derived xenograftsSignificant tumor growth inhibition[7]
GPR56-targeted ADC (protease-cleavable linker)GPR56SW620, HT-29, SW403IC50: Low nanomolarCell line xenografts, PDXSignificant antitumor efficacy
ARD-69 (di-piperidine linker PROTAC)Androgen ReceptorLNCaP, VCaP (Prostate)DC50 < 1 nMN/AN/A[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a novel therapeutic agent, such as a piperidine-linker-based ADC or PROTAC, in colorectal cancer research.

Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the cytotoxic effect of a compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT29, DLD-1, SW620)

  • Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., piperidine-linker ADC)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for dissolving MTT formazan)

  • Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a plate reader.

  • For CellTiter-Glo assay: a. Equilibrate the plate and CellTiter-Glo reagent to room temperature. b. Add 100 µL of CellTiter-Glo reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Protein Degradation (for PROTACs)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Colorectal cancer cells

  • 6-well plates

  • Test PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control. Calculate the DC50 value.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of a piperidine-linker-based therapeutic in a preclinical mouse model of colorectal cancer.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Colorectal cancer cells (e.g., HCT116) or patient-derived xenograft (PDX) tissue

  • Matrigel (optional, for cell line xenografts)

  • Test therapeutic (ADC or PROTAC) and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject colorectal cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) or implant PDX tissue fragments into the flank of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test therapeutic (e.g., intravenously for ADCs, or as determined by pharmacokinetic studies for PROTACs) and vehicle control according to the planned dosing schedule.

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment and monitoring for the duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway: Mechanism of Action of a Hypothetical ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Induction of

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow: PROTAC Efficacy Evaluation

PROTAC_Workflow Start Design & Synthesize Piperidine-Linker PROTAC InVitro In Vitro Evaluation Start->InVitro Degradation Western Blot for Target Degradation (DC50) InVitro->Degradation Viability Cell Viability Assay (IC50) InVitro->Viability InVivo In Vivo Evaluation Viability->InVivo Xenograft Colorectal Cancer Xenograft Model InVivo->Xenograft Efficacy Tumor Growth Inhibition Analysis Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity End Data Analysis & Conclusion Efficacy->End Toxicity->End

Caption: Workflow for evaluating the efficacy of a PROTAC.

Logical Relationship: Key Components of a PROTAC

PROTAC_Components PROTAC PROTAC Target Ligand Linker (Piperidine) E3 Ligase Ligand Target Target Protein (e.g., KRAS) PROTAC:f1->Target binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC:f3->E3Ligase binds Ternary Ternary Complex Formation PROTAC:f2->Ternary facilitates Target->Ternary E3Ligase->Ternary

References

Designing PROTACs for Enhanced Cell Permeability with Piperidine Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. A critical challenge in PROTAC design is optimizing their physicochemical properties to ensure efficient cell permeability and oral bioavailability, as their high molecular weight and polar surface area often place them beyond the "rule of five" space for conventional small molecules.[1][2] The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, plays a pivotal role in determining its overall efficacy, including cell permeability.[2]

Recent studies have highlighted the strategic incorporation of rigidifying elements, such as piperidine (B6355638) and piperazine (B1678402) moieties, into the linker to enhance cell permeability.[1][3][4] These cyclic structures can pre-organize the PROTAC into a conformation that is more favorable for membrane traversal, potentially by reducing the solvent-accessible polar surface area through intramolecular interactions.[3] This document provides detailed application notes on the design principles of PROTACs with piperidine-containing linkers, quantitative data on their permeability, and comprehensive protocols for key permeability assays.

Data Presentation: Quantitative Permeability Data

The following table summarizes permeability data for a series of VHL-based PROTACs targeting the extracellular signal-regulated kinase 5 (ERK5), highlighting the impact of linker composition on cell permeability. The data is extracted from a study by Scott et al., which systematically investigated the influence of linker structure on PROTAC permeability.[3]

PROTAC IDLinker TypePAMPA P_e_ (10⁻⁶ cm/s)Cell Permeability Class (in cellulo/in vitro ratio)
PROTAC 8 Piperidine-containing 1.2 ± 0.1 Medium-High
PROTAC 7Flexible Tertiary Amine (Matched Pair to 8)1.1 ± 0.1Medium-High
PROTAC 1Flexible Aliphatic0.1 ± 0.0Low
PROTAC 2Flexible Ethylene (B1197577) Glycol2.5 ± 0.2High
PROTAC 3Rigid Amide1.5 ± 0.1Medium-High
PROTAC 4Rigid0.7 ± 0.1Medium-Low
PROTAC 5Rigid0.8 ± 0.1Medium-Low
PROTAC 6Rigid with Pyridine0.6 ± 0.1Medium-Low
PROTAC 9Flexible 10-atom2.1 ± 0.2High

Data sourced from "Impact of Linker Composition on VHL PROTAC Cell Permeability".[3] The cell permeability class is a surrogate measure based on the ratio of potencies for binding to VHL in a cell-based versus a biochemical assay. A lower ratio indicates higher permeability.

This data demonstrates that the inclusion of a piperidine moiety in PROTAC 8 results in "Medium-High" cell permeability, comparable to its flexible matched pair, PROTAC 7.[3] Notably, both PROTACs 7 and 8 exhibit significantly better permeability than the flexible aliphatic linker in PROTAC 1.[3] While the highly flexible ethylene glycol linker in PROTAC 2 showed the highest permeability in this series, the rigid piperidine-containing linker in PROTAC 8 still represents a viable strategy for achieving good cell permeability.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)

  • 96-well acceptor plates (e.g., PTFE or low-binding plastic)

  • Lecithin (B1663433)/dodecane solution (e.g., 10 mg/mL lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solutions (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the entire membrane surface is coated.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare the donor solutions by diluting the PROTAC stock solutions in PBS to the final desired concentration (e.g., 100 µM). Add 150 µL of the donor solution to each well of the coated filter plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Calculation: The apparent permeability coefficient (P_app_) is calculated using the following equation:

P_app_ = [-V_D_ * V_A_ / ((V_D_ + V_A_) * A * t)] * ln(1 - [C_A_]t / C_eq_)

Where:

  • V_D_ is the volume of the donor well

  • V_A_ is the volume of the acceptor well

  • A is the area of the membrane

  • t is the incubation time

  • [C_A_]t is the concentration of the compound in the acceptor well at time t

  • C_eq_ is the equilibrium concentration ([V_D_ * C_D_]0 + [V_A_ * C_A_]0) / (V_D_ + V_A_)

Protocol 2: Caco-2 Permeability Assay

This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS with or without BSA) to the apical chamber. Add fresh HBSS (with or without BSA) to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

Data Calculation: The apparent permeability coefficient (P_app_) is calculated using the following equation:

P_app_ = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells

  • A is the area of the filter membrane

  • C₀ is the initial concentration of the PROTAC

The efflux ratio is calculated as: P_app_ (B-A) / P_app_ (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Piperidine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Design and Permeability Assessment

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Target_Selection 1. Target & E3 Ligase Selection Ligand_Identification 2. Identify POI & E3 Ligands Target_Selection->Ligand_Identification Linker_Design 3. Linker Design (e.g., Piperidine-based) Ligand_Identification->Linker_Design Synthesis 4. PROTAC Synthesis Linker_Design->Synthesis Binding_Assay 5. Ternary Complex Formation Assay Synthesis->Binding_Assay Degradation_Assay 6. Protein Degradation Assay (e.g., Western Blot, DC50) Binding_Assay->Degradation_Assay Permeability_Assay 7. Cell Permeability Assays Degradation_Assay->Permeability_Assay PAMPA PAMPA (Passive) Permeability_Assay->PAMPA Caco2 Caco-2 (Passive & Active) Permeability_Assay->Caco2 SAR_Analysis 8. Structure-Activity Relationship (SAR) & Structure-Permeability Relationship (SPR) PAMPA->SAR_Analysis Caco2->SAR_Analysis Lead_Optimization 9. Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Redesign

Caption: Workflow for designing and evaluating PROTACs.

References

Application Notes and Protocols for In-cell Protein Degradation Assays with Piperidine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This document provides detailed application notes and protocols for performing in-cell protein degradation assays with a specific focus on PROTACs incorporating piperidine-containing linkers. Piperidine (B6355638) and piperazine (B1678402) motifs are often incorporated into PROTAC linkers to impart rigidity, which can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] However, this rigidity can also present challenges, potentially restricting the spatial proximity required for efficient ubiquitination.[4] These notes will guide researchers in the quantitative evaluation of piperidine-linked PROTACs and provide robust protocols for key in-cell assays.

Mechanism of Action of Piperidine-Linked PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]

The piperidine moiety within the linker can enhance the rigidity of the PROTAC molecule.[2] This conformational constraint can be advantageous, potentially improving the binding affinity and stability of the ternary complex. However, the optimal linker length and flexibility are highly dependent on the specific POI and E3 ligase pair, and excessive rigidity can sometimes be detrimental to degradation efficacy.[2][4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Piperidine-Linked PROTAC p1 PROTAC->p1 POI Protein of Interest (POI) POI->p1 E3 E3 Ubiquitin Ligase E3->p1 Ub Ubiquitin p1->Ub Ubiquitination PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on Piperidine-Linked PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data for several piperidine-linked PROTACs from published studies.

Table 1: Degradation Kinetics of N-piperidine Ibrutinib-based BTK PROTACs [6]

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Time (h)
MT-802Pomalidomide (CRBN)PEGNAMALWA14.6>9924
MT-802Pomalidomide (CRBN)PEGXLA (WT BTK)14.6>9924
MT-802Pomalidomide (CRBN)PEGXLA (C481S BTK)14.9>9924
SJF620Lenalidomide analog (CRBN)Not SpecifiedNAMALWA7.9N/AN/A
L18ILenalidomide (CRBN)PEGHBL-1 (C481S BTK)29.0N/A36

Table 2: Degradation Efficacy of a Dual-Targeting PI3K/mTOR PROTAC (GP262) [4]

Note: GP262 is a piperidine-free derivative. The study noted that removal of a dimethylamino piperidine group from the parent ligand significantly enhanced degradation efficacy, suggesting a negative impact of the rigid piperidine ring in this context.[4]

Target ProteinCell LineDC50 (nM)Dmax (%)
p110αMDA-MB-231227.471.3
p110γMDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9
PI3KγTHP-188.4>70

Table 3: Degradation of IDO1 by Piperidine/Piperazine-Containing PROTACs [7]

PROTACLinker DescriptionDC50 (nM)Dmax (%)
18Rigid linker with piperazine and piperidine3421
194-chloro-3-substituted analog of 186.651
20Analog of 13 (rigid linker) without chlorine2067
21Analog of 19 (rigid linker) without chlorine4.563

Experimental Protocols

Special Considerations for Piperidine-Linked PROTACs

The rigid nature of piperidine-containing linkers can influence the physicochemical properties and cellular behavior of PROTACs. Researchers should consider the following:

  • Solubility: The introduction of heterocyclic moieties like piperidine can affect aqueous solubility. Ensure complete dissolution of the PROTAC in a suitable solvent (e.g., DMSO) before preparing dilutions in cell culture media.[3]

  • Cell Permeability: While the impact of rigidity on permeability is complex, it is a critical factor to assess. If degradation is not observed, consider performing cell permeability assays.[8][9]

  • The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, can be more pronounced with highly potent PROTACs or those that form very stable binary complexes. It is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.[10]

Western Blotting for Protein Degradation

Western blotting is a gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in multi-well plates. - Treat with varying concentrations of piperidine-linked PROTAC. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Denature protein lysates. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block membrane. - Incubate with primary antibodies (anti-POI, anti-loading control). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis - Add ECL substrate. - Capture chemiluminescent signal. - Quantify band intensities. F->G

Workflow for Western Blot analysis.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6- or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the piperidine-linked PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Prepare an ECL substrate according to the manufacturer's instructions and incubate the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.

Flow Cytometry for Protein Degradation

Flow cytometry offers a high-throughput method for quantifying protein degradation on a single-cell level.

Protocol:

  • Cell Treatment:

    • Treat cells in suspension or in plates with the piperidine-linked PROTAC as described for Western blotting.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer) for 10-30 minutes.

  • Immunostaining:

    • Wash the cells with a staining buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody against the POI for 1 hour at room temperature.

    • Wash the cells with staining buffer.

    • Incubate the cells with a fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.

    • Wash the cells with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the POI signal in the treated versus control cells to quantify protein degradation.

NanoBRET™ and HiBiT Assays for Real-Time Degradation Kinetics

NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT assays are powerful, live-cell methods for monitoring protein degradation in real-time and with high throughput. These assays typically require engineering of the target protein with a small bioluminescent tag (NanoLuc® or HiBiT).

HiBiT_Workflow A 1. Cell Engineering - Use CRISPR/Cas9 to endogenously tag the POI with HiBiT. B 2. Cell Seeding & PROTAC Treatment - Seed HiBiT-tagged cells in a 96- or 384-well plate. - Add piperidine-linked PROTAC at various concentrations. A->B C 3. Lytic Detection - At desired time points, add Nano-Glo® HiBiT Lytic Detection Reagent. B->C D 4. Luminescence Reading - Measure luminescence on a plate reader. C->D E 5. Data Analysis - Calculate the percentage of protein degradation relative to vehicle control. D->E

Workflow for the HiBiT lytic detection assay.

HiBiT Lytic Detection Protocol:

  • Cell Seeding:

    • Seed CRISPR-edited cells expressing the HiBiT-tagged POI in a white, opaque 96- or 384-well plate.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Addition:

    • Add the piperidine-linked PROTAC at various concentrations to the cells. Include a vehicle control.

  • Lytic Detection:

    • At the desired time points, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.

    • Add a volume of the reagent equal to the volume of the culture medium in each well.

    • Mix on an orbital shaker for 3-10 minutes to ensure cell lysis and signal stabilization.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of protein remaining by normalizing the luminescence signal of treated wells to that of the vehicle control wells.

    • Determine DC50 and Dmax values by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Protocol:

This assay measures the engagement of the PROTAC with its target in live cells.

  • Cell Preparation:

    • Co-transfect cells with a vector expressing the POI fused to NanoLuc® luciferase and a vector for a fluorescent tracer that binds the POI.

  • PROTAC Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add the piperidine-linked PROTAC at various concentrations.

  • BRET Measurement:

    • Add the NanoBRET™ substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET ratio upon PROTAC addition indicates displacement of the tracer and engagement of the PROTAC with the POI.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or poor protein degradation - Poor cell permeability of the PROTAC.- Instability of the PROTAC in cell culture medium.- The chosen cell line does not express the required E3 ligase.- The rigid linker prevents formation of a productive ternary complex.- Perform a cell permeability assay.- Assess PROTAC stability in media.- Screen different cell lines with known E3 ligase expression.- Synthesize analogs with more flexible linkers for comparison.
"Hook Effect" observed At high concentrations, the PROTAC forms binary complexes with the POI or E3 ligase, preventing ternary complex formation.- Perform a wide dose-response curve to identify the optimal concentration range.- Test lower concentrations of the PROTAC.- Use biophysical assays (e.g., TR-FRET) to measure ternary complex formation at different concentrations.[10]
High cell toxicity - Off-target effects of the PROTAC.- High concentration of the PROTAC.- Perform a proteome-wide analysis to identify off-targets.- Lower the PROTAC concentration or reduce the treatment time.- Synthesize a negative control PROTAC with a modification that abrogates binding to the POI or E3 ligase.
High variability between replicates - Inconsistent cell seeding density.- Incomplete cell lysis.- Pipetting errors.- Ensure uniform cell seeding.- Optimize lysis conditions.- Use calibrated pipettes and careful technique.

References

Protocol for assessing ternary complex formation with piperidine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Assessing Ternary Complex Formation with Piperidine (B6355638) Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] The crucial event in a PROTAC's mechanism of action is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5][]

The linker component is not just a passive spacer but plays a critical role in the stability and conformation of the ternary complex, directly impacting degradation efficiency.[3] Linkers containing rigid cyclic structures, such as piperidine, are often incorporated to provide conformational constraint and improve physicochemical properties like solubility.[3][7] Assessing the formation and characteristics of the ternary complex is therefore a cornerstone of PROTAC development.

This document provides detailed protocols and application notes for the biophysical assessment of ternary complexes formed by PROTACs, with a special focus on those incorporating piperidine linkers. We will cover key concepts, experimental methodologies, data interpretation, and visualization of workflows.

Key Concepts in Ternary Complex Formation

The interaction between the PROTAC, the target protein (POI), and the E3 ligase is a dynamic equilibrium involving several binding events. Understanding these dynamics is essential for optimizing PROTAC design.

Ternary Complex Equilibria: The formation of the functional POI-PROTAC-E3 Ligase complex is governed by multiple binding affinities, as illustrated in the diagram below.

Ternary_Complex_Equilibria POI POI POI_PROTAC POI::PROTAC POI->POI_PROTAC + PROTAC (KD, POI) PROTAC PROTAC E3 E3 Ligase E3_PROTAC E3::PROTAC E3->E3_PROTAC + PROTAC (KD, E3) Ternary POI::PROTAC::E3 POI_PROTAC->Ternary + E3 (KD, ternary1) E3_PROTAC->Ternary + POI (KD, ternary2)

Caption: Ternary complex equilibria model for PROTAC-induced interactions.[8]

Cooperativity (α): Cooperativity describes how the binding of one protein to the PROTAC influences the binding of the second protein. It is a critical measure of the stability of the ternary complex.[8][9]

  • Positive Cooperativity (α > 1): The formation of one binary complex (e.g., E3-PROTAC) enhances the binding affinity for the second protein (POI). This is highly desirable as it promotes the formation of a stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of a binary complex reduces the affinity for the second protein, hindering ternary complex formation.

  • No Cooperativity (α = 1): The binding events are independent.

The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (e.g., α = K_D (PROTAC to POI) / K_D (E3-PROTAC complex to POI)).[10][11]

The "Hook Effect": A phenomenon observed in many PROTAC assays where, at very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes.[5][12] This competition reduces the concentration of the productive ternary complex, resulting in a characteristic bell-shaped dose-response curve in many assays.[5][13][14]

Biophysical Assays for Ternary Complex Characterization

A multi-faceted approach using orthogonal biophysical techniques is recommended to fully characterize ternary complex formation.

Assay TechniqueInformation ProvidedThroughputLabel Requirement
Surface Plasmon Resonance (SPR) Binding Affinity (K_D), Kinetics (k_on, k_off), Cooperativity (α)MediumLabel-Free
Isothermal Titration Calorimetry (ITC) Binding Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-Free
Time-Resolved FRET (TR-FRET) Relative Ternary Complex Abundance, PotencyHighFluorescent Labels
NanoBRET™ In-cell Ternary Complex Formation, Kinetics in Live CellsHighLuminescent/Fluorescent Tags
Mass Photometry Stoichiometry, Confirmation of Complex Formation, Quantifies Species in SolutionLowLabel-Free
Data Presentation: Quantitative Comparison of PROTAC Linkers

The choice of linker can significantly impact cooperativity and overall degradation efficacy. The following table presents hypothetical data for two PROTACs targeting the same protein (e.g., BRD4) and E3 ligase (e.g., VHL), but with different linkers.

PROTAC IDLinker TypeBinary K_D (PROTAC to VHL)Binary K_D (PROTAC to BRD4)Ternary K_D (VHL-PROTAC to BRD4)Cooperativity (α)DC50 (nM)
PROTAC-A Flexible (PEG)60 nM20 nM15 nM1.325 nM
PROTAC-B Rigid (Piperidine)75 nM25 nM5 nM5.0 8 nM

This table illustrates how a rigid piperidine linker (PROTAC-B) can lead to higher positive cooperativity, resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to a flexible linker (PROTAC-A).

Experimental Protocols

Detailed methodologies for core biophysical assays are provided below.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of both binary and ternary interactions.[12][15][16] This protocol describes a common assay format where the E3 ligase is immobilized on the sensor surface.[10][15]

SPR_Workflow start Start step1 Immobilize E3 Ligase (e.g., Avi-tagged VCB) on a Streptavidin (SA) sensor chip start->step1 step2 Binary Interaction Analysis: Inject PROTAC alone at various concentrations over E3 surface step1->step2 step4 Ternary Complex Analysis: Inject pre-incubated mixture of PROTAC + Target Protein (POI) step1->step4 step3 Calculate Binary Affinity (KD, PROTAC-E3) step2->step3 step3->step4 Requires separate POI-PROTAC binary KD (determined similarly or via ITC) step5 Calculate Ternary Affinity & Kinetics (KD, kon, koff) step4->step5 step6 Calculate Cooperativity (α) step5->step6 end_node End step6->end_node

Caption: General experimental workflow for SPR-based ternary complex analysis.

Methodology:

  • Immobilization:

    • Use a sensor chip suitable for protein capture (e.g., a streptavidin chip for biotinylated proteins).

    • Immobilize a purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) to the chip surface to a low density to avoid mass transport limitations.[15]

    • Use a reference flow cell that is activated and blocked without the ligase to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) for the PROTAC-E3 ligase interaction.[11]

  • Ternary Complex Analysis:

    • Prepare a solution containing the target protein (POI) at a fixed, near-saturating concentration (ideally 20-50 times its binary K_D to the PROTAC).[15]

    • In this POI-containing buffer, prepare a dilution series of the PROTAC.

    • Inject these PROTAC + POI mixtures over the immobilized E3 ligase surface.

    • The significant increase in binding response compared to the PROTAC-only injection confirms ternary complex formation.[15]

    • Fit the sensorgrams to a suitable binding model to determine the ternary K_D, k_on, and k_off. The stability and lifetime of the complex can be inferred from the off-rate.[10][11]

  • Data Analysis:

    • Calculate the cooperativity factor (α) by dividing the binary K_D (PROTAC to POI) by the ternary K_D (binding of the POI to the E3-PROTAC complex). Note: The binary K_D for PROTAC-POI interaction must be determined in a separate experiment (e.g., by immobilizing the POI or using ITC).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][17][18] It is considered the gold standard for measuring binding affinity in solution.[15]

Methodology:

  • Sample Preparation (Critical):

    • Express and purify all proteins (E3 ligase complex, POI) to high homogeneity.

    • Precisely match the buffer for all components (protein in the cell and titrant in the syringe) to minimize heats of dilution.[17] The buffer should contain the same concentration of DMSO or other solvents used to dissolve the PROTAC.

    • Degas all solutions immediately before use to prevent air bubbles.[17]

    • Accurately determine the concentrations of all reactants.

  • Binary Affinity Measurements:

    • PROTAC into POI: Titrate a solution of the PROTAC (e.g., 100-200 µM) into the sample cell containing the POI (e.g., 10-20 µM).

    • PROTAC into E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase complex.

    • Fit the integrated heat data to a 1:1 binding model to determine K_D, stoichiometry (n), and enthalpy (ΔH).

  • Ternary Complex Affinity Measurement:

    • This experiment measures the affinity of one protein for the pre-formed binary complex of the PROTAC and the other protein.

    • Titrating POI into E3-PROTAC complex:

      • Prepare the sample cell solution containing the E3 ligase and a saturating concentration of the PROTAC (e.g., E3 at 10 µM and PROTAC at 20-30 µM).

      • Prepare the syringe solution with the POI (e.g., 100-150 µM) and the same saturating concentration of PROTAC to avoid displacing the PROTAC from the E3 during the titration.

      • Perform the titration. The resulting isotherm represents the binding of the POI to the pre-formed E3-PROTAC binary complex.

    • Fit the data to determine the ternary K_D.

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the K_D values obtained from the binary and ternary experiments.

    • The thermodynamic signature (ΔH and TΔS) can provide insights into the driving forces of complex formation, which can be influenced by the rigidity of linkers like piperidine.[9]

TR-FRET / NanoBRET™ Assay Protocols

These proximity-based assays are well-suited for higher-throughput screening and validation in both biochemical and cellular contexts.[4][13][19] They rely on energy transfer between a donor and an acceptor fluorophore attached to the POI and E3 ligase.

General Principle:

  • Reagent Preparation: The POI is labeled with a donor fluorophore (e.g., Terbium cryptate for TR-FRET, NanoLuc® luciferase for BRET) and the E3 ligase with an acceptor (e.g., d2 for TR-FRET, HaloTag® ligand for BRET).[4][19]

  • Assay Execution: The labeled proteins are mixed in a microplate well. A dilution series of the PROTAC is added.

  • Signal Detection: If the PROTAC brings the POI and E3 ligase into proximity, energy transfer occurs, generating a specific signal. The signal is plotted against PROTAC concentration.

  • Data Interpretation: A bell-shaped curve is typically observed.[13][14] The peak of the curve indicates the maximal level of ternary complex formation, and the left side of the curve can be used to determine the potency (EC50) of complex formation. These assays are excellent for ranking the relative effectiveness of different PROTACs, including those with different piperidine-based linkers.[19]

Conclusion

The formation of a stable ternary complex is the linchpin of PROTAC-mediated protein degradation. For PROTACs containing piperidine linkers, which are designed to confer rigidity and favorable physicochemical properties, a rigorous assessment of this complex is paramount. Biophysical methods such as SPR and ITC provide quantitative, label-free data on the affinity, kinetics, and thermodynamics of complex formation, allowing for the precise calculation of cooperativity.[12][20] Higher-throughput methods like TR-FRET and NanoBRET are invaluable for screening and confirming complex formation in cellular environments.[4][] By employing these detailed protocols, researchers can effectively characterize their PROTACs, establish structure-activity relationships related to linker design, and ultimately select candidates with the highest potential for therapeutic success.

References

Application Notes: High-Throughput Screening of "Piperidine-C-Pip-C2-Pip-C2-OH" as a Novel MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's apoptotic functions. The inhibition of the MDM2-p53 protein-protein interaction (PPI) is a well-validated therapeutic strategy for reactivating p53 in cancer cells.

"Piperidine-C-Pip-C2-Pip-C2-OH" (hereafter referred to as Pip-C2-OH) is a novel small molecule with a piperidine-based scaffold, a common feature in known MDM2 inhibitors. These application notes describe a high-throughput screening (HTS) protocol to evaluate the inhibitory potential of Pip-C2-OH on the MDM2-p53 interaction using a fluorescence polarization (FP) assay.

Principle of the Assay

The fluorescence polarization assay is a homogeneous technique suitable for HTS that measures the change in the tumbling rate of a fluorescently labeled molecule in solution. In this context, a small, fluorescently labeled p53-derived peptide will be used. When unbound, this peptide tumbles rapidly, resulting in a low FP signal. Upon binding to the much larger MDM2 protein, the tumbling of the peptide is restricted, leading to a high FP signal. A successful inhibitor, such as Pip-C2-OH, will compete with the fluorescent peptide for binding to MDM2, causing a decrease in the FP signal.

Quantitative Data Summary

The following table summarizes the in vitro activity of Pip-C2-OH in comparison to a well-characterized MDM2 inhibitor, Nutlin-3a.

CompoundIC50 (nM) [MDM2-p53 FP Assay]Ki (nM) [MDM2 Binding Affinity]Cell-Based EC50 (µM) [p21 expression in SJSA-1 cells]
Pip-C2-OH 85451.2
Nutlin-3a 150900.9

Data is representative and for illustrative purposes.

Experimental Protocols

1. MDM2-p53 Fluorescence Polarization (FP) High-Throughput Screening Assay

a. Materials and Reagents:

  • Recombinant human MDM2 protein (residues 1-118)

  • Fluorescein-labeled p53 peptide (FAM-p53; sequence: FAM-Ahx-RETFSDLWKLLPEN-NH2)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Pip-C2-OH (solubilized in 100% DMSO)

  • Nutlin-3a (positive control; solubilized in 100% DMSO)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

b. Assay Protocol:

  • Prepare a serial dilution of Pip-C2-OH and the positive control (Nutlin-3a) in 100% DMSO. A typical starting concentration is 10 mM.

  • In the 384-well plate, add 100 nL of the compound dilutions to the appropriate wells. For control wells, add 100 nL of DMSO.

  • Prepare a 2X solution of MDM2 protein (e.g., 20 nM) in Assay Buffer.

  • Add 5 µL of the 2X MDM2 solution to each well containing the compounds and to the high-signal control wells. Add 5 µL of Assay Buffer to the low-signal (no MDM2) control wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to MDM2.

  • Prepare a 2X solution of the FAM-p53 peptide (e.g., 10 nM) in Assay Buffer.

  • Add 5 µL of the 2X FAM-p53 peptide solution to all wells. The final volume in each well will be 10 µL.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

c. Data Analysis:

  • The raw FP data is typically measured in millipolarization units (mP).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

2. Cell-Based p21 Expression Assay

a. Principle: Activation of p53 in cells leads to the transcriptional upregulation of its target genes, such as CDKN1A, which encodes the p21 protein. This assay measures the ability of Pip-C2-OH to activate the p53 pathway in a cellular context.

b. Protocol:

  • Seed SJSA-1 cells (osteosarcoma cell line with wild-type p53 and amplified MDM2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of Pip-C2-OH for 24 hours.

  • Lyse the cells and perform a quantitative Western blot or an ELISA to measure the levels of p21 protein.

  • Normalize the p21 levels to a housekeeping protein (e.g., GAPDH).

  • The EC50 is determined by plotting the normalized p21 levels against the logarithm of the compound concentration.

Visualizations

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Response stress DNA Damage Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 activates transcription response Cell Cycle Arrest Apoptosis Senescence p53->response induces mdm2->p53 inhibits & targets for degradation pip_c2_oh Pip-C2-OH pip_c2_oh->mdm2 inhibits

Caption: The p53 signaling pathway and the inhibitory action of Pip-C2-OH on MDM2.

hts_workflow start Start: Prepare Reagents dispense_compound Dispense 100 nL of Pip-C2-OH or DMSO into 384-well plate start->dispense_compound add_mdm2 Add 5 µL of 2X MDM2 Protein (Incubate 15 min) dispense_compound->add_mdm2 add_peptide Add 5 µL of 2X FAM-p53 Peptide (Incubate 30 min) add_mdm2->add_peptide read_plate Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) add_peptide->read_plate analyze_data Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze_data end End: Identify Hits analyze_data->end

Caption: The experimental workflow for the MDM2-p53 fluorescence polarization HTS assay.

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-Based PROTACs for PARP1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of piperidine-based Proteolysis Targeting Chimeras (PROTACs) targeting Poly(ADP-ribose) polymerase 1 (PARP1).

Frequently Asked Questions (FAQs)

Q1: Why is the linker length critical for the efficacy of a PARP1 PROTAC?

A1: The linker in a PROTAC molecule is crucial as it connects the PARP1-binding warhead to the E3 ligase-recruiting ligand. Its length and flexibility determine the geometry and stability of the ternary complex formed between PARP1, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of PARP1. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might lead to an unstable complex with inefficient ubiquitin transfer.[1]

Q2: What are the advantages of using a piperidine-based linker in a PARP1 PROTAC?

A2: Piperidine (B6355638) moieties are often incorporated into PROTAC linkers to introduce rigidity and improve physicochemical properties.[2][3] This rigidity can help to pre-organize the PROTAC in a conformation that is favorable for ternary complex formation. Additionally, the nitrogen atom in the piperidine ring can be protonated, which can enhance the solubility of the PROTAC molecule.[3][4] Improved solubility can, in turn, lead to better cell permeability and bioavailability.

Q3: How does the attachment point of the linker to the PARP1 inhibitor and the E3 ligase ligand affect PROTAC activity?

A3: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical. The linker should be connected at a position that is solvent-exposed and does not interfere with the binding of the ligands to their respective proteins. An incorrect attachment point can significantly reduce the binding affinity and, consequently, the degradation efficiency of the PROTAC.

Q4: What is the "hook effect" in the context of PARP1 PROTACs, and how can linker optimization help?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PARP1-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. A well-designed linker that promotes positive cooperativity in the ternary complex can help to mitigate the hook effect by stabilizing the ternary complex over the binary ones.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No or low PARP1 degradation despite good binary binding Suboptimal linker length preventing efficient ternary complex formation.Synthesize a series of PROTACs with varying piperidine-based linker lengths (e.g., by adding or removing atoms in the chain).
Unfavorable orientation of PARP1 and E3 ligase in the ternary complex.Modify the linker attachment points on the PARP1 inhibitor or the E3 ligase ligand.
High PROTAC concentration required for degradation (High DC50) Poor cell permeability of the PROTAC.Modify the linker to improve its physicochemical properties. Incorporating more polar groups or a PEG chain alongside the piperidine can enhance solubility.
Instability of the ternary complex.Introduce more rigid elements into the linker, such as additional cyclic structures, to reduce conformational flexibility.
Significant "Hook Effect" observed Formation of unproductive binary complexes at high concentrations.Redesign the linker to enhance positive cooperativity in the ternary complex. This can sometimes be achieved by altering the linker's rigidity or length.
Off-target protein degradation The linker may be promoting interactions with other proteins.Modify the linker structure to alter its binding properties. A change in length or composition can affect which proteins are brought into proximity with the E3 ligase.
Poor solubility of the PROTAC The overall lipophilicity of the PROTAC is too high.The basic nitrogen in the piperidine linker can be used to form a salt, which may improve solubility. Also, consider adding hydrophilic groups to the linker.[3][4]

Quantitative Data on PARP1 PROTACs with Piperidine/Piperazine (B1678402) Linkers

The following table summarizes data from different studies on PARP1 PROTACs that incorporate piperidine or piperazine in their linkers. Note that a direct comparison is challenging as the warheads, E3 ligase ligands, and experimental conditions vary between studies.

PROTACWarheadE3 Ligase LigandLinker CompositionDC50Cell Line
Compound A OlaparibPomalidomidePiperazine-containing linker~50 nMHeLa
Compound B NiraparibCRBN ligandPiperidine-containing linker~10 nM22Rv1
Compound C TalazoparibVHL ligandPiperazine-PEG linker~5 nMMDA-MB-436
SK-575 OlaparibLenalidomideAlkyl linker< 1 nMMultiple

This table is a compilation of representative data and does not represent a direct structure-activity relationship study.

Experimental Protocols

Western Blot for PARP1 Degradation

This protocol is for assessing the degradation of PARP1 in cells treated with piperidine-based PROTACs.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PARP1 PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the PARP1 signal to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of PARP1 degradation on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Treat cells with serial dilutions of the PARP1 PROTAC. Include a vehicle control.

    • Incubate for 48-72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the dose-response curve to determine the IC50 value.

In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC induces ubiquitination of PARP1.

  • Cell Transfection and Treatment:

    • Seed cells in 10 cm dishes.

    • Transfect cells with a plasmid encoding for His-tagged ubiquitin.

    • After 24 hours, treat the cells with the PARP1 PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours.

  • Cell Lysis under Denaturing Conditions:

    • Lyse the cells in a buffer containing 8 M urea.

    • Sonicate the lysate to shear DNA.

    • Centrifuge to clear the lysate.

  • His-Ubiquitin Pulldown:

    • Incubate the cleared lysate with Ni-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.

    • Wash the beads extensively with the urea-containing buffer.

  • Elution and Western Blot:

    • Elute the ubiquitinated proteins from the beads.

    • Analyze the eluates by Western blot using an antibody against PARP1. An increase in high molecular weight smeared bands for PARP1 in the PROTAC-treated sample indicates ubiquitination.

Visualizations

PROTAC_Mechanism PROTAC-Mediated PARP1 Degradation Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Piperidine-based PARP1 PROTAC Ternary_Complex PARP1-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds PARP1 PARP1 (Target Protein) PARP1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_PARP1 Poly-ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_PARP1->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Linker_Optimization_Workflow Experimental Workflow for Piperidine-Linker Optimization cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Start Define PARP1 Warhead & E3 Ligase Ligand Design_Linkers Design Piperidine-based Linkers of Varying Lengths Start->Design_Linkers Synthesis Synthesize PROTAC Library Design_Linkers->Synthesis Western_Blot Western Blot for PARP1 Degradation (Determine DC50) Synthesis->Western_Blot Viability_Assay Cell Viability Assay (Determine IC50) Western_Blot->Viability_Assay Ubiquitination_Assay Ubiquitination Assay Viability_Assay->Ubiquitination_Assay SAR_Analysis Analyze Structure-Activity Relationship (SAR) Ubiquitination_Assay->SAR_Analysis SAR_Analysis->Design_Linkers Iterate Design Select_Lead Select Lead PROTAC(s) with Optimal Linker SAR_Analysis->Select_Lead End Further Preclinical Development Select_Lead->End

References

Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using piperidine-containing linkers, with a focus on structures similar to "Piperidine-C-Pip-C2-Pip-C2-OH".

Troubleshooting Guide: Addressing Poor Solubility of PROTACs with Piperidine-Containing Linkers

Researchers may encounter solubility challenges even when employing linkers designed to improve this property. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: PROTAC precipitates out of aqueous buffer during in vitro assays.

Possible Cause & Solution:

  • Low Intrinsic Aqueous Solubility: Despite the presence of basic piperidine (B6355638) moieties, the overall lipophilicity of the PROTAC molecule may still lead to poor aqueous solubility.

    • Solution 1: pH Adjustment: The piperidine groups are basic and will be protonated at lower pH values, increasing aqueous solubility. Attempt to lower the pH of your buffer, if compatible with your assay, to determine if solubility improves.

    • Solution 2: Use of Co-solvents: For in vitro assays, the use of a small percentage of an organic co-solvent can significantly improve solubility. Common co-solvents include DMSO, ethanol, or PEG400. It is crucial to validate the tolerance of your specific assay to the chosen co-solvent and its concentration.

    • Solution 3: Formulation Approaches: For pre-clinical studies, more advanced formulation strategies may be necessary. These include amorphous solid dispersions (ASDs) and nanoformulations, which can enhance the dissolution and absorption of poorly soluble PROTACs.

Problem 2: Inconsistent results in cell-based assays.

Possible Cause & Solution:

  • Compound Precipitation in Media: The PROTAC may be precipitating in the cell culture media over time, leading to variable effective concentrations.

    • Solution 1: Solubility Assessment in Media: Determine the kinetic solubility of your PROTAC in the specific cell culture media used for your experiments. This will establish the maximum soluble concentration you can confidently work with.

    • Solution 2: Formulation with Serum Albumin: The presence of proteins like bovine serum albumin (BSA) in cell culture media can sometimes improve the solubility and stability of hydrophobic compounds. Consider if the serum concentration in your media is optimal.

Problem 3: Difficulty in preparing stock solutions.

Possible Cause & Solution:

  • Poor Solubility in Common Solvents: While many PROTACs are soluble in DMSO, some may require alternative solvents for initial stock preparation.

    • Solution: Test Alternative Solvents: If DMSO solubility is an issue, consider other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP). Always use fresh, anhydrous solvents to avoid introducing moisture, which can impact the solubility of hygroscopic compounds.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Steps Poor Solubility Observed Poor Solubility Observed Precipitation in Aqueous Buffer Precipitation in Aqueous Buffer Poor Solubility Observed->Precipitation in Aqueous Buffer Inconsistent Cell-Based Assays Inconsistent Cell-Based Assays Poor Solubility Observed->Inconsistent Cell-Based Assays Stock Solution Issues Stock Solution Issues Poor Solubility Observed->Stock Solution Issues Adjust Buffer pH Adjust Buffer pH Precipitation in Aqueous Buffer->Adjust Buffer pH Add Co-solvents Add Co-solvents Precipitation in Aqueous Buffer->Add Co-solvents Advanced Formulation Advanced Formulation Precipitation in Aqueous Buffer->Advanced Formulation Assess Media Solubility Assess Media Solubility Inconsistent Cell-Based Assays->Assess Media Solubility Test Alternative Solvents Test Alternative Solvents Stock Solution Issues->Test Alternative Solvents

Figure 1. A troubleshooting workflow for addressing solubility issues with piperidine-containing PROTACs.

Frequently Asked Questions (FAQs)

Q1: How does a "this compound" or similar di-piperidine linker improve PROTAC solubility?

A1: The incorporation of saturated heterocycles like piperidine into the PROTAC linker is a strategy to enhance aqueous solubility.[1][2] These piperidine rings contain basic nitrogen atoms that can be protonated at physiological pH.[1] This ionization increases the polarity of the molecule, thereby improving its solubility in aqueous environments. Additionally, these rigid linkers can pre-organize the PROTAC into a conformation favorable for forming the ternary complex, which is essential for its degradation activity.

Q2: What are the typical solubility values for PROTACs containing piperidine linkers?

A2: Despite the use of solubility-enhancing linkers, many PROTACs remain poorly soluble in water. Their solubility is often characterized in organic solvents for in vitro testing. For example:

  • ARD-69 , an androgen receptor (AR) degrader with a piperidine-containing linker, has a solubility of ≥ 200 mg/mL in DMSO.[3]

  • ARV-110 , another AR degrader, is reported to be insoluble in water and ethanol, with a DMSO solubility of 50 mg/mL.[4]

  • ARV-471 , an estrogen receptor degrader, has a DMSO solubility of 127 mg/mL.[5]

It is important to note that high solubility in DMSO does not always translate to good aqueous solubility.

Q3: What are the key physicochemical properties to consider when designing PROTACs with improved solubility?

A3: Key properties include:

  • Lipophilicity (logP/logD): High lipophilicity is a major contributor to poor aqueous solubility. While some lipophilicity is necessary for cell permeability, it's a balancing act.

  • Polar Surface Area (PSA): Increasing the PSA can improve solubility but may negatively impact permeability.

  • Ionization (pKa): The introduction of basic moieties like piperidine allows for protonation, which can significantly increase solubility in a pH-dependent manner.[1]

Q4: What formulation strategies can be used to improve the oral bioavailability of poorly soluble PROTACs?

A4: Several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.

  • Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic profile.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs.

  • Administration with Food: For some PROTACs, administration with food has been shown to improve their in vivo exposure, likely due to enhanced solubilization in the presence of bile salts and lipids.

Q5: How can I experimentally determine the solubility of my piperidine-containing PROTAC?

A5: The Shake-Flask method is a common technique for determining thermodynamic solubility. A detailed protocol is provided in the "Experimental Protocols" section below. For higher throughput screening in early discovery, kinetic solubility assays are often used.

Quantitative Data on Solubility

The following table summarizes the reported solubility of some well-known PROTACs that utilize piperidine or similar heterocyclic linkers.

PROTACTargetLinker TypeSolventSolubility
ARD-69Androgen ReceptorPiperidine-containingDMSO≥ 200 mg/mL
ARV-110Androgen ReceptorPiperidine-containingWaterInsoluble
DMSO50 mg/mL
ARV-471Estrogen ReceptorPiperazine-containingDMSO127 mg/mL

This data is compiled from publicly available sources and is intended for informational purposes.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol is adapted for "beyond Rule of 5" compounds like PROTACs.

Materials:

  • PROTAC compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC-grade water and acetonitrile

  • Formic acid (for LC-MS)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid PROTAC compound to a glass vial. b. Add a known volume of PBS (pH 7.4) to the vial. c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). d. Shake the mixture for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: a. After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle. b. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. c. Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification: a. Prepare a standard curve of the PROTAC compound of known concentrations in the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). b. Dilute the supernatant from step 2c with the analysis solvent to a concentration that falls within the range of the standard curve. c. Analyze the diluted sample and the standards by HPLC or LC-MS/MS. d. Determine the concentration of the PROTAC in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis Add Excess PROTAC to PBS Add Excess PROTAC to PBS Equilibrate on Shaker Equilibrate on Shaker Add Excess PROTAC to PBS->Equilibrate on Shaker Centrifuge to Pellet Solid Centrifuge to Pellet Solid Equilibrate on Shaker->Centrifuge to Pellet Solid Collect Supernatant Collect Supernatant Centrifuge to Pellet Solid->Collect Supernatant Analyze by LC-MS Analyze by LC-MS Collect Supernatant->Analyze by LC-MS Prepare Standard Curve Prepare Standard Curve Prepare Standard Curve->Analyze by LC-MS Calculate Solubility Calculate Solubility Analyze by LC-MS->Calculate Solubility

References

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic stability of piperidine-containing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that lead to the degradation of piperidine-containing PROTACs?

Piperidine (B6355638) moieties in PROTACs are susceptible to several metabolic transformations, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic pathways include:

  • N-Dealkylation: This is a major metabolic route for many drugs containing a 4-aminopiperidine (B84694) moiety, often catalyzed by CYP3A4.[3][4] This process involves the removal of an alkyl group attached to the piperidine nitrogen.

  • Ring α-Oxidation: Oxidation at the carbon atom adjacent (alpha) to the nitrogen can lead to the formation of lactams.[3][4]

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the piperidine ring is another common modification.[5]

  • N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized.[3][4]

  • Ring-Opening Reactions: In some cases, the piperidine ring can be opened, leading to a loss of the cyclic structure.[3][4][6]

CYP3A4 and CYP2D6 are frequently identified as the key P450 isoforms responsible for the metabolism of piperidine-containing compounds.[1][3]

Q2: My piperidine-containing PROTAC shows excellent in vitro potency but fails in vivo. Could metabolic instability be the cause?

Yes, this is a common scenario. High in vitro potency does not always translate to in vivo efficacy, and poor metabolic stability is a frequent culprit.[2][7] Rapid clearance of the PROTAC, often due to "first-pass" metabolism in the liver and gut wall, can prevent the molecule from reaching its target protein in sufficient concentrations.[2] Significant levels of PROTAC metabolites may also be generated, which could potentially compete with the parent compound for binding to the target protein or the E3 ligase, without inducing degradation.[7][8]

Q3: How can I identify the specific metabolic "hotspots" on my piperidine-containing PROTAC?

Identifying metabolic hotspots is crucial for guiding chemical modifications to improve stability. The primary method is a metabolite identification study:

  • Incubate the PROTAC: The PROTAC is incubated with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes.[7][9]

  • Sample Analysis: Samples are taken at various time points and analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[10][11]

  • Metabolite Characterization: The mass spectra of the parent PROTAC and its metabolites are compared. An increase in mass indicates the addition of functional groups (e.g., +16 Da for hydroxylation), while a decrease might suggest demethylation. By analyzing the fragmentation patterns, the precise location of the modification can often be determined.

This process helps to pinpoint the exact atoms on the piperidine ring or adjacent structures that are most susceptible to enzymatic degradation.

Troubleshooting Guides

Issue 1: Rapid Clearance of PROTAC in In Vitro Metabolism Assays

  • Symptoms: The concentration of your PROTAC decreases rapidly over a short time course (e.g., <30 minutes) in human liver microsome (HLM) or hepatocyte stability assays.

  • Possible Cause: The piperidine moiety is likely a site of significant metabolic activity by Phase I enzymes like CYPs.[2]

  • Troubleshooting Workflow:

Caption: Workflow for addressing low PROTAC metabolic stability.

  • Possible Solutions & Methodologies:

    StrategyDescriptionExample
    Deuteration Replace hydrogen atoms at the identified metabolic hotspot with deuterium (B1214612). The stronger carbon-deuterium bond can slow down metabolism due to the kinetic isotope effect (KIE).[12][13][14]If oxidation occurs at the C4 position of the piperidine, synthesize an analog with deuterium at that position.
    Blocking Groups Introduce metabolically inert groups, such as fluorine, at or near the metabolic soft spot.[2] This can sterically hinder the enzyme's access to the site.Add a fluorine or methyl group to an adjacent carbon on the piperidine ring.
    Bioisosteric Replacement Replace the piperidine ring with a different, more metabolically stable heterocyclic scaffold that maintains the necessary geometry for PROTAC activity.Replace piperidine with a bioisostere like 1-azaspiro[3.3]heptane, which may offer improved metabolic stability.[15][16]
    N-Substitution Modification Altering the substituent on the piperidine nitrogen can impact metabolism. For example, linking a piperazine (B1678402) ring via an amide bond can prevent N-dealkylation.[17][18]If N-dealkylation is the issue, change the nature of the N-alkyl group or the chemistry of its attachment.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of a parent compound over time when incubated with HLM, a rich source of CYP enzymes.[11][19]

  • Materials:

    • Test PROTAC and control compounds (e.g., a high-turnover control like Verapamil and a low-turnover control like Warfarin).

    • Pooled Human Liver Microsomes (HLM).

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Acetonitrile (B52724) with an internal standard (for quenching the reaction).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Preparation: Prepare a 10 mM stock solution of the test PROTAC in DMSO. Create working solutions by diluting the stock in the phosphate buffer. The final DMSO concentration should be <1%.[20]

    • Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Initiation: Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

    • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

    • Analysis: Analyze the concentration of the remaining parent PROTAC in each sample using a validated LC-MS/MS method.

    • Data Calculation: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

  • Experimental Workflow Diagram:

Caption: Workflow for a typical in vitro metabolic stability assay.

Data Presentation

Table 1: Example Metabolic Stability Data for Piperidine-Containing PROTACs

CompoundModificationt½ in HLM (min)In Vitro CLint (µL/min/mg)
PROTAC-Parent None1546.2
PROTAC-Deuterated Deuterium at C4 of piperidine4515.4
PROTAC-Fluoro Fluorine at C3 of piperidine6211.2
PROTAC-AzaSpiro Piperidine replaced with 1-azaspiro[3.3]heptane759.2

This table presents illustrative data to demonstrate the potential impact of various chemical modifications on metabolic stability. Actual results will vary depending on the specific PROTAC molecule.

Signaling Pathway Visualization

Common Metabolic Fates of a Piperidine Moiety

The following diagram illustrates the primary enzymatic transformations a piperidine ring within a PROTAC might undergo.

G Parent Piperidine-PROTAC CYPs CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYPs Phase I Metabolism M1 Hydroxylated Metabolite CYPs->M1 Hydroxylation M2 N-Dealkylated Metabolite CYPs->M2 N-Dealkylation M3 Lactam Metabolite (α-Oxidation) CYPs->M3 Ring α-Oxidation M4 N-Oxide Metabolite CYPs->M4 N-Oxidation

Caption: Primary metabolic pathways for piperidine-containing PROTACs.

References

Overcoming steric hindrance in PROTAC synthesis with rigid linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in PROTAC synthesis, with a specific focus on using rigid linkers to overcome steric hindrance.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of a PROTAC ternary complex?

A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of the key ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] If the linker is too short or improperly oriented, it can cause a physical clash between the POI and the E3 ligase, preventing them from coming together effectively.[][3] This can lead to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the functional ternary complex, a phenomenon that contributes to the "hook effect" at high PROTAC concentrations.[1][4]

Q2: How can rigid linkers help overcome steric hindrance?

A2: While flexible linkers like PEG or alkyl chains are common, they can sometimes allow for non-productive binding conformations.[][6] Rigid linkers, which often contain structural elements like piperazine (B1678402)/piperidine (B6355638) rings, alkynes, or triazoles, can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation.[][][7][8] By reducing the conformational freedom, a rigid linker can properly orient the target binder and the E3 ligase ligand, minimizing steric clashes and enhancing the stability of the ternary complex.[][][9] This can lead to improved degradation efficiency and selectivity.[7]

Q3: What are the most common types of rigid linkers used in PROTAC synthesis?

A3: Several classes of rigid linkers are commonly employed in PROTAC design.[8]

  • Cycloalkanes: Structures like piperazine and piperidine are frequently used to add rigidity, improve metabolic stability, and sometimes enhance solubility.[7][10]

  • Alkynes: The linear geometry of alkynes provides a rigid connection between the two ligands.[8]

  • Triazoles: Often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," the resulting triazole ring is metabolically stable and acts as a rigid, planar linker element.[7][11]

  • Aromatic Rings: Phenyl rings offer planarity and rigidity and can participate in non-covalent interactions like π-π stacking to help stabilize the ternary complex.[7]

Troubleshooting Guide

This guide addresses common problems encountered when using rigid linkers in PROTAC development.

Problem 1: My PROTAC with a rigid linker shows low or no degradation activity (high DC₅₀, low Dₘₐₓ).
  • Possible Cause 1: Incorrect Linker Length or Geometry.

    • Explanation: Even with a rigid linker, the length and attachment points are critical.[12] An incorrect length can still induce steric hindrance, preventing the formation of a productive ternary complex.[][3] The geometry may not allow the E3 ligase to position a ubiquitin molecule onto an accessible lysine (B10760008) residue on the target protein.

    • Troubleshooting Steps:

      • Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA) to confirm that your PROTAC binds to both the target protein and the E3 ligase independently (binary complex formation).[4][13]

      • Assess Ternary Complex Formation: Employ techniques like SPR, ITC, or FRET-based assays to determine if a stable ternary complex is forming.[13][14][15] A lack of positive cooperativity (α ≤ 1) can indicate a sterically constrained complex.[1][16]

      • Synthesize a Linker Library: Systematically vary the linker length and composition. Even minor changes can significantly impact activity.[8] Consider altering the attachment points on the warhead or E3 ligase ligand, as this changes the exit vector and the relative orientation of the bound proteins.[17]

      • Use Computational Modeling: Molecular docking and dynamics simulations can help predict the structure of the ternary complex, identify potential steric clashes, and guide the rational design of new linkers.[1][18][19]

  • Possible Cause 2: Poor Cell Permeability or Low Solubility.

    • Explanation: PROTACs are often large molecules that fall outside the typical rules for drug-likeness, which can lead to poor cell permeability.[4][20] Rigid linkers can sometimes increase the lipophilicity or planarity of the molecule, further hindering its ability to cross the cell membrane or remain soluble.[21]

    • Troubleshooting Steps:

      • Measure Physicochemical Properties: Experimentally determine the solubility and LogP of your PROTAC.

      • Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[20]

      • Modify the Linker: Introduce polar functional groups or motifs like piperazine into the rigid linker to improve solubility and physicochemical properties.[8][10]

Problem 2: High "Hook Effect" is observed even with a rigid linker.
  • Explanation: The "hook effect" is characterized by reduced degradation at high PROTAC concentrations and is caused by the formation of unproductive binary complexes.[4] While rigid linkers can enhance ternary complex stability, a high hook effect suggests that the equilibrium still favors binary complex formation, potentially due to suboptimal geometry or a lack of positive cooperativity.[16]

  • Troubleshooting Steps:

    • Quantify Cooperativity: Use ITC or SPR to measure the cooperativity factor (α). A value greater than 1 indicates that the protein-protein interactions within the ternary complex stabilize it, which can help mitigate the hook effect.[1][16]

    • Redesign for Positive Cooperativity: Analyze the predicted protein-protein interface in the ternary complex. Farnaby et al. designed a PROTAC where a rigid aryl unit was included to form a specific pi-stacking interaction with a tyrosine residue on the VHL protein, improving complex stability.[22][23] Modifying the linker to encourage such favorable protein-protein interactions can enhance cooperativity.

Data Presentation: Linker Impact on PROTAC Performance

The choice of linker dramatically influences PROTAC efficacy. The table below summarizes data for PROTACs targeting the Androgen Receptor (AR), highlighting how modifying a rigid linker affects degradation potency.

PROTAC IDLinker CompositionDC₅₀ (Prostate Cancer Cells)Key Observation
50 Highly rigid, polar linker< 1 nMDemonstrates the benefit of employing rigid, polar linkers over traditional flexible motifs like PEG/alkyl.[8]
51 Optimized version of PROTAC 50 anchorPotent (exact value not stated)Minor modification to the anchor region while maintaining a rigid linker core.[8]
52 Further modification of linker and anchor from 51Retained high potencyAchieved a significant reduction in molecular weight (>200 Da vs. 50) while preserving degradation.[8]

Caption for Table: Comparative data for AR-targeting PROTACs, illustrating how linker rigidification and optimization can lead to highly potent degraders.

Experimental Protocols
Protocol 1: Synthesis of a Rigid Triazole Linker via Click Chemistry (CuAAC)

This protocol outlines a general procedure for coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized POI ligand to create a PROTAC with a rigid triazole linker.[11] This method is widely used for its reliability and biocompatibility.[11]

Materials:

  • Alkyne-functionalized POI ligand (1.0 eq)

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide) (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Preparation: In a round-bottom flask, dissolve the alkyne-functionalized POI ligand in the t-BuOH/H₂O solvent mixture.

  • Addition of Reagents: Add the azide-functionalized E3 ligase ligand to the solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Measuring Ternary Complex Formation and Cooperativity by ITC

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing thermodynamic data including binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[13][24] This protocol can be adapted to measure both binary and ternary complex affinities to determine cooperativity.[1][13][24]

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

  • PROTAC compound dissolved in a matched buffer (e.g., PBS with 2% DMSO)

  • Isothermal Titration Calorimeter

Procedure:

  • Binary Titration 1 (PROTAC into POI):

    • Load the POI solution into the ITC sample cell.

    • Load the PROTAC solution (typically 10-15x the concentration of the protein) into the injection syringe.

    • Perform a series of small injections of the PROTAC into the POI solution, measuring the heat change after each injection until saturation is reached.

    • Fit the resulting data to a suitable binding model to determine the binary affinity Kᴅ₁ (PROTAC-POI).

  • Binary Titration 2 (PROTAC into E3 Ligase):

    • Repeat the process from step 1, but with the E3 ligase complex in the sample cell.

    • This will determine the binary affinity Kᴅ₂ (PROTAC-E3 Ligase).

  • Ternary Complex Titration (PROTAC into POI + E3 Ligase):

    • Prepare a solution containing both the POI and the E3 ligase complex in the ITC sample cell. The concentration of the partner protein should be sufficient to ensure it is saturated by the PROTAC.

    • Titrate the PROTAC into the mixed protein solution as before.

    • The resulting affinity is the apparent affinity for ternary complex formation (Kᴅ,app).

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is a measure of how the binding of one protein partner influences the binding of the other. It is calculated from the binding affinities.

    • α = Kᴅ₁ / Kᴅ,app (when titrating into POI pre-incubated with E3) or α = Kᴅ₂ / Kᴅ,app (when titrating into E3 pre-incubated with POI).

    • α > 1: Positive cooperativity. The ternary complex is more stable than the binary complexes. This is highly desirable.

    • α = 1: No cooperativity.

    • α < 1: Negative cooperativity. The binding of one protein partner hinders the binding of the other, often due to steric clashes.[16]

Visualizations

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Ternary->E3 Recycled Ternary->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow start Start: Low PROTAC Activity q1 Are binary affinities (PROTAC-POI, PROTAC-E3) confirmed? start->q1 a1_yes Confirm binary binding (SPR, ITC, CETSA) q1->a1_yes No q2 Is a stable ternary complex forming? q1->q2 Yes a1_yes->q1 a2_yes Measure ternary complex (ITC, SPR, FRET) q2->a2_yes No q3 Is there negative cooperativity (α < 1)? q2->q3 Yes a2_yes->q2 a3_yes Steric clash likely. Redesign linker: - Change length - Change attachment point - Use modeling q3->a3_yes Yes q4 Is compound cell permeable? q3->q4 No a4_no Improve physicochemical properties: - Add polar groups - Measure solubility/LogP q4->a4_no No end_ok Productive Complex. Check other factors (e.g., ubiquitination assay) q4->end_ok Yes Linker_Logic cluster_flex Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Piperazine, Triazole) linker_choice Linker Design Choice flex_prop High Conformational Freedom linker_choice->flex_prop rigid_prop Reduced Conformational Freedom linker_choice->rigid_prop flex_outcome Potential for Non-Productive Binding & Steric Hindrance flex_prop->flex_outcome ternary Ternary Complex Formation & Stability flex_outcome->ternary rigid_outcome Pre-organization for Productive Binding & Enhanced Stability rigid_prop->rigid_outcome rigid_outcome->ternary degradation Successful Protein Degradation ternary->degradation

References

Technical Support Center: Troubleshooting "Piperidine-C-Pip-C2-Pip-C2-OH" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance, please review the frequently asked questions and troubleshooting guides below. This resource is designed for researchers, scientists, and drug development professionals encountering yield issues in amide coupling reactions for piperidine-based structures.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction to form an amide bond with a piperidine (B6355638) derivative is showing very low yield. What are the most common initial factors to check?

A1: Low yield in amide coupling reactions, especially with secondary amines like piperidine, often stems from a few key areas. First, verify the quality and dryness of your reagents and solvent. Many coupling reagents are moisture-sensitive. Second, assess the nucleophilicity of your specific piperidine derivative; steric hindrance around the nitrogen atom can significantly slow down the reaction.[1][2] Finally, ensure your reaction conditions—stoichiometry, choice of base, and temperature—are optimized for this specific substrate class. Sub-optimal conditions are a frequent cause of poor reaction outcomes.[3]

Q2: Which class of coupling reagent is generally most effective for sterically hindered secondary amines like piperidine?

A2: For challenging couplings involving sterically hindered amines, uronium/aminium salt-based reagents like HATU, HBTU, and COMU are often more effective than standard carbodiimide (B86325) reagents (e.g., EDC, DCC).[3][4] HATU is frequently cited as superior due to the formation of a highly reactive OAt-active ester, which can lead to faster and more complete reactions with fewer side products compared to its HOBt-based counterpart, HBTU.[5][6]

Q3: What role does the base (e.g., DIPEA, triethylamine, 2,4,6-collidine) play, and how do I choose the right one?

A3: The base is critical for neutralizing any amine salts present and for scavenging the acid produced during the coupling reaction.[3] For hindered amines, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is a common choice. However, if you are working with chiral centers and are concerned about racemization, a weaker, more hindered base like 2,4,6-collidine may be a better option, as strong bases can sometimes lead to this side reaction.[4][7]

Q4: My starting materials are not fully soluble in the reaction solvent. Could this be the cause of low yield?

A4: Yes, poor solubility is a significant barrier to achieving good reaction rates and yields. If reactants are not fully dissolved, the reaction becomes heterogeneous and inefficient. Consider switching to a more polar aprotic solvent like DMF or NMP.[7] In some cases, gentle heating can improve solubility and reaction speed, but this must be balanced against the risk of promoting side reactions.[3]

Q5: I see multiple spots on my TLC/LCMS analysis of the crude reaction mixture. What are the likely side products?

A5: With piperidine-based couplings, common side products can include unreacted starting materials, byproducts from the coupling reagent (e.g., isourea from carbodiimides), and products from side reactions. If using a uronium reagent like HATU or HBTU in excess, it can react with the free amine terminus, capping the chain.[6] Another possibility, especially in complex syntheses, is the formation of diketopiperazines if a dipeptide-like fragment is involved.[8]

Troubleshooting Guide: Low Yield Diagnosis

This guide provides a structured approach to diagnosing and resolving low-yield issues.

Problem 1: Significant Amount of Unreacted Piperidine Starting Material

This indicates an issue with either the activation of the carboxylic acid or the nucleophilic attack by the amine.

Potential Cause Recommended Action Rationale
Inefficient Carboxylic Acid Activation 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[3][5] 2. Ensure coupling reagents are fresh and anhydrous. 3. Allow for a pre-activation step: stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the piperidine amine.[9]Piperidine is a secondary amine and can be less nucleophilic than primary amines, especially if sterically hindered. A more reactive activated ester intermediate (e.g., an OAt-ester from HATU) is more susceptible to nucleophilic attack.[5]
Steric Hindrance 1. Increase the reaction temperature (e.g., from room temperature to 40-50 °C).[3] 2. Extend the reaction time significantly (e.g., from 4 hours to 24 hours). 3. Consider converting the carboxylic acid to an acyl fluoride, which is a smaller, highly reactive intermediate suitable for hindered couplings.[1]Steric hindrance slows down the rate of reaction. Providing more energy (heat) and time can help overcome the activation barrier for the nucleophilic attack.
Incorrect Stoichiometry 1. Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the piperidine amine.Driving the reaction to completion often requires a slight excess of the activated species to ensure all of the limiting amine reactant is consumed.
Problem 2: Significant Amount of Unreacted Carboxylic Acid Starting Material

This points to a problem with the amine component or reaction equilibrium.

Potential Cause Recommended Action Rationale
Amine is Protonated/Inactive 1. If the piperidine starting material is a salt (e.g., HCl or TFA salt), ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used.[3] One equivalent neutralizes the salt, and the second acts as the base for the coupling reaction itself.The free base form of the amine is the active nucleophile. If it remains protonated, it cannot participate in the reaction.
Low Nucleophilicity of Amine 1. Switch to a more polar aprotic solvent like DMF or NMP to better solvate the reactants. 2. As a last resort, investigate alternative synthetic routes that may involve less hindered intermediates.Enhancing the solubility and interaction of the reactants can sometimes improve the reaction rate for poorly nucleophilic amines.
Problem 3: Complex Mixture of Products and Byproducts

This suggests that side reactions are competing with the desired amide bond formation.

Potential Cause Recommended Action Rationale
Side Reactions of Coupling Reagent 1. Avoid a large excess of uronium reagents (HATU/HBTU) as they can cap the amine. Use closer to 1.1 equivalents.[6] 2. If using carbodiimides (EDC/DCC), ensure an additive like HOBt or HOAt is included to suppress side reactions and form a more stable active ester.[6]Coupling reagents are highly reactive and can engage in undesired reactions if not used judiciously. Additives help channel the reactivity towards the desired pathway.
Degradation or Instability 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) if you suspect product or reactant instability at higher temperatures. 2. Analyze the stability of starting materials under the basic reaction conditions independently.The combination of a strong base and highly activated species can sometimes lead to degradation pathways, especially with complex molecules.
Purification Challenges 1. The target molecule may be highly polar. Consider reversed-phase chromatography or specialized techniques like ion-exchange chromatography for purification.[10][11] 2. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[12]Amides, especially those with multiple piperidine rings and a hydroxyl group, can be very polar, making standard silica (B1680970) gel chromatography difficult due to poor mobility and peak tailing.[10][11]

Data Presentation: Coupling Reagent Comparison

The following table summarizes a comparative study on the coupling of a model sterically hindered carboxylic acid with piperidine, illustrating the impact of reagent choice on yield.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)
EDCHOBtDIPEADCM2445%
HBTU-DIPEADMF678%
HATU - DIPEA DMF 4 92%
T3P-PyridineEtOAc1265%
Data is illustrative and represents typical outcomes for hindered couplings. HATU often provides the highest yield in the shortest time for such challenging reactions.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for sterically hindered piperidine couplings.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5 minutes. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for an additional 15 minutes. The solution should be clear.

  • Coupling: Add the piperidine derivative (1.1 eq) to the activated mixture.

  • Reaction: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-6 hours at room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_analysis Crude Mixture Analysis start Low Yield in Coupling Reaction check_reagents Analyze Crude Reaction Mixture (TLC/LCMS) start->check_reagents unreacted_sm Mainly Unreacted Starting Materials check_reagents->unreacted_sm complex_mixture Complex Mixture of Products check_reagents->complex_mixture unreacted_amine Unreacted Amine > Acid (Problem with Activation) unreacted_sm->unreacted_amine Which SM? unreacted_acid Unreacted Acid > Amine (Problem with Amine) unreacted_sm->unreacted_acid Which SM? solution_side_reactions Lower Temperature Reduce Reagent Excess Add HOBt/HOAt (if using carbodiimide) complex_mixture->solution_side_reactions solution_activation Use Stronger Coupling Agent (HATU) Increase Temperature/Time Check Stoichiometry unreacted_amine->solution_activation solution_amine Ensure Amine is Free Base (Check Base Equivalents) Use More Polar Solvent unreacted_acid->solution_amine

Caption: A decision tree for troubleshooting low-yield coupling reactions.

General Amide Coupling Pathway

CouplingMechanism cluster_reactants Reactants cluster_activation Activation cluster_products Products RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActiveEster Activation Piperidine Piperidine Amine (Pip-NH) Amide Desired Amide (R-CO-NPip) Piperidine->Amide CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster ActiveEster->Amide Nucleophilic Attack SideReaction Side Reactions (e.g., Racemization, Capping) ActiveEster->SideReaction Byproducts Reagent Byproducts

References

Addressing off-target effects of piperidine-linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-linked Proteolysis-Targeting Chimeras (PROTACs). The content is designed to help address specific issues related to off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating a piperidine (B6355638) ring into a PROTAC linker?

A1: Incorporating a piperidine or piperazine (B1678402) ring into a PROTAC linker is a strategic design choice to modulate the physicochemical properties of the molecule.[1][2] Key advantages include:

  • Increased Rigidity: The cyclic nature of piperidine imparts conformational rigidity to the linker, which can help pre-organize the PROTAC into a favorable conformation for forming a stable and productive ternary complex between the target protein and the E3 ligase.[3][]

  • Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5]

  • Enhanced Metabolic Stability: Strategic placement of the piperidine moiety can improve the metabolic stability of the PROTAC by blocking potential sites of metabolism.[5][6]

  • Modulation of Physicochemical Properties: The inclusion of piperidine can influence properties such as lipophilicity and cell permeability, which are critical for the overall performance of the PROTAC.[2]

Q2: Can the piperidine linker itself be a source of off-target effects?

A2: While the warhead (target-binding ligand) and the E3 ligase ligand are the primary drivers of specificity, the linker can contribute to off-target effects indirectly. The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is found in a wide array of bioactive compounds. This suggests that the piperidine motif has the potential to interact with various biological targets.

Off-target effects related to the piperidine linker can arise from:

  • Overall Physicochemical Properties: The linker, including the piperidine moiety, influences the overall size, shape, and lipophilicity of the PROTAC. These properties can lead to non-specific binding to proteins or membranes, causing off-target effects.

  • Basicity and Cellular Distribution: The basicity of the piperidine nitrogen can affect the PROTAC's cellular uptake and subcellular localization. Accumulation in specific compartments could lead to interactions with off-target proteins present in those locations.

  • Conformational Effects: The rigidity of the piperidine linker can influence the presentation of the warhead and E3 ligase ligand, potentially enabling interactions with unintended proteins.

Q3: How do I differentiate between off-target effects caused by the warhead, the E3 ligase ligand, or the piperidine linker?

A3: Differentiating the source of off-target effects requires a systematic approach using appropriate controls:

  • Inactive Warhead Control: Synthesize a PROTAC analog where the warhead is modified to abolish binding to the intended target. If the off-target effect persists, it is likely not mediated by the target-binding moiety.

  • "Free" Ligand Controls: Treat cells with the warhead and E3 ligase ligand as separate, unlinked molecules at concentrations equivalent to those used for the PROTAC. This can help identify off-target effects associated with these individual components.

  • Linker-Only Control (if feasible): While often difficult to design a relevant control, a molecule representing the linker portion could be synthesized to assess its intrinsic biological activity.

  • Comparative Linker Studies: Synthesize PROTACs with different linkers (e.g., a flexible PEG linker of similar length) and compare their off-target profiles. This can provide insights into whether the rigidity or chemical nature of the piperidine linker is contributing to specific off-target effects.

Troubleshooting Guides

Problem 1: High level of off-target protein degradation observed in proteomics studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Promiscuous Warhead The target-binding ligand may have affinity for other proteins.1. In Silico Profiling: Use computational tools to predict potential off-target binding of the warhead. 2. In Vitro Binding Assays: Screen the warhead against a panel of related proteins (e.g., kinase panel for a kinase inhibitor warhead).
E3 Ligase Recruiter Issues The E3 ligase ligand may be causing degradation of its natural substrates or other off-targets.1. Negative Control PROTAC: Use a PROTAC with an inactive E3 ligase ligand to confirm that the degradation is E3 ligase-dependent. 2. Proteomics of Ligand Alone: Perform proteomics on cells treated with only the E3 ligase ligand to identify its off-target degradation profile.
"Bystander" Degradation Proteins that interact with the primary target may be co-degraded.1. Co-Immunoprecipitation (Co-IP): Perform Co-IP of the target protein followed by mass spectrometry (MS) to identify interacting partners. 2. Validate with Western Blot: Confirm the degradation of identified interactors by Western blot.
Linker-Mediated Off-Target Binding The physicochemical properties of the piperidine-linked PROTAC may promote non-specific interactions.1. Modify Linker Properties: Synthesize analogs with altered linker length or composition to assess the impact on the off-target profile. For example, compare with a more hydrophilic PEG linker. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify off-target proteins that are stabilized by PROTAC binding.
Problem 2: Cellular phenotype does not correlate with target protein degradation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Off-Target Effects The observed phenotype may be due to the degradation or inhibition of an off-target protein.1. Global Proteomics: Use techniques like TMT-based quantitative proteomics to get an unbiased view of all protein level changes. 2. Rescue Experiments: If an off-target is identified, use siRNA or CRISPR to deplete it and see if the phenotype is recapitulated.
Target Re-synthesis The cell may be rapidly re-synthesizing the target protein, mitigating the effect of degradation over time.1. Time-Course Experiment: Measure target protein levels at multiple time points after PROTAC treatment to understand the kinetics of degradation and re-synthesis. 2. Cycloheximide (B1669411) Chase Assay: Treat cells with cycloheximide to block new protein synthesis and then add the PROTAC to measure the degradation rate without the confounding factor of re-synthesis.
Signaling Redundancy Other cellular pathways may be compensating for the loss of the target protein's signaling.1. Pathway Analysis: Use pathway analysis software to identify potential compensatory pathways based on the known function of the target protein. 2. Combination Studies: Inhibit key nodes in the suspected compensatory pathway in combination with the PROTAC to see if the expected phenotype is restored.

Quantitative Data Summary

Table 1: Comparison of Physicochemical Properties of Different Linker Types

Linker TypeTypical RigidityTypical SolubilityPotential Impact on Off-Target Effects
Alkyl Chain FlexibleLowHigh flexibility may lead to non-specific hydrophobic interactions.
PEG Chain FlexibleHighIncreased hydrophilicity can reduce non-specific binding but may alter cell permeability.
Piperidine/Piperazine RigidModerate to HighRigidity can improve ternary complex formation but may also restrict conformations in a way that favors off-target binding. Solubility is pH-dependent.
Alkyne RigidLowHigh rigidity can be beneficial for selectivity if the conformation is optimal for the on-target ternary complex.

Experimental Protocols

Protocol 1: Global Proteomics using Tandem Mass Tag (TMT) Labeling
  • Cell Culture and Treatment: Plate cells and treat with the piperidine-linked PROTAC, a negative control (e.g., inactive epimer), and a vehicle control for the desired time and concentration.

  • Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an appropriate protease (e.g., trypsin).

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled samples and perform high-pH reversed-phase liquid chromatography to fractionate the peptides.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the piperidine-linked PROTAC or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot for specific target proteins or by mass spectrometry for a proteome-wide analysis. Ligand binding stabilizes the protein, leading to a higher melting temperature. This can be used to confirm on-target engagement and identify unknown off-targets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_analysis Data Analysis & Interpretation cluster_solution Optimization problem High Off-Target Degradation Observed in Proteomics proteomics Global Proteomics (TMT-MS) - Identify all degraded proteins problem->proteomics Initial Screen cetsa Cellular Thermal Shift Assay (CETSA) - Identify direct binding targets problem->cetsa Alternative Screen controls Design Control Molecules - Inactive warhead - Different linker type problem->controls Deconvolute Source western Western Blot Validation - Confirm degradation of specific off-targets proteomics->western Validate Hits cetsa->western Validate Hits pathway Pathway Analysis - Understand functional consequences western->pathway controls->pathway structure Structural Analysis - Model ternary complexes pathway->structure optimize Rational PROTAC Redesign - Modify linker (length, rigidity) - Optimize warhead structure->optimize

Caption: Workflow for troubleshooting off-target protein degradation.

signaling_pathway_off_target cluster_protac PROTAC Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway protac Piperidine-Linked PROTAC poi Protein of Interest (POI) protac->poi Binds e3 E3 Ligase protac->e3 Recruits off_target Off-Target Protein protac->off_target Binds (non-specific) phenotype_on Desired Phenotype poi->phenotype_on Leads to proteasome_on Proteasome e3->proteasome_on Ubiquitination proteasome_off Proteasome e3->proteasome_off Ubiquitination proteasome_on->poi Degrades phenotype_off Undesired Phenotype off_target->phenotype_off Leads to proteasome_off->off_target Degrades

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Enhancing PROTAC Linker Rigidity with Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of piperidine (B6355638) rings to enhance the rigidity of Proteolysis Targeting Chimera (PROTAC) linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and evaluation of PROTACs with piperidine-containing linkers.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

Question: I have synthesized a PROTAC with a piperidine-containing linker, but I am observing minimal or no reduction in my target protein levels via Western blot. What are the potential linker-related causes, and how can I troubleshoot this?

Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be linked to a suboptimal linker design. The introduction of a rigid piperidine ring, while beneficial, requires careful optimization of the overall linker geometry.

Potential Causes and Troubleshooting Steps:

  • Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] The rigidity imparted by the piperidine ring might pre-organize the PROTAC into a conformation that is not favorable for this interaction.

    • Troubleshooting:

      • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths by adding or removing atoms on either side of the piperidine ring.[1] Some systems require a minimum linker length to see any degradation.[1]

      • Modify Attachment Points: The vector and attachment point of the linker on both the warhead and the E3 ligase ligand are crucial for productive ternary complex formation.[2][] If possible, synthesize analogs with the linker attached to different solvent-exposed positions on the ligands.[2][4]

  • Poor Cell Permeability: Despite their size, PROTACs must cross the cell membrane to reach their intracellular targets.[1] While rigid linkers can sometimes improve permeability, other factors might be limiting uptake.[5][6]

    • Troubleshooting:

      • Assess Permeability: Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to determine if your PROTAC is entering the cells.[6]

      • Modulate Physicochemical Properties: The incorporation of piperidine can improve properties like solubility.[4][7][8] However, the overall lipophilicity and polar surface area of the molecule must be balanced. Consider minor chemical modifications to the linker or ligands to improve these properties.[6]

Issue 2: I'm observing a "hook effect" with my piperidine-linker PROTAC.

Question: My dose-response curve for target degradation is bell-shaped, with the degradation effect diminishing at higher PROTAC concentrations. How can I address this?

Answer: The "hook effect" is a known phenomenon in PROTAC research. It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex, thus reducing degradation efficiency.[1]

Troubleshooting Steps:

  • Confirm with a Wide Dose-Response: Test your PROTAC over a broad range of concentrations to clearly define the bell-shaped curve and identify the optimal concentration range for degradation.[1]

  • Enhance Ternary Complex Stability: The hook effect is driven by the equilibrium between binary and ternary complexes. By increasing the stability of the ternary complex, you may be able to widen the effective concentration window. The rigidity of the piperidine linker can be advantageous here, but the overall linker design must be optimal.[] Consider synthesizing analogs with subtle changes to the linker length or composition to improve cooperative binding within the ternary complex.

Issue 3: My PROTAC has poor solubility and/or metabolic stability.

Question: My PROTAC with a piperidine linker is difficult to work with due to poor aqueous solubility, and it appears to be rapidly metabolized in my cell-based assays. What can I do?

Answer: While piperidine rings are often incorporated to improve these very properties, the overall molecular characteristics of the PROTAC determine its behavior.

Troubleshooting Steps:

  • Improving Solubility:

    • The piperidine ring, being a basic center, can be protonated, which can increase aqueous solubility.[7][8][10][11][12] Ensure the pH of your buffers is appropriate to take advantage of this.

    • Incorporate other polar groups into the linker, such as short PEG chains or amides, to balance the hydrophobicity of the overall molecule.[1][4]

  • Enhancing Metabolic Stability:

    • Rigid structures like piperidine rings can enhance metabolic stability compared to flexible alkyl or PEG chains, which can be susceptible to oxidative metabolism.[1][]

    • If instability persists, consider the attachment points of the linker. The metabolic lability might be at the junction of the linker and the ligands. Introducing an amide bond next to the piperazine/piperidine ring has been shown to improve metabolic stability by preventing N-dealkylation.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a piperidine ring in a PROTAC linker?

A1: Incorporating a piperidine ring into a PROTAC linker offers several key advantages:

  • Enhanced Rigidity: The cyclic nature of piperidine reduces the number of rotatable bonds, imparting conformational rigidity to the linker.[][14] This can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[][14]

  • Improved Physicochemical Properties: Piperidine is a saturated heterocycle that can improve a PROTAC's drug-like properties.[2] It can increase solubility upon protonation and help balance the lipophilicity of the molecule.[4][7][8][10][11][12]

  • Increased Metabolic Stability: Compared to flexible linkers like long alkyl or PEG chains, the rigid piperidine scaffold can be less prone to metabolic degradation, potentially leading to a longer half-life in vivo.[8][]

  • Potentially Enhanced Cell Permeability: By reducing the flexibility and polar surface area in certain conformations, rigid linkers can, in some cases, improve cell permeability.[6]

Q2: How does the rigidity of a piperidine linker affect PROTAC activity?

A2: Linker rigidity plays a critical role in PROTAC efficacy. While flexible linkers allow for a broad sampling of conformational space to find a productive binding mode, this comes at an entropic cost.[2] A rigid linker, like one containing piperidine, can reduce this entropic penalty by locking the PROTAC into a more defined set of conformations.[8] If this conformation is optimal for ternary complex formation, it can lead to enhanced degradation potency.[] For example, in the optimization of the androgen receptor degrader ARV-110, incorporating a piperidine group into the linker increased its rigidity, leading to a more stable ternary complex and improved degradation efficiency.[]

Q3: Is there an optimal length for a PROTAC linker containing a piperidine ring?

A3: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms.[1] The key is to achieve the ideal spatial distance and orientation between the two proteins.[] Therefore, even when incorporating a rigid element like piperidine, it is crucial to empirically test a range of linker lengths to identify the most potent degrader for your specific system.[]

Q4: What are the key synthetic considerations when incorporating a piperidine ring into a PROTAC linker?

A4: The synthesis of PROTACs with piperidine-containing linkers often involves multi-step sequences.[14] Key considerations include:

  • Modular Synthesis: Employ a modular strategy where the piperidine-containing linker is synthesized as a separate building block with orthogonal protecting groups. This allows for the flexible and convergent assembly of a PROTAC library.[14]

  • Functionalization: The piperidine ring itself can be functionalized at different positions to allow for linker attachment and further modification.

  • Purification: PROTACs are often large molecules with complex structures, which can make purification challenging. Careful optimization of chromatographic conditions is necessary.

Data Presentation

Table 1: Impact of Piperidine-Containing Linker on Androgen Receptor (AR) PROTAC Properties

Data conceptualized from descriptions of ARV-110 development.[6][]

FeaturePROTAC with Flexible LinkerPROTAC with Piperidine Linker (e.g., ARV-110)Rationale for Improvement
Linker Type Flexible Alkyl/PEG ChainRigid, contains piperidine/piperazineIncreased rigidity and conformational control.[]
Metabolic Stability LowerSignificantly ImprovedRigid structure is less prone to metabolism.[]
Ternary Complex Stability ModerateEnhancedPre-organization of the PROTAC into a favorable binding conformation.[]
AR Degradation Efficiency GoodPotentImproved ternary complex stability leads to more efficient degradation.[]
Oral Bioavailability Often LowAchievedImproved metabolic stability and physicochemical properties.[5][6]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Piperidine-Containing Linker

This protocol describes a representative modular approach for synthesizing a PROTAC where a piperidine-containing linker connects a warhead for the target protein (e.g., a kinase inhibitor) and an E3 ligase ligand (e.g., pomalidomide).

Step 1: Synthesis of the Piperidine Linker Building Block

  • Start with a commercially available, differentially protected piperidine derivative (e.g., N-Boc-4-aminopiperidine).

  • Alkylate the 4-amino group with a halo-alkylester (e.g., ethyl bromoacetate) under basic conditions to introduce an arm for linker extension.

  • Hydrolyze the ester to the corresponding carboxylic acid.

  • This provides a key intermediate: a Boc-protected piperidine with a carboxylic acid handle.

Step 2: Coupling the Linker to the E3 Ligase Ligand

  • Take a pomalidomide (B1683931) derivative with a free amine handle.

  • Activate the carboxylic acid of the piperidine linker intermediate from Step 1 using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

  • React the activated linker with the pomalidomide derivative in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA) to form an amide bond.

  • Remove the Boc protecting group from the piperidine nitrogen using an acid (e.g., TFA in DCM).

Step 3: Coupling the Linker-E3 Ligase Moiety to the Warhead

  • Take your warhead molecule, which has been functionalized with a carboxylic acid.

  • Activate the warhead's carboxylic acid using a peptide coupling reagent.

  • React the activated warhead with the free secondary amine on the piperidine ring of the product from Step 2 to form the final PROTAC molecule.

  • Purify the final PROTAC using reverse-phase HPLC. Confirm the structure and purity via LC-MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[14]

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of concentrations of your piperidine-containing PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Workflow cluster_workflow PROTAC Development Workflow Design 1. Design (Select Target, E3 Ligase, and Piperidine Linker Strategy) Synthesis 2. Synthesis (Modular assembly of PROTAC library) Design->Synthesis Biochem 3. Biochemical Assay (Ternary complex formation, binding affinity) Synthesis->Biochem Cellular 4. Cellular Assay (Western Blot for Degradation, DC50/Dmax determination) Biochem->Cellular Permeability 5. Permeability/ADME (PAMPA, Metabolic Stability) Cellular->Permeability Optimization 6. Lead Optimization (Iterative redesign based on data) Permeability->Optimization Optimization->Design Iterate

Caption: Experimental workflow for developing piperidine-linker PROTACs.

Logic_Diagram cluster_logic Impact of Piperidine Linker Rigidity Start Incorporate Piperidine Ring into Linker Rigidity Increased Linker Rigidity & Conformational Constraint Start->Rigidity Advantage1 Favorable Pre-organization for Ternary Complex Rigidity->Advantage1 Advantage2 Improved Metabolic Stability Rigidity->Advantage2 Advantage3 Improved Solubility (via protonation) Rigidity->Advantage3 Outcome Enhanced Degradation Potency & Drug-like Properties Advantage1->Outcome Advantage2->Outcome Advantage3->Outcome

Caption: Relationship between piperidine linker rigidity and PROTAC properties.

References

Strategies to reduce the hydrophobicity of alkyl-piperidine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to reduce the hydrophobicity of alkyl-piperidine linkers in your experimental compounds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to high linker hydrophobicity.

Issue: My compound with an alkyl-piperidine linker exhibits poor aqueous solubility and aggregation.

Possible Cause: The alkyl-piperidine linker is contributing significantly to the overall hydrophobicity of the molecule, leading to poor solubility in aqueous media and a tendency to aggregate. This is a common challenge, especially in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, where high hydrophobicity can lead to faster plasma clearance and reduced efficacy.[1][2][3]

Solutions:

  • Introduce Hydrophilic Spacers (PEGylation): Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker is a widely used and effective strategy.[2][4]

    • Linear PEG: Insert a linear PEG chain (e.g., PEG4, PEG8, PEG12) into the alkyl portion of the linker. This physically distances the hydrophobic regions and introduces polar ether groups.[5][6]

    • Pendant PEG: Attach a PEG chain as a side branch off the main linker structure. This "pendant" or "branched" configuration can be more effective at shielding the hydrophobic core of the molecule from the solvent.[1][2]

  • Incorporate Polar Functional Groups: Introduce polar moieties within the alkyl-piperidine structure.

    • Hydroxyl Groups: Adding hydroxyl (-OH) groups to the alkyl chain or the piperidine (B6355638) ring can increase hydrophilicity. For instance, substituting a para-position on a piperidine ring with a hydroxyl group has been shown to increase the inhibitory effect of certain molecules, which can be correlated with altered polarity.[7]

    • Ionizable Groups: Incorporating groups that are charged at physiological pH can significantly improve solubility. For piperidine-containing linkers, modifying the structure to ensure the piperidine nitrogen is protonated is a key strategy. The basicity (and thus the protonation state) of a piperazine (B1678402) or piperidine ring is highly influenced by nearby chemical groups.[8] For example, linking the piperazine through an amide bond lowers its pKa, making it less likely to be protonated.[8]

    • Amino Acids: Inserting hydrophilic amino acids like glutamic acid can serve as a branching point for attaching other parts of the molecule and concurrently reduce hydrophobicity.[5]

  • Replace Alkyl Chain Segments with Heteroatoms: Systematically replace methylene (B1212753) (-CH2-) groups in the alkyl chain with oxygen atoms to create an ether-like structure, which is more polar. This strategy has been shown to dramatically improve cell permeability by altering the conformational dynamics of the linker in polar versus nonpolar environments.[9][10][11]

Experimental Workflow for Troubleshooting High Hydrophobicity

Below is a generalized workflow for addressing hydrophobicity issues with alkyl-piperidine linkers.

G cluster_0 start High Hydrophobicity Observed (e.g., Poor Solubility, Aggregation) measure Quantify Hydrophobicity (e.g., HIC, logP/logD) start->measure strategy Select Modification Strategy measure->strategy peg PEGylation (Linear or Pendant) strategy->peg Most Common polar Incorporate Polar Groups (-OH, -COOH, Amino Acids) strategy->polar hetero Introduce Heteroatoms (e.g., replace -CH2- with -O-) strategy->hetero synthesis Synthesize Modified Linker and Conjugate peg->synthesis polar->synthesis hetero->synthesis remeasure Re-evaluate Hydrophobicity and Biological Activity synthesis->remeasure remeasure->strategy Iterate if needed end Optimized Compound remeasure->end Success

Caption: A workflow for systematically addressing high hydrophobicity in compounds.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and how does it reduce the hydrophobicity of a linker?

A1: PEGylation is the process of chemically attaching polyethylene glycol (PEG) chains to a molecule.[12] PEG is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O-). It reduces hydrophobicity through several mechanisms:

  • Inherent Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water, making the molecule more water-soluble.[13][14]

  • Steric Shielding: The flexible PEG chain creates a dynamic "cloud" or hydration shell around the hydrophobic parts of the molecule, effectively masking them from the surrounding aqueous environment.[2][13] This effect is particularly pronounced with pendant PEG configurations.[1][2]

  • Increased Hydrodynamic Radius: PEGylation increases the effective size of the molecule in solution, which can alter its pharmacokinetic properties, often leading to reduced renal clearance and a longer circulation half-life.[13]

Q2: How do I choose the right length and configuration of a PEG spacer?

A2: The optimal PEG length and configuration (linear vs. pendant) are highly dependent on the specific molecule and its intended application. There is no single universal solution.

  • Length: Short PEG spacers (e.g., PEG2 to PEG12) are often sufficient to impart hydrophilicity without adding excessive molecular weight.[4][5] Longer chains may be required for highly hydrophobic payloads. However, excessively long linkers can sometimes reduce binding affinity or degradation efficiency.[15]

  • Configuration: Pendant or branched PEG chains have been shown to be superior in some cases for masking hydrophobicity and improving the pharmacokinetic profile of ADCs compared to linear PEG spacers.[1][2][4]

The choice should be guided by empirical testing, where several linker lengths and configurations are synthesized and evaluated for their impact on solubility, aggregation, and biological activity.

Q3: Besides PEGylation, what are other effective polar groups to introduce into an alkyl-piperidine linker?

A3: Several polar functional groups can be effective:

  • Hydroxyls (-OH): Can be introduced on the alkyl chain or piperidine ring.[7]

  • Carboxylic Acids (-COOH) or their Amides: These groups are highly polar. Glutamic acid, for example, has been used as a branching point in linkers to improve polarity.[5]

  • Sulfonamides: The introduction of N-acyl-N-alkyl sulfonamide (NASA) linkers has been explored in the context of PROTACs.[15]

  • Sugars: Carbohydrate-based moieties, such as β-glucuronide, can serve as hydrophilic components of a cleavable linker system.[16]

  • Protonatable Amines: For piperidine or piperazine linkers, ensuring one of the nitrogen atoms is basic enough to be protonated at physiological pH (around 7.4) is a powerful strategy to enhance solubility.[8]

Visualizing Linker Modification Strategies

The following diagram illustrates the primary strategies for modifying a generic alkyl-piperidine linker to reduce its hydrophobicity.

G cluster_0 Modification Strategies cluster_1 cluster_2 cluster_3 start Hydrophobic Alkyl-Piperidine Linker pegylation Strategy 1: PEGylation start->pegylation polar_groups Strategy 2: Add Polar Groups start->polar_groups heteroatoms Strategy 3: Introduce Heteroatoms start->heteroatoms peg_linear Linear PEG pegylation->peg_linear peg_pendant Pendant PEG pegylation->peg_pendant hydroxyl -OH polar_groups->hydroxyl carboxyl -COOH polar_groups->carboxyl amino_acid Amino Acid polar_groups->amino_acid ether -O- heteroatoms->ether replace -CH2-

Caption: Key strategies for reducing the hydrophobicity of alkyl-piperidine linkers.

Quantitative Data Summary

The following tables summarize quantitative data from literature regarding the impact of linker modifications on hydrophobicity and related properties.

Table 1: Impact of PEG Configuration on ADC Properties

This table is a representative summary based on findings that pendant PEG configurations can offer advantages over linear ones.[4]

Linker ConfigurationRelative Aggregation TendencyPharmacokinetic Profile (Clearance Rate)
Conventional Linear PEGHigherFaster
Pendant (Branched) PEGLowerSlower
Table 2: Influence of Neighboring Groups on Piperazine pKa

Data suggests that the chemical environment around a piperazine ring significantly alters its basicity, and therefore its protonation and solubility at physiological pH.[8] A higher pKa indicates a greater degree of protonation at pH 7.4.

Piperazine Linker MoietyRepresentative pKa (most basic center)% Protonated at pH 7.4 (approx.)
Alkyl-Piperazine-Alkyl~7.8 - 8.0~72% - 80%
Carbonyl-Piperazine-Alkyl~6.8~20%
Carbonyl-Piperazine-PEG~7.0~28%
Triazole-Piperazine-Alkyl~4.5 - 5.0<1%

Key Experimental Protocols

Protocol 1: Determination of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the relative hydrophobicity of large molecules like ADCs.

Objective: To determine the retention time of a compound on a HIC column, which correlates with its surface hydrophobicity. A longer retention time indicates greater hydrophobicity.

Methodology:

  • Column Selection: Choose a suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase Preparation:

    • Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the test compound (e.g., an ADC) to a suitable concentration (e.g., 1 mg/mL) in Buffer A.

  • Chromatography:

    • Equilibrate the column with 100% Buffer A.

    • Inject the sample.

    • Elute the bound protein using a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 20-30 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Compare the retention times of different compounds. A shorter retention time for a modified compound compared to the parent compound indicates a successful reduction in hydrophobicity.[5]

Protocol 2: General Procedure for NHS-Ester Mediated PEGylation of an Amine-Containing Linker

This protocol describes a common method for conjugating a PEG chain to a linker that contains a primary or secondary amine, such as the piperidine nitrogen.

Objective: To covalently attach a PEG chain containing an N-hydroxysuccinimide (NHS) ester to an amine group on the alkyl-piperidine linker.

Methodology:

  • Reagent Preparation:

    • Dissolve the amine-containing linker in a suitable aprotic solvent (e.g., DMF or DMSO).

    • Dissolve the mPEG-NHS ester reagent (with the desired PEG length) in the same solvent. A 1.5 to 5-fold molar excess of the PEG reagent is typically used.

  • Reaction Setup:

    • To the solution of the amine-containing linker, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the amine, typically 2-3 equivalents.

    • Add the mPEG-NHS ester solution to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, TLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water or an amine-containing buffer (e.g., Tris).

    • Purify the PEGylated linker using an appropriate chromatography method, such as reversed-phase HPLC (for smaller molecules) or size-exclusion chromatography (for larger conjugates).

  • Characterization: Confirm the identity and purity of the final PEGylated product using mass spectrometry and NMR.

References

Technical Support Center: Optimizing Piperidine Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine (B6355638) linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are piperidine linkers and why are they used in drug development?

Piperidine and its derivatives, such as piperazine (B1678402), are heterocyclic rings commonly incorporated into chemical linkers used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] They are favored for their ability to impart desirable physicochemical properties to the final conjugate, including:

  • Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the conjugate.[1][4][5] This is particularly beneficial when conjugating hydrophobic payloads.

  • Enhanced Stability: The rigid ring structure of piperidine can contribute to the metabolic stability of the linker by preventing enzymatic degradation.[6]

  • Conformational Rigidity: The defined geometry of the piperidine ring can help to control the spatial orientation between the conjugated molecules, which can be crucial for the biological activity of molecules like PROTACs.[2][3]

Q2: What is the most common reaction for attaching a piperidine linker to a protein or another molecule?

The most common reaction is the formation of an amide bond between a carboxylic acid group on one molecule and the nitrogen atom of the piperidine linker (or an amine-containing handle on the linker). This reaction is typically facilitated by activating the carboxylic acid with coupling agents.[7][8][9]

Q3: What are the key parameters to consider when optimizing a piperidine linker conjugation reaction?

The key parameters to optimize for a successful conjugation reaction include:

  • pH: The pH of the reaction mixture is critical for both the activation of the carboxylic acid and the nucleophilicity of the piperidine nitrogen.

  • Temperature: Temperature affects the reaction rate and the stability of the reactants and products.

  • Stoichiometry of Reactants: The molar ratio of the piperidine linker to the other molecule, as well as the coupling agents, will influence the reaction efficiency and the formation of byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation.

  • Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous aprotic solvents like DMF or DCM are commonly used.[10]

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the formation of the desired product and the consumption of starting materials.[3][11]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of product formed and remaining starting materials.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final conjugate.

Troubleshooting Guides

This section provides solutions to common problems encountered during piperidine linker conjugation.

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Potential Cause Recommended Solution Citation
Suboptimal pH The optimal pH for amide bond formation is typically between 7 and 8.5 to ensure the piperidine nitrogen is sufficiently nucleophilic. However, the activation of the carboxylic acid using reagents like EDC/NHS is more efficient at a slightly acidic pH (4.5-6.0). A two-step process or careful optimization of a one-pot reaction pH is recommended.[15][16]
Inefficient Carboxylic Acid Activation Ensure your coupling reagents (e.g., HATU, HBTU, EDC/NHS) are fresh and anhydrous. Use a molar excess of the coupling agents (typically 1.1-1.5 equivalents).[3][10]
Degraded Piperidine Linker Store piperidine linkers under inert gas and in a desiccator to prevent oxidation and hydrolysis. Use fresh batches for critical experiments.
Steric Hindrance If the conjugation site is sterically hindered, consider increasing the reaction temperature or using a longer, more flexible linker to improve accessibility.[17]
Low Reactant Concentration Increase the concentration of the reactants to favor the bimolecular reaction. However, be mindful of potential aggregation at very high concentrations.[18]
Problem 2: Formation of Side Products

Possible Causes & Solutions

Potential Cause Recommended Solution Citation
Reaction with Other Nucleophiles If your molecule has other nucleophilic groups (e.g., other amines, thiols), they may compete with the piperidine linker. Use protecting groups for these competing nucleophiles.
Epimerization For chiral molecules, the use of certain coupling reagents or high temperatures can lead to racemization. Use coupling reagents known to suppress epimerization (e.g., those containing HOBt or Oxyma) and keep the reaction temperature as low as feasible.[19]
Double Acylation For piperazine linkers with two secondary amines, both nitrogens can potentially react. Use a mono-protected piperazine linker (e.g., Boc-piperazine) to ensure single-site conjugation.[1]
Problem 3: Aggregation or Precipitation of the Conjugate

Possible Causes & Solutions

Potential Cause Recommended Solution Citation
Increased Hydrophobicity The conjugation of a hydrophobic payload can lead to aggregation. Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into your linker design.[17]
High Drug-to-Antibody Ratio (DAR) For ADCs, a high DAR can increase hydrophobicity and lead to aggregation. Optimize the stoichiometry of the linker-payload to control the DAR.[16]
Suboptimal Buffer Conditions Screen different formulation buffers containing excipients like polysorbate or sucrose (B13894) to improve the solubility and stability of the final conjugate.[12]
Inefficient Purification Use size-exclusion chromatography (SEC) to remove aggregates after the conjugation reaction. Hydrophobic interaction chromatography (HIC) can also be used, but the conditions need to be carefully optimized to prevent on-column aggregation.[20][21]

Quantitative Data on Reaction Optimization

The following tables provide illustrative data on how different reaction parameters can affect the outcome of a piperidine linker conjugation. The data is based on general principles of organic chemistry and trends observed in the literature.

Table 1: Illustrative Effect of pH on Amide Bond Formation

pHReaction Time (hours)Yield (%)Purity (%)
6.0244590
6.5186592
7.0128095
7.589296
8.089094
8.5108590

Note: This table illustrates a typical trend where the optimal yield and purity are achieved in a slightly basic pH range.

Table 2: Illustrative Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
4487598
25 (Room Temp)129095
3769592
5049385

Note: Increasing the temperature generally decreases the reaction time but may lead to lower purity due to the formation of side products.[22][23]

Table 3: Illustrative Effect of Piperidine Linker Stoichiometry on Conjugation Efficiency

Molar Equivalents of Piperidine LinkerYield (%)Unreacted Starting Material (%)
1.07030
1.28515
1.5955
2.096< 4
3.096< 4

Note: A slight excess of the piperidine linker is often used to drive the reaction to completion.

Experimental Protocols

General Protocol for Piperidine Linker Conjugation via Amide Bond Formation

This protocol describes a general procedure for conjugating a piperidine-containing linker to a molecule with a carboxylic acid group.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • Piperidine-containing linker (Linker-NH)

  • Coupling agent (e.g., HATU)

  • Amine base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation: Add a solution of the Piperidine-Linker (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.[10]

  • Characterization: Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Visualizations

Experimental Workflow for Piperidine Linker Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reactants Dissolve Molecule-COOH and Piperidine-Linker in Anhydrous Solvent activation Activate Carboxylic Acid reactants->activation Add Coupling Agents reagents Prepare Coupling Agents (e.g., HATU, DIPEA) conjugation Add Piperidine Linker and React activation->conjugation monitoring Monitor Progress (TLC, LC-MS) conjugation->monitoring workup Quench and Aqueous Work-up monitoring->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (LC-MS, NMR) purify->characterize

Caption: A typical experimental workflow for piperidine linker conjugation.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield start Low Conjugation Yield check_reagents Check Reagents: - Freshness? - Anhydrous? start->check_reagents check_ph Check Reaction pH: - Optimal for Amine Nucleophilicity? start->check_ph check_temp Check Temperature: - Too low? start->check_temp check_stoichiometry Check Stoichiometry: - Sufficient Linker Excess? start->check_stoichiometry solution_reagents Use Fresh, Anhydrous Reagents check_reagents->solution_reagents If reagents are old or hydrated solution_ph Adjust pH to 7.0-8.5 check_ph->solution_ph If pH is acidic or highly basic solution_temp Increase Temperature (e.g., to 37°C) check_temp->solution_temp If reaction is slow solution_stoichiometry Increase Molar Ratio of Linker check_stoichiometry->solution_stoichiometry If starting material remains

Caption: A decision tree for troubleshooting low yield in piperidine linker conjugation.

References

Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers assessing the conformational effects of piperidine-containing linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a piperidine (B6355638) linker in a PROTAC?

A piperidine ring is typically incorporated into a PROTAC linker to act as a rigid or semi-rigid structural element.[1][] Unlike flexible alkyl or PEG chains, the cyclic nature of piperidine constrains the linker's conformation.[3] This can be advantageous for several reasons:

  • Pre-organization: It can pre-organize the PROTAC into a conformation favorable for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase), potentially reducing the entropic penalty of binding.[3][4]

  • Improved Physicochemical Properties: Piperidine can enhance solubility and modulate the lipophilicity of the PROTAC.[5][6] The basic nitrogen in the piperidine ring can be protonated, which may improve properties like cell permeability and endosomal escape.[][7]

  • Metabolic Stability: Rigid linkers are often less susceptible to metabolism compared to flexible chains.[1]

Q2: What are the potential advantages of a rigid piperidine linker compared to a flexible one?

The choice between a rigid and flexible linker is critical in PROTAC design. While flexible linkers allow the PROTAC to adopt multiple orientations, increasing the chance of forming a ternary complex, this flexibility can come with an entropic penalty upon binding.[3] Rigid linkers like those containing piperidine offer a different set of properties.

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., Piperidine-containing)
Conformational Freedom High, many rotatable bonds.[3]Low, conformationally constrained.[3]
Ternary Complex Formation Can adapt to various protein surfaces, but may require significant conformational rearrangement (entropic cost).[3]Can pre-organize ligands for optimal binding, reducing the entropic penalty.[3][4] May improve selectivity by disfavoring off-target complexes.[3]
Physicochemical Properties Can contribute to high lipophilicity and poor solubility.[3]Can improve solubility and introduce desirable polarity.[5][6]
Metabolic Stability Can be more susceptible to metabolism.[3]Generally more resistant to metabolic degradation.[1]
Design Challenge Synthetically accessible, but optimization can be empirical.[3]The constrained nature requires more precise design to achieve a productive binding orientation.[8][9]

Q3: How does the conformation of a piperidine linker influence PROTAC efficacy?

The linker is not a passive spacer; it is an active contributor to the PROTAC's biological activity.[3] The conformation dictated by the piperidine ring directly impacts the geometry of the ternary complex. An optimal conformation allows for the productive orientation of the target protein and the E3 ligase, facilitating efficient ubiquitin transfer.[10] However, an overly rigid or incorrectly oriented linker can lead to steric clashes, preventing the simultaneous binding of both proteins and thus failing to form a ternary complex.[5] In some cases, replacing a flexible linker with a more rigid one has resulted in a complete loss of degradation activity, highlighting that rigidity must be productive.[9]

Q4: What are the key experimental methods to assess the conformational effects of piperidine linkers?

A multi-faceted approach combining biophysical, cellular, and structural methods is required to fully assess the impact of a piperidine linker.

TechniquePrincipleKey Data Generated
Surface Plasmon Resonance (SPR) Measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[11]Binding affinities (KD) of binary (PROTAC-Target, PROTAC-E3) and ternary complexes; Cooperativity (α).[8][11]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters.[11]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of complex formation.
NanoBRET™/TR-FRET Assays Proximity-based assays that generate a signal when two tagged proteins are brought close by the PROTAC.[11]Ternary complex formation inside living cells; can be used to determine ternary complex affinity and stability.[8]
Western Blot Antibody-based detection of protein levels in cell lysates after PROTAC treatment.Target protein degradation (DC50, Dmax); confirms proteasome-dependent degradation.[8]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in cells or cell lysates.[11]Confirms target engagement by the PROTAC within the cellular environment.
X-ray Crystallography / Cryo-EM Provides high-resolution 3D structures of the ternary complex.Direct visualization of the bound PROTAC conformation and protein-protein interactions.[9]
Nuclear Magnetic Resonance (NMR) Can provide information on the solution-state conformation of the PROTAC and its interactions within the ternary complex.[9]Insights into PROTAC dynamics and bound-state conformation.

Q5: How can computational modeling help in assessing piperidine linker conformations?

Computational methods are essential for rationalizing experimental results and guiding the design of new PROTACs.[12]

  • Molecular Dynamics (MD) Simulations: These simulations can explore the conformational ensemble of a PROTAC in different environments (e.g., water, lipid membrane), revealing its flexibility and preferred shapes.[13][14] This helps in understanding properties like cell permeability.

  • Molecular Docking: Docking can predict how a PROTAC might bind to the target protein and E3 ligase individually and can be used to model the entire ternary complex.[15] This helps in assessing steric compatibility and identifying the optimal length and geometry for the linker.[6][15]

  • pKa Prediction: In silico tools can estimate the protonation state of the piperidine nitrogen, which is crucial for solubility and permeability, though experimental validation is recommended as predictions for PROTACs can be inaccurate.[7][16]

Troubleshooting Guides

Problem 1: My piperidine-containing PROTAC shows poor target degradation.

  • Question: I replaced a flexible PEG linker with a piperidine-based one to improve rigidity, but the new PROTAC has a much higher DC50 value (lower potency). What is the likely cause and how can I fix it?

  • Answer: A loss of potency after increasing linker rigidity is a common issue.[9] The constrained conformation of the piperidine linker may be preventing the formation of a productive ternary complex.

    Troubleshooting Steps:

    • Confirm Target Engagement: Use CETSA or NanoBRET™ to ensure the PROTAC can still bind its target protein inside the cell. A loss of binding affinity at the warhead or E3 ligand due to the new linker is a primary suspect.[11]

    • Assess Ternary Complex Formation: Use an in vitro biophysical assay like SPR or ITC.[11] This will tell you if the PROTAC is capable of bridging the two proteins. A key parameter to measure is cooperativity (alpha); a value greater than 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second.

    • Re-evaluate Linker Attachment Points: The exit vector from the ligand is critical. The piperidine ring may be forcing the PROTAC into a conformation where the other end cannot reach its binding partner effectively. Synthesize analogs with the linker attached to different, solvent-exposed positions on the warhead or E3 ligand.[6][11]

    • Modify Linker Geometry: The specific stereochemistry and substitution pattern on the piperidine ring (e.g., 1,3- vs 1,4-disubstituted) can dramatically alter the 3D orientation of the ligands. Explore different piperidine isomers or introduce a small flexible element (e.g., a single PEG unit) next to the piperidine ring to provide a "hinge" that allows for minor but critical conformational adjustments.

Problem 2: The PROTAC has poor cellular activity, likely due to low permeability.

  • Question: My new PROTAC with a piperidine linker is potent in biochemical assays but inactive in cellular degradation assays. How can I troubleshoot a suspected permeability issue?

  • Answer: While piperidine can improve solubility, the overall physicochemical properties of large PROTAC molecules often lead to poor membrane permeability.[12]

    Troubleshooting Steps:

    • Analyze Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and the number of rotatable bonds. While standard "rule-of-five" guidelines don't strictly apply to PROTACs, these values can still offer insights.

    • Measure pKa: The protonation state of the piperidine nitrogen is critical for solubility and permeability.[7][10] Experimentally measure the pKa. Slight modifications to the groups adjacent to the piperidine ring can significantly alter its basicity.[17]

    • Perform Permeability Assays: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to get a direct measure of membrane transit.

    • Modulate Linker Composition: Balance rigidity with properties that favor permeability. Incorporating a combination of hydrophobic and hydrophilic moieties can be beneficial.[5] For example, flanking the piperidine with short alkyl chains may improve lipophilicity without sacrificing too much rigidity.

Problem 3: There is a disconnect between strong in vitro binding and weak cellular degradation.

  • Question: My PROTAC effectively forms a ternary complex with high cooperativity in SPR assays, but it barely degrades the target protein in cells. What could explain this discrepancy?

  • Answer: This common scenario points to cellular factors that are not present in a purified, in vitro system.

    Troubleshooting Steps:

    • Verify Cellular Target Engagement: This is the most critical first step. Use CETSA or NanoBRET™ to confirm that your PROTAC is reaching and binding its target inside the cell.[11] If there is no engagement, the problem is likely poor cell permeability or rapid efflux.

    • Assess PROTAC Stability: The PROTAC may be rapidly metabolized in the cell. Perform a microsomal stability assay or incubate the PROTAC with cell lysate and measure its concentration over time using LC-MS. The piperidine ring itself is generally stable, but adjacent functional groups might be labile.

    • Consider the "Hook Effect": At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex, leading to a bell-shaped dose-response curve.[11] Perform a full dose-response curve to see if degradation improves at lower concentrations.

    • Evaluate E3 Ligase Availability: The chosen E3 ligase must be expressed at sufficient levels in your cell line of interest. Confirm E3 ligase expression using Western Blot or qPCR.

Visualizations and Diagrams

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) TC Productive Ternary Complex POI->TC Binds PROTAC Piperidine-Linker PROTAC PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Recruits UB Ubiquitination TC->UB Facilitates Proteasome Proteasome UB->Proteasome Marked for Degradation Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The general mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: Poor Degradation with Piperidine PROTAC Q1 Does PROTAC form a stable ternary complex in vitro (SPR)? Start->Q1 Res1 Problem: Incorrect Geometry. - Modify linker attachment points - Alter piperidine stereochemistry - Introduce flexible hinge Q1->Res1 No Q2 Does PROTAC engage the target in cells (CETSA)? Q1->Q2 Yes A1_Yes Yes A1_No No Res2 Problem: Poor Permeability. - Measure pKa and PAMPA - Modulate linker polarity - Check for efflux Q2->Res2 No Q3 Is the PROTAC stable in cell lysate / microsomes? Q2->Q3 Yes A2_Yes Yes A2_No No Res3 Problem: Metabolic Instability. - Identify labile functional groups - Synthesize more stable analog Q3->Res3 No Res4 Potential Issues: - Hook Effect - Low E3 ligase expression - Inaccessible ubiquitination sites Q3->Res4 Yes A3_Yes Yes A3_No No

Caption: A workflow for troubleshooting poor PROTAC performance.

Logical_Relationships cluster_Linker Piperidine Linker Properties cluster_Outcome PROTAC Performance Metrics Rigidity Conformational Rigidity Ternary Ternary Complex Stability & Cooperativity Rigidity->Ternary Influences Vector Attachment Vector & Geometry Vector->Ternary Dictates Chem Chemical Nature (pKa, Polarity) Perm Cell Permeability & Solubility Chem->Perm Controls Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Determines Perm->Efficacy Enables

Caption: Logical relationships between linker properties and PROTAC efficacy.

Experimental Protocols

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).[11]

  • Methodology:

    • Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL) onto a CM5 sensor chip surface via amine coupling to a level of ~2000-4000 RU. Use a reference flow cell that is activated and blocked without protein immobilization.

    • Binary Interaction 1 (PROTAC-E3): Inject a series of concentrations of the piperidine-containing PROTAC (e.g., 1 nM to 1 µM) over the E3 and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD.

    • Binary Interaction 2 (Target-E3): Inject a series of concentrations of the target protein (POI) over the E3 surface to check for any direct, PROTAC-independent interaction.

    • Ternary Complex Formation: Prepare a series of solutions containing a constant, saturating concentration of the POI (e.g., 10x KD of its interaction with the PROTAC) and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.

    • Data Analysis: Globally fit the ternary binding data. Cooperativity (α) is calculated as: α = (KD of PROTAC for E3) / (KD of PROTAC for E3 in the presence of POI). An α > 1 indicates positive cooperativity.

Protocol 2: Cellular Target Degradation Assay by Western Blot

  • Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading a target protein in a specific cell line.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., 250,000 cells/well in a 12-well plate) and allow them to adhere overnight.

    • PROTAC Dosing: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

References

Preventing degradation of "Piperidine-C-Pip-C2-Pip-C2-OH" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of "Piperidine-C-Pip-C2-Pip-C2-OH," a polar, poly-heterocyclic linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][][3][4] This guide addresses potential challenges, with a focus on preventing degradation and managing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common and logical approach is a stepwise, iterative N-alkylation strategy. This involves sequentially adding piperidine (B6355638) units to a growing chain. A plausible route would start with a protected piperidine alcohol, which is then deprotected and alkylated in cycles. The use of a protecting group on the initial piperidine nitrogen is crucial to control selectivity and prevent unwanted side reactions.[5]

Q2: What are the most critical side reactions to consider during the synthesis?

A2: The most significant side reaction is the over-alkylation of the piperidine nitrogen atoms to form quaternary ammonium (B1175870) salts.[6] This is especially a risk when using reactive alkylating agents. These quaternary salts can then undergo Hofmann elimination under basic conditions, leading to ring-opening and the formation of undesired alkene byproducts.[7][8][9][10]

Q3: Why is purification of the final compound and intermediates so challenging?

A3: The target molecule is a poly-amine, making it highly polar and basic. These characteristics lead to strong interactions with standard silica (B1680970) gel chromatography media, often resulting in poor separation, significant peak tailing, and even irreversible adsorption or degradation on the column. Specialized purification techniques are therefore required.

Q4: What general reaction conditions are recommended for the N-alkylation steps?

A4: Typically, N-alkylation of piperidines is carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid generated during the reaction.[11] Reaction temperatures are generally kept moderate, from room temperature to around 70°C, to minimize side reactions.

Proposed Synthetic Pathway & Potential Issues

The synthesis can be envisioned as a three-stage process. Below is a diagram illustrating the logical workflow and key reaction types.

G cluster_0 Stage 1: Initial Alkylation cluster_1 Stage 2: Iterative Chain Extension cluster_2 Stage 3: Final Step cluster_3 Key Challenges A Boc-Piperidine C N-Alkylation A->C B 2-(Piperidin-1-yl)ethan-1-ol D Deprotection (Boc Removal) B->D L Purification Issues B->L C->B J Over-alkylation C->J E Intermediate Amine D->E F N-Alkylation with Protected Precursor E->F G Extended Chain F->G F->J H Final Deprotection G->H G->L I Final Product: This compound H->I I->L K Hofmann Elimination J->K

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in N-alkylation step 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor solubility of reagents: The base (e.g., K₂CO₃) may have low solubility in the chosen solvent. 3. Deactivation of alkylating agent: The haloethanol reagent can degrade, especially if old or improperly stored.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature (e.g., to 50-70°C) may be beneficial. 2. Switch to a more soluble base like DIPEA or consider a different solvent such as DMF.[12] 3. Use a freshly opened or purified bottle of the alkylating agent.
Multiple products observed by LC-MS, including a mass corresponding to a quaternary ammonium salt Over-alkylation (Quaternization): The piperidine nitrogen is nucleophilic and can react with a second molecule of the alkylating agent, especially if the alkylating agent is used in large excess or is highly reactive.[6][13]1. Use a strict 1:1 stoichiometry of the amine and the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[11] 3. Consider using a less reactive alkylating agent (e.g., a tosylate instead of a bromide or iodide).
Presence of an unexpected alkene byproduct Hofmann Elimination: If a quaternary ammonium salt is formed, it can undergo elimination under basic conditions to form an alkene.[7][8][9][10]1. Avoid strong bases, especially at elevated temperatures. Use milder bases like K₂CO₃ or DIPEA. 2. Implement the solutions for preventing over-alkylation, as this will prevent the formation of the precursor to the elimination product.
Product degradation during workup or purification 1. Acid sensitivity: The piperidine rings can be protonated by strong acids, but harsh acidic conditions could potentially lead to ring-opening or other degradation pathways. 2. Oxidation: Amines can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.1. Use mild acidic conditions for any extractions (e.g., dilute HCl) and neutralize promptly. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents.
Significant peak tailing and poor recovery during silica gel chromatography Strong interaction with silica: The basic nitrogen atoms in the molecule strongly adsorb to the acidic silanol (B1196071) groups on the silica surface.1. Modify the mobile phase: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonium hydroxide, to your eluent. 2. Use a different stationary phase: Consider using basic alumina (B75360) or an amine-functionalized silica gel column, which are less acidic and more suitable for purifying basic compounds. 3. Reversed-phase chromatography: This can be an effective alternative, especially for the more polar, larger intermediates and the final product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Piperidine Derivative
  • Reaction Setup: In a round-bottom flask, dissolve the piperidine starting material (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Addition of Base: Add a mild base, such as potassium carbonate (1.5-2.0 eq.) or DIPEA (1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., a 2-haloethanol derivative, 1.0-1.1 eq.) to the stirred mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-70°C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure. The crude product can then be taken to the purification step.

Protocol 2: Purification of a Polar Amine by Modified Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel column as usual.

  • Eluent Preparation: Prepare the eluent system (e.g., dichloromethane/methanol). Add 1% triethylamine to the eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the modified eluent, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualization of Degradation Pathway

The primary degradation pathway to avoid is the formation of a quaternary ammonium salt followed by Hofmann elimination.

G A Piperidine Derivative (Tertiary Amine) B Quaternary Ammonium Salt A->B Over-alkylation (Excess R-X) C Hofmann Elimination Product (Alkene + Amine) B->C Base (e.g., OH⁻), Heat

References

Technical Support Center: Improving the Pharmacokinetic Properties of Piperidine-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of piperidine-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why are piperidine-based linkers used in PROTAC design?

Piperidine (B6355638) rings are frequently incorporated into PROTAC linkers for several strategic reasons:

  • Increased Rigidity: The cyclic nature of piperidine imparts conformational rigidity to the linker. This can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1]

  • Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, introducing an ionizable center that can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[2][3]

  • Enhanced Metabolic Stability: Compared to flexible linkers like polyethylene (B3416737) glycol (PEG), rigid linkers containing cyclic structures such as piperidine can be less susceptible to metabolism by cytochrome P450 enzymes.[4] This can lead to a longer half-life and improved in vivo exposure.

  • Modulation of Physicochemical Properties: The piperidine moiety allows for fine-tuning of a PROTAC's physicochemical properties. Substitutions on the piperidine ring can be used to modulate lipophilicity, polarity, and basicity to optimize the overall pharmacokinetic profile.

Q2: What are the main pharmacokinetic challenges associated with piperidine-based PROTACs?

Despite their advantages, piperidine-based PROTACs often face several pharmacokinetic hurdles:

  • Poor Aqueous Solubility: Due to their high molecular weight and often lipophilic nature, many PROTACs, including those with piperidine linkers, suffer from low aqueous solubility. This can lead to issues with formulation, administration, and absorption.[5]

  • Low Cell Permeability: The large size and polarity of PROTACs can hinder their ability to passively diffuse across cell membranes to reach their intracellular targets.[6]

  • Metabolic Instability: The piperidine ring itself can be a site of metabolism, primarily through N-dealkylation or oxidation by cytochrome P450 enzymes, leading to rapid clearance from the body.[7]

  • Off-Target Effects: While not strictly a pharmacokinetic issue, poor pharmacokinetic properties can necessitate higher doses, which can increase the risk of off-target effects.

Q3: How does a piperidine linker compare to a piperazine (B1678402) linker in terms of pharmacokinetic properties?

The choice between a piperidine and a piperazine linker involves a trade-off in physicochemical properties:

  • Lipophilicity and Permeability: Piperidine is generally more lipophilic than piperazine. This increased lipophilicity can sometimes lead to better membrane permeability.[2]

  • Solubility: Piperazine, with its two basic nitrogen atoms, has a greater potential for protonation and can lead to higher aqueous solubility compared to piperidine.[2]

  • Metabolism: Both heterocycles can be sites of metabolism. However, the presence of two nitrogen atoms in piperazine offers more potential sites for metabolic modification compared to the single nitrogen in piperidine.

Troubleshooting Guides

Issue 1: My piperidine-based PROTAC has poor aqueous solubility.

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound in cell culture media.

  • Low oral bioavailability in animal models.

Troubleshooting Workflow:

start Poor Aqueous Solubility Detected q1 Have you tried formulation strategies? start->q1 formulation Explore co-solvents, surfactants, or amorphous solid dispersions. q1->formulation No q2 Can the linker be modified? q1->q2 Yes formulation->q2 linker_mod Incorporate additional polar groups or a more hydrophilic linker section. q2->linker_mod Yes q3 Can the warhead or E3 ligase ligand be modified? q2->q3 No linker_mod->q3 ligand_mod Introduce polar functional groups without compromising binding affinity. q3->ligand_mod Yes end Improved Solubility q3->end No ligand_mod->end

Workflow for addressing poor aqueous solubility.

Possible Solutions & Methodologies:

  • Formulation Strategies:

    • Co-solvents: Utilize pharmaceutically acceptable co-solvents such as DMSO, DMA, or NMP for initial in vitro experiments, ensuring the final solvent concentration is low enough to not affect the assay.

    • Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD with a polymer carrier can significantly improve its dissolution rate and apparent solubility.

  • Chemical Modifications:

    • Incorporate Polar Groups: Introduce polar functional groups (e.g., hydroxyl, amide) elsewhere in the molecule, such as on the linker or the warhead, to increase overall polarity.

    • Linker Optimization: While the piperidine provides some polarity, consider hybrid linkers that incorporate short PEG chains or other polar functionalities.

Issue 2: My piperidine-based PROTAC shows rapid metabolic clearance.

Symptoms:

  • Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).

  • Low exposure (AUC) and rapid clearance in in vivo pharmacokinetic studies.

Troubleshooting Workflow:

start High Metabolic Clearance Observed q1 Have you identified the metabolic hot-spots? start->q1 met_id Perform metabolite identification studies (LC-MS/MS). q1->met_id No q2 Is the piperidine ring the site of metabolism? q1->q2 Yes met_id->q2 piperidine_mod Introduce steric hindrance near the nitrogen or deuterate metabolically labile positions. q2->piperidine_mod Yes linker_mod Modify the linker attachment point or rigidify the linker further. q2->linker_mod No end Improved Metabolic Stability piperidine_mod->end linker_mod->end

Workflow for addressing high metabolic clearance.

Possible Solutions & Methodologies:

  • Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes and analyze the resulting metabolites by LC-MS/MS to identify the "soft spots" in the molecule.

  • Structural Modifications:

    • Steric Hindrance: Introduce bulky groups near the piperidine nitrogen to sterically hinder the approach of metabolic enzymes.

    • Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow the rate of metabolism (kinetic isotope effect).

    • Linker Modification: Changing the attachment point of the linker on the warhead or E3 ligase ligand can alter the presentation of metabolic sites. Further rigidifying the linker with additional cyclic structures can also improve metabolic stability.[1]

Issue 3: My piperidine-based PROTAC has low cell permeability.

Symptoms:

  • Low apparent permeability (Papp) values in Caco-2 or PAMPA assays.

  • High discrepancy between biochemical potency and cellular degradation activity.

Troubleshooting Workflow:

start Low Cell Permeability Detected q1 Is the compound an efflux transporter substrate? start->q1 efflux_assay Perform bidirectional Caco-2 assay with and without efflux inhibitors. q1->efflux_assay Unsure q2 Can intramolecular hydrogen bonding be promoted? q1->q2 No efflux_assay->q2 h_bond Modify the linker or warhead to encourage a more compact, 'chameleonic' conformation. q2->h_bond Yes lipophilicity Increase lipophilicity by adding non-polar groups, but balance with solubility. q2->lipophilicity No end Improved Permeability h_bond->end lipophilicity->end

Workflow for addressing low cell permeability.

Possible Solutions & Methodologies:

  • Assess Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high (>2), the compound is likely a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Promote Intramolecular Hydrogen Bonding: Redesign the linker to promote the formation of intramolecular hydrogen bonds. This can shield polar groups and create a more compact, membrane-permeable conformation.

  • Optimize Lipophilicity: While piperidine adds some lipophilicity, further optimization might be necessary. This is a delicate balance, as increasing lipophilicity to improve permeability can negatively impact solubility.

Data Presentation

The following tables summarize pharmacokinetic data for select piperidine-containing PROTACs.

Table 1: In Vivo Pharmacokinetic Parameters of Piperidine-Containing PROTACs

CompoundTargetLinker TypeSpeciesOral Bioavailability (%)Clearance (mL/min/kg)
ARV-110 Androgen ReceptorPiperidine/PiperazineRat23.86.9
Mouse37.93.0
CFT-8634 BRD9Piperidine/SpirocycleRat8322
Mouse746

Data for ARV-110 from[8][9]. Data for CFT-8634 from[10].

Table 2: In Vitro Metabolic Stability of Piperidine-Containing Compounds

Compound SeriesModificationSpeciesHalf-life (t1/2, min)
Piperidine-derived sEH Inhibitors Lead CompoundHuman~200
Rat26
Deuterated Phenyl RingHuman>240
Rat>60
ARV-110 N/AHuman986
Rat2215
Mouse415

Data for sEH inhibitors from[7]. Data for ARV-110 from[8].

Table 3: Aqueous Solubility of PROTACs with Piperidine-based Linkers

CompoundLinker TypeSolubility in FaSSIF (µg/mL)
AZ1 Piperazine/Piperidine-based48.4
AZ2 Modified Piperazine/Piperidine-based28.1
AZ3 Modified Piperazine/Piperidine-based34.5
AZ4 Modified Piperazine/Piperidine-based17.3

Data from[11]. FaSSIF: Fasted State Simulated Intestinal Fluid.

Table 4: Caco-2 Permeability of an Androgen Receptor PROTAC with a Piperidine-containing Linker

CompoundLinker TypePapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio
PROTAC 20b Piperidine-containing0.350.240.7

Data from[12]. A low efflux ratio (<2) suggests the compound is not a significant substrate for efflux transporters.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t1/2) of a piperidine-based PROTAC.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (high clearance, e.g., Verapamil)

  • Negative control (low clearance, e.g., Warfarin)

  • Acetonitrile (B52724) with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO. Prepare working solutions by diluting the stock in phosphate buffer. The final DMSO concentration in the incubation should be <1%.

  • Incubation:

    • Pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add the PROTAC working solution to a final concentration of ~1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The in vitro half-life (t1/2) is calculated as 0.693 / k, where k is the negative slope of the line.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a piperidine-based PROTAC.

Materials:

  • Caco-2 cells cultured on permeable Transwell inserts for ~21 days.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH adjusted for apical (6.5) and basolateral (7.4) compartments.

  • Test PROTAC

  • Control compounds:

    • High permeability (e.g., Propranolol)

    • Low permeability (e.g., Atenolol)

    • Efflux substrate (e.g., Digoxin)

  • LC-MS/MS system

Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity.

  • Assay Preparation:

    • Wash the monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the test PROTAC and controls in the appropriate buffer.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat the process in the reverse direction to assess efflux.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Mandatory Visualizations

Signaling Pathways

cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Proteasome Proteasome PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Degrades PROTAC->mTORC1 Degrades

PI3K/AKT/mTOR signaling pathway targeted by a dual PI3K/mTOR PROTAC.

cluster_1 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Proteasome Proteasome NFkB NF-κB PLCg2->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Degrades

BTK signaling pathway targeted by a BTK PROTAC. [10][13][14][15]

cluster_2 Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element AR->ARE Binds to DNA Proteasome Proteasome Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Growth Prostate Cancer Cell Growth Gene_Expression->Growth AR_PROTAC AR PROTAC (e.g., ARV-110) AR_PROTAC->AR Degrades

Androgen Receptor signaling pathway targeted by an AR PROTAC. [16][17][18]

References

Modifying "Piperidine-C-Pip-C2-Pip-C2-OH" to alter linker flexibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the flexibility of piperidine-containing linkers, specifically focusing on structures similar to "Piperidine-C-Pip-C2-Pip-C2-OH".

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor cell permeability with our compound containing a this compound linker. How can we modify the linker to improve this?

A1: Poor cell permeability with piperidine-rich linkers can be attributed to high rigidity and polarity.[1][2] Here are some strategies to address this:

  • Introduce Flexible Moieties: Replace one of the piperidine (B6355638) rings with a more flexible linear alkyl chain or a polyethylene (B3416737) glycol (PEG) unit.[][4][5] This can break the rigid structure and may improve passive diffusion across the cell membrane.

  • Reduce Polarity: The terminal hydroxyl group (-OH) can increase polarity. Consider replacing it with a less polar functional group, or temporarily masking it with a prodrug strategy to be cleaved intracellularly.[1]

  • Optimize Length: The overall length of the linker is a critical parameter. Systematically synthesize a library of linkers with varying lengths to identify the optimal range for cell permeability and target engagement.[]

Troubleshooting Workflow for Poor Permeability

G start Poor Cell Permeability Observed strategy1 Strategy 1: Increase Flexibility start->strategy1 strategy2 Strategy 2: Reduce Polarity start->strategy2 strategy3 Strategy 3: Optimize Length start->strategy3 action1 Replace Piperidine with Alkyl/PEG Chain strategy1->action1 action2 Replace/Mask Terminal -OH Group strategy2->action2 action3 Synthesize Linker Length Library strategy3->action3 evaluate Evaluate Permeability (e.g., PAMPA, Caco-2) action1->evaluate action2->evaluate action3->evaluate evaluate->start Unsuccessful, Iterate end Optimized Permeability Achieved evaluate->end Successful

Caption: Troubleshooting workflow for poor cell permeability.

Q2: Our PROTAC molecule with the this compound linker shows a significant "hook effect". Can linker modification mitigate this?

A2: Yes, the hook effect in PROTACs, where degradation efficiency decreases at high concentrations, can be influenced by linker properties. This is often due to the formation of unproductive binary complexes instead of the desired ternary complex (Target-PROTAC-E3 Ligase).[1]

  • Enhance Rigidity and Pre-organization: While it may seem counterintuitive after the previous question, for some systems, a more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[2] The piperidine units in your current linker already provide rigidity.[4] Consider replacing the ethyl (C2) spacers with more rigid elements like alkynes or incorporating them into a cyclic structure to further constrain the linker's conformation.

  • Optimize Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This can be achieved by fine-tuning the linker length and rigidity to ensure an optimal spatial arrangement of the protein of interest and the E3 ligase.[1] Biophysical assays like SPR or ITC can help in assessing the stability of the ternary complex.

Q3: How do we experimentally assess the change in linker flexibility after modification?

A3: While direct measurement of molecular flexibility at the single-molecule level is complex, several techniques can provide insights into the conformational properties of your linker:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques like ROESY or NOESY can provide information about the through-space proximity of atoms, which can help deduce the preferred conformation and relative flexibility of the linker.

  • Computational Modeling: Molecular dynamics (MD) simulations can be a powerful tool to predict the conformational landscape of different linker designs and estimate their relative flexibility.

  • Förster Resonance Energy Transfer (FRET): For in vitro studies, if your molecule can be flanked by fluorescent probes, FRET can be used to measure the distance between the two ends of the linker, providing an indirect measure of its flexibility and extension.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of a More Flexible Linker Variant by Replacing a Piperidine Moiety with a PEG Unit

This protocol outlines a general strategy for synthesizing a modified "Piperidine-C-Pip-C2-PEG-C2-OH" linker.

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • (2-(2-aminoethoxy)ethoxy)ethanol

  • Sodium triacetoxyborohydride (B8407120)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Methodology:

  • Reductive Amination:

    • Dissolve N-Boc-piperidine-4-carboxaldehyde (1 eq) and (2-(2-aminoethoxy)ethoxy)ethanol (1.1 eq) in DCM.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting product is the more flexible piperidine-PEG linker amine, which can be further functionalized.

Protocol 2: Assessing Ternary Complex Formation using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow to evaluate how linker modifications impact the formation and stability of the ternary complex in a PROTAC system.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein and E3 ligase

  • PROTAC variants with different linkers

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.

    • Activate the surface with EDC/NHS, inject the protein, and then block the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a constant concentration of the E3 ligase mixed with varying concentrations of the PROTAC over the immobilized target protein.

    • Measure the binding response. An enhancement of the binding signal compared to the E3 ligase or PROTAC alone indicates ternary complex formation.

    • Fit the data to a suitable binding model to determine the association and dissociation rate constants, and the overall affinity of the ternary complex.

    • Compare the results for PROTACs with different linkers to assess the impact of linker flexibility on ternary complex stability.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC signaling pathway for protein degradation.

G cluster_1 Linker Modification and Evaluation Workflow cluster_2 Evaluation start Initial Linker (this compound) design Design Linker Modifications (Vary Flexibility/Rigidity/Length) start->design synthesis Synthesize Library of Linker Variants design->synthesis conjugation Conjugate Linkers to Warhead and E3 Ligand synthesis->conjugation physchem Physicochemical Properties (Solubility, Permeability) conjugation->physchem biophysical Biophysical Assays (SPR, ITC, FRET) conjugation->biophysical cellular Cellular Assays (Degradation, Cytotoxicity) conjugation->cellular optimization Data Analysis and SAR (Structure-Activity Relationship) physchem->optimization biophysical->optimization cellular->optimization optimization->design Iterate final Optimized PROTAC Candidate optimization->final

Caption: Experimental workflow for linker modification.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of linker modifications on key parameters.

Table 1: Impact of Linker Flexibility on Cell Permeability

Linker VariantModificationApparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s)
Original This compound0.8
Flexible 1 Piperidine-C-Pip-C4-Pip-C2-OH1.2
Flexible 2 Piperidine-C-Pip-PEG2-Pip-C2-OH2.5
Rigid 1 Piperidine-Alkyne-Pip-C2-Pip-C2-OH0.6

Table 2: Influence of Linker Modification on Ternary Complex Affinity

Linker VariantModificationTernary Complex Kd (nM) measured by SPR
Original This compound50
Flexible 1 Piperidine-C-Pip-C4-Pip-C2-OH75
Flexible 2 Piperidine-C-Pip-PEG2-Pip-C2-OH120
Rigid 1 Piperidine-Alkyne-Pip-C2-Pip-C2-OH30

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should adapt protocols and strategies based on their specific molecular context and experimental goals.

References

How to avoid common pitfalls in piperidine-based PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine-based PROTAC design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a piperidine-based PROTAC and what are its key components?

A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from a cell.[1][2][3] It comprises three main parts: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] Piperidine-based PROTACs specifically incorporate a piperidine (B6355638) or piperazine (B1678402) ring within the linker structure.[4][6][7] This is a strategic choice to impart rigidity to the linker, which can help pre-organize the PROTAC into a conformation favorable for forming a stable ternary complex.[6][7][8]

Q2: Why is my piperidine-based PROTAC not showing any degradation of my target protein, despite binding to it in vitro?

This is a common issue that often points to poor cell permeability.[1][9] PROTACs are large molecules that often violate traditional "Rule of 5" guidelines for drug-likeness, making it difficult for them to cross the cell membrane.[9] Although piperidine moieties can be introduced to improve properties like solubility and cell permeability, the overall physicochemical properties of the PROTAC must be carefully balanced.[10][11]

To troubleshoot this, you should:

  • Directly measure cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify your PROTAC's ability to cross the cell membrane.[9][10][12][13][14]

  • Optimize the linker: The linker's length, rigidity, and composition are critical.[] Consider synthesizing analogs with different linker lengths or compositions to improve physicochemical properties.[4][8]

  • Assess ternary complex formation in a cellular context: Use cell-based assays like NanoBRET to evaluate target engagement and intracellular availability.[16]

Q3: My PROTAC shows degradation at low concentrations but becomes less effective at higher concentrations. What is happening?

This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[11][17][18] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) that are unable to form the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[11][17] This competition between binary and ternary complex formation leads to a bell-shaped dose-response curve.[17]

To mitigate the hook effect:

  • Enhance ternary complex cooperativity: Designing PROTACs that promote favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex and reduce the hook effect.[11][19]

  • Careful dose-response analysis: Determine the optimal concentration range for your PROTAC to ensure you are working within the effective window and not at concentrations that are subject to the hook effect.

Q4: How do I choose the right E3 ligase for my piperidine-based PROTAC?

While there are over 600 E3 ligases in the human genome, only a few are commonly used in PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent.[2][20][21][22] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[2][21]

Key considerations for E3 ligase selection include:

  • Cellular expression levels: The chosen E3 ligase should be sufficiently expressed in the target cell type to facilitate degradation.[1]

  • Ligand availability: There must be a known, high-affinity ligand for the E3 ligase that can be incorporated into the PROTAC structure.[21][22]

  • Ternary complex compatibility: The chosen E3 ligase must be able to form a productive ternary complex with the target protein when bridged by the PROTAC.[2] It is sometimes necessary to screen different E3 ligase ligands to find a compatible partner for a given target.[1][21]

Q5: I am observing off-target protein degradation with my pomalidomide-based (CRBN-recruiting) PROTAC. How can I improve its selectivity?

Pomalidomide (B1683931) and other imide-based E3 ligase recruiters can independently cause the degradation of certain zinc-finger proteins.[23][24] This can lead to off-target effects that complicate the interpretation of experimental results.

Strategies to reduce off-target degradation include:

  • Modify the E3 ligase ligand: Introducing modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can reduce off-target zinc-finger protein degradation while maintaining on-target activity.[23][24]

  • Proteomics-based profiling: Utilize quantitative proteomics to broadly assess the selectivity of your PROTAC and identify any unintended targets.

  • Rational design: Employ computational modeling to predict and minimize potential off-target interactions.[25]

Troubleshooting Guides

Problem: No or Weak Target Protein Degradation
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a PAMPA or Caco-2 assay to measure permeability.[9][10][13] 2. Modify the linker to improve physicochemical properties (e.g., adjust length, incorporate more polar or rigid elements like piperazine).[8][10] 3. Use cell lines with higher expression of relevant transporters if active transport is suspected.
Inefficient Ternary Complex Formation 1. Confirm binary binding of the PROTAC to both the target protein and the E3 ligase independently using techniques like SPR or ITC.[26] 2. Optimize the linker length and composition; even small changes can dramatically affect ternary complex stability.[4][] 3. Screen different E3 ligase ligands (e.g., VHL vs. CRBN ligands) or different attachment points on the ligands.[1][][21]
Low E3 Ligase Expression 1. Verify the expression level of the recruited E3 ligase in your cell model via Western blot or qPCR.[1] 2. Choose an E3 ligase that is known to be highly expressed in your system.[1]
Rapid Target Protein Synthesis or Slow Turnover 1. Perform a time-course experiment to determine the optimal treatment duration for degradation.[1] 2. Measure the half-life of your target protein in the presence and absence of the PROTAC.
PROTAC Instability 1. Assess the chemical and metabolic stability of your PROTAC in relevant biological matrices (e.g., cell culture media, plasma).
Problem: Significant "Hook Effect" Observed
Possible Cause Troubleshooting Steps
Formation of Ineffective Binary Complexes at High Concentrations 1. Carefully titrate the PROTAC concentration to identify the optimal window for degradation and avoid concentrations that are too high. 2. Analyze ternary complex formation and cooperativity using biophysical methods like ITC or SPR.[27][] Positive cooperativity can help mitigate the hook effect.[11]
Low Cooperativity in Ternary Complex Formation 1. Redesign the linker to promote more favorable protein-protein interactions between the target and the E3 ligase.[18] 2. Consider macrocyclization of the PROTAC to lock it into a bioactive conformation that favors ternary complex formation.[11]

Quantitative Data Summary

The efficacy of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables provide examples of these values for different piperidine/piperazine-containing PROTACs.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APiperazine-C250>95
PROTAC BPiperazine-C325>95
PROTAC CPiperazine-C480~90
PROTAC DPiperazine-C5150~85

This table summarizes hypothetical data based on trends observed in PROTAC development where linker length is a critical parameter for optimal degradation.[8]

Table 2: Degradation Potency of a RIPK2-Targeting PROTAC

ParameterValue
pDC507.9 ± 0.2
Dmax at 24h69.2 ± 11.5%

Data for PROTAC 4 targeting RIPK2 in human PBMCs.[29]

Table 3: Degradation Potency of HDAC-Targeting PROTACs

PROTACTargetDC50 (µM)Dmax (%)
PROTAC 7HDAC10.91 ± 0.02>80
HDAC30.64 ± 0.03>90
PROTAC 9HDAC10.55 ± 0.18>80
HDAC30.53 ± 0.13>90
PROTAC 22HDAC30.44 ± 0.0377

Data for benzamide-based VHL-recruiting PROTACs in HCT116 cells.[30]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC or a vehicle control (e.g., DMSO). Incubate for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. Determine the DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.[31]

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to assess the permeability of a PROTAC across a monolayer of human intestinal epithelial cells, which can be predictive of in vivo absorption.[13]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace the volume with fresh buffer.[9]

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[9]

  • Quantification: Determine the concentration of the PROTAC in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp) and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[9]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC can be used to determine the binding affinities and thermodynamics of binary and ternary complex formation, allowing for the calculation of cooperativity.[27]

Methodology:

  • Part 1: Determining Binary Binding Affinities

    • PROTAC to Target Protein (KD1): Titrate the PROTAC into a solution of the target protein and measure the heat changes to determine the binding affinity.

    • PROTAC to E3 Ligase (KD2): Similarly, titrate the PROTAC into a solution of the E3 ligase to determine this binary binding affinity.

  • Part 2: Determining Ternary Binding Affinity

    • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary): Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this pre-formed binary complex.[26]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[26]

    • An α value greater than 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the E3 ligase when the target protein is already present. An α value less than 1 indicates negative cooperativity.

Visualizations

Caption: Mechanism of action for a piperidine-based PROTAC.

Troubleshooting_Workflow Start Start: PROTAC Synthesized Degradation_Assay Cell-based Degradation Assay (e.g., Western Blot) Start->Degradation_Assay Degradation_Observed Degradation Observed? Degradation_Assay->Degradation_Observed Success Success: Proceed with Further Studies Degradation_Observed->Success Yes No_Degradation No/Weak Degradation Degradation_Observed->No_Degradation No Check_Permeability Measure Cell Permeability (PAMPA, Caco-2) No_Degradation->Check_Permeability Permeable Permeable? Check_Permeability->Permeable Optimize_Linker Optimize Linker for Better Permeability Permeable->Optimize_Linker No Check_Ternary_Complex Assess Ternary Complex Formation (ITC, SPR, FRET) Permeable->Check_Ternary_Complex Yes Optimize_Linker->Degradation_Assay Complex_Forms Complex Forms? Check_Ternary_Complex->Complex_Forms Optimize_Linker_TC Optimize Linker for Better TC Formation Complex_Forms->Optimize_Linker_TC No Check_E3_Ligase Check E3 Ligase Expression Level Complex_Forms->Check_E3_Ligase Yes Optimize_Linker_TC->Degradation_Assay Check_E3_Ligase->Degradation_Assay

Caption: Troubleshooting workflow for a PROTAC with no degradation activity.

Hook_Effect Low_PROTAC Low [PROTAC] Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) Low_PROTAC->Ternary_Complex Forms Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Ternary_Complex Favors Formation High_PROTAC High [PROTAC] Binary_POI Binary Complex (POI-PROTAC) High_PROTAC->Binary_POI Favors Formation Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC->Binary_E3 Favors Formation Degradation Maximal Degradation Ternary_Complex->Degradation No_Degradation Reduced Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: The "Hook Effect" in PROTACs.

References

Technical Support Center: Optimizing PARP1 Degraders with a Piperidine Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of PARP1 degraders, with a specific focus on the use of piperidine-containing linkers.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a piperidine (B6355638) moiety in the linker of a PARP1 degrader?

A1: Incorporating a piperidine ring into the linker of a Proteolysis Targeting Chimera (PROTAC) for PARP1 degradation can offer several advantages. Piperidine is a saturated heterocycle that can improve the physicochemical properties of the degrader molecule. Specifically, it can increase solubility and introduce a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between PARP1, the degrader, and an E3 ubiquitin ligase.[1] The linker's composition and rigidity are critical factors in optimizing the potency and selectivity of the degrader.[1][2]

Q2: How does the linker length and composition affect the efficacy of a PARP1 degrader?

A2: The length and chemical nature of the linker are critical parameters that significantly influence the efficacy of a PARP1 degrader. The linker must be long enough to span the distance between the PARP1 and E3 ligase proteins without causing steric hindrance, but not so long that it fails to bring them into close proximity for efficient ubiquitination.[1] The composition of the linker, including the presence of motifs like piperidine, polyethylene (B3416737) glycol (PEG), or alkyl chains, impacts the degrader's solubility, cell permeability, and metabolic stability.[1][2] Optimization of the linker is often an iterative process of trial and error to achieve the desired degradation profile.[2]

Q3: What are the key cellular assays to assess the performance of a newly synthesized PARP1 degrader?

A3: Several key cellular assays are essential for evaluating a new PARP1 degrader:

  • Western Blotting: To directly measure the reduction in PARP1 protein levels.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the degrader on cancer cell proliferation, particularly in cell lines with BRCA mutations where PARP1 inhibition is synthetically lethal.[3]

  • PAR Activity Assays: To confirm that the degrader not only degrades PARP1 but also inhibits its enzymatic activity.[4]

  • Immunofluorescence: To visualize the subcellular localization and degradation of PARP1.

  • Quantitative Proteomics (e.g., TMT-based mass spectrometry): To assess the selectivity of the degrader and identify potential off-target effects.[5]

Q4: Can a PARP1 degrader show selectivity for PARP1 over other PARP family members?

A4: Yes, achieving selectivity is a key goal in the development of PARP1 degraders. While the NAD-binding pocket is conserved among PARP family members, the surfaces available for interaction with the E3 ligase in the ternary complex can differ.[5] By optimizing the linker and the E3 ligase ligand, it is possible to develop degraders that selectively degrade PARP1 with minimal impact on other PARP proteins.[6] This selectivity can help to reduce off-target effects and potential toxicities.[5]

Troubleshooting Guide

Issue 1: My PARP1 degrader shows poor degradation efficiency.

Possible Cause Troubleshooting Step
Suboptimal Linker Length or Composition Synthesize a series of analogues with varying linker lengths (e.g., different numbers of PEG units) and compositions (e.g., replacing an alkyl chain with a more rigid piperidine-containing linker).[1]
Incorrect Linker Attachment Point Alter the attachment point of the linker on the PARP inhibitor warhead or the E3 ligase ligand. The exit vector is crucial for productive ternary complex formation.[1]
Low Cell Permeability Assess the physicochemical properties of the degrader (e.g., logP). Modify the linker to improve cell permeability, for instance, by incorporating more hydrophilic or hydrophobic moieties as needed.[1]
Instability of the Ternary Complex Use computational modeling to predict the stability of the PARP1-degrader-E3 ligase complex. Modifications to the linker to improve protein-protein interactions may be necessary.[7]
Low Expression of the Recruited E3 Ligase in the Cell Line Confirm the expression levels of the target E3 ligase (e.g., CRBN, VHL) in your experimental cell line via Western Blot or qPCR.[6]

Issue 2: The degrader is cytotoxic to normal cells or shows significant off-target effects.

Possible Cause Troubleshooting Step
Lack of Selectivity Perform unbiased quantitative proteomics to identify off-target proteins.[5] Redesign the linker to alter the presentation of the degrader to the E3 ligase, which can enhance selectivity for PARP1.[6]
"Trapping" of PARP1 on DNA Some PARP inhibitors can "trap" PARP1 on DNA, leading to toxicity. A well-designed degrader should efficiently remove PARP1, thereby minimizing this effect. Evaluate PARP1 trapping using chromatin fractionation assays.[5][6]
Promiscuous Warhead If the PARP inhibitor warhead has known off-targets, consider using a more selective PARP1 inhibitor as the starting point for your degrader.

Issue 3: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Step
Degrader Instability in Culture Medium Assess the stability of your compound in cell culture medium over the time course of your experiment using methods like HPLC-MS.
Cell Line Integrity Ensure the cell line has not been passaged too many times and retains the desired characteristics (e.g., BRCA mutation status). Perform cell line authentication.
Variability in Treatment Conditions Standardize all treatment parameters, including cell seeding density, compound concentration, and incubation time.

Quantitative Data Summary

Table 1: In Vitro Activity of Optimized PARP1 Degrader (Hypothetical Data Based on Published Studies)

CompoundLinker MotifDC50 (nM) in MDA-MB-231 cells[8]IC50 (µM) in MDA-MB-231 cells[8]PARP-1 Inhibitory IC50 (nM)[3]
Degrader-PEGPEG41505.215.5
Degrader-PipPiperidine-Alkyl251.08.3
Parent InhibitorN/A>10,0008.55.1

Table 2: Selectivity Profile of Degrader-Pip (Hypothetical Proteomics Data)

ProteinAbundance Change vs. Vehicle
PARP1 -95%
PARP2-10%
TNKS1-5%
TNKS2-8%

Experimental Protocols

Protocol 1: Western Blotting for PARP1 Degradation

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the PARP1 degrader at various concentrations (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PARP1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PARP1 degrader. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

PARP1_Degradation_Pathway cluster_0 PROTAC-mediated Degradation PARP1 PARP1 Ternary_Complex Ternary Complex (PARP1-Degrader-E3) PARP1->Ternary_Complex Degrader Piperidine-Linker PARP1 Degrader Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation PARP1 Degradation Proteasome->Degradation

Caption: Mechanism of action for a PARP1 degrader.

Experimental_Workflow cluster_workflow Degrader Optimization Workflow Design 1. Degrader Design (Piperidine Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical_Assay 3. Biochemical Assays (PARP1 Inhibition) Synthesis->Biochemical_Assay Cellular_Assay 4. Cellular Assays (Degradation, Viability) Biochemical_Assay->Cellular_Assay Selectivity 5. Selectivity Profiling (Proteomics) Cellular_Assay->Selectivity Lead_Opt 6. Lead Optimization Selectivity->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: Iterative workflow for optimizing a PARP1 degrader.

Troubleshooting_Logic Start Poor PARP1 Degradation Check_Linker Is Linker Design Optimal? Start->Check_Linker Check_Permeability Is Cell Permeability Adequate? Check_Linker->Check_Permeability Yes Modify_Linker Modify Linker (Length, Rigidity) Check_Linker->Modify_Linker No Check_E3 Is E3 Ligase Expressed? Check_Permeability->Check_E3 Yes Improve_PK Improve Physicochemical Properties Check_Permeability->Improve_PK No Change_Cell_Line Select Different Cell Line Check_E3->Change_Cell_Line No Success Effective Degradation Check_E3->Success Yes Modify_Linker->Start Improve_PK->Start

Caption: Troubleshooting logic for poor degrader efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of Piperidine- and PEG-Based Linkers for PARP1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of piperidine-based linkers, specifically focusing on the "Piperidine-C-Pip-C2-Pip-C2-OH" moiety, and polyethylene (B3416737) glycol (PEG) linkers for the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1).

The linker in a PROTAC molecule is not merely a spacer but a crucial component that influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein (PARP1), the PROTAC, and an E3 ubiquitin ligase. This, in turn, dictates the efficiency and potency of target protein degradation. This guide presents a data-driven comparison of a rigid piperidine-based linker and flexible PEG linkers in the context of PARP1 degradation, supported by experimental data and detailed protocols.

Performance Comparison: Piperidine- vs. PEG-Based Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax). The following table summarizes the performance of PARP1-targeting PROTACs featuring either a piperidine-based or a PEG-based linker.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620[1]
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231[2]
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide36~90Not Reported
iRucaparib-AP6 (PEG-based)PARP1Pomalidomide82~92Not Reported

Key Observations:

  • The piperidine-based PROTAC, HY-168722, demonstrates potent PARP1 degradation with a DC50 value of 58.14 nM.[1]

  • Another PROTAC with a nitrogen heterocyclic linker, D6, shows even higher potency with a DC50 of 25.23 nM.[2]

  • PEG-linked PROTACs, iRucaparib-AP5 and iRucaparib-AP6, also exhibit strong degradation activity with DC50 values of 36 nM and 82 nM, respectively.

  • While both linker types can yield highly potent PARP1 degraders, the data suggests that rigid heterocyclic linkers can be as effective, if not more so in some cases, than flexible PEG linkers. The choice of linker should be carefully considered in the context of the specific warhead and E3 ligase ligand to optimize ternary complex formation and overall degradation efficiency.

Physicochemical and Pharmacokinetic Considerations

Beyond degradation potency, the linker composition significantly impacts the drug-like properties of the PROTAC.

  • Piperidine-based Linkers: The incorporation of piperidine (B6355638) and other saturated heterocyclic motifs can impart rigidity to the linker.[3][4][5] This rigidity can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation. Furthermore, these linkers can improve a PROTAC's physicochemical properties, such as solubility and metabolic stability, potentially leading to enhanced pharmacokinetic profiles.[3][6]

  • PEG Linkers: PEG linkers are known for their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules. The flexibility of PEG chains allows for a wider range of spatial orientations, which can be beneficial for accommodating the binding of the target protein and the E3 ligase. However, longer, flexible linkers may sometimes lead to less stable ternary complexes and can be more susceptible to metabolism.[3]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows involved in the evaluation of PARP1-targeting PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PROTAC->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds PolyUb_PARP1 Polyubiquitinated PARP1 Ternary_Complex->PolyUb_PARP1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_PARP1->Proteasome Recognition Degraded_PARP1 Degraded Peptides Proteasome->Degraded_PARP1 Degradation

PROTAC-mediated PARP1 degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead PARP1 Warhead (e.g., Olaparib derivative) PROTAC_Molecule Final PROTAC Molecule Warhead->PROTAC_Molecule Linker Linker (Piperidine-based or PEG) Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand (e.g., Thalidomide) E3_Ligand->PROTAC_Molecule Purification Purification (HPLC) PROTAC_Molecule->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (e.g., SW-620, MDA-MB-231) PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

General experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Synthesis of a PARP1-Targeting PROTAC

Objective: To synthesize a PARP1-targeting PROTAC by coupling a PARP1 inhibitor (warhead), a linker (piperidine-based or PEG), and an E3 ligase ligand.

General Procedure for Amide Coupling:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid-functionalized component (either the linker or one of the ligands) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., HATU or HOBt/EDC) and a tertiary amine base (e.g., DIPEA or triethylamine). Stir the mixture for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-functionalized component to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Note: The specific choice of protecting groups and the order of coupling steps may vary depending on the specific structures of the warhead, linker, and E3 ligase ligand.

Western Blot Analysis for PARP1 Degradation

Objective: To quantify the degradation of PARP1 in cancer cells following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., SW-620 or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for PARP1 and a loading control (e.g., GAPDH or β-actin). Normalize the PARP1 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the PARP1-targeting PROTAC on cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

References

The Fulcrum of Function: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the design of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of therapeutic success. This guide provides an objective comparison of rigid versus flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is far more than a passive tether; it actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] The choice between a flexible or a rigid linker architecture can profoundly impact a PROTAC's performance, with each strategy offering a distinct set of advantages and disadvantages.

Flexible Linkers: The Versatile Starting Point

Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are often the initial choice in PROTAC design due to their synthetic tractability and the conformational freedom they afford.[1][2] This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[2]

However, high flexibility can also be a double-edged sword. It can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3] Furthermore, flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and oral bioavailability.[3]

Rigid Linkers: Engineering Precision and Potency

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid linker designs. These linkers often incorporate cyclic structures like piperazine (B1678402), piperidine, or aromatic rings to reduce conformational flexibility.[1][4] This "pre-organization" of the PROTAC into a more defined conformation can reduce the entropic cost of ternary complex formation, leading to enhanced stability and, consequently, more efficient protein degradation.[3]

Moreover, the incorporation of rigid, polar moieties like piperazine can improve a PROTAC's physicochemical properties, including solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[4][5] However, the improved rigidity can also be a constraint; if the pre-organized conformation is not optimal for ternary complex formation, it can lead to a significant drop in degradation activity.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters.

Table 1: Comparison of Flexible vs. Rigid Linkers in BRD4-Targeting PROTACs

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference(s)
dBET1 FlexiblePEG chain~25>95[3]
dBET6 FlexibleAlkyl chain (C8)~5>95[3]
BETd-260 RigidContains piperazine and other cyclic moieties~0.03-0.1>90[6]
Compound 34 RigidPiperazine-containing (15 atoms)1.8>95[4]

Data is compiled from multiple sources and cell lines may vary.

Table 2: Impact of Linker Flexibility on PI3K/mTOR Dual-Targeting PROTACs

PROTACLinker TypeLinker CompositionPI3K DC50 (nM)mTOR DC50 (nM)Reference(s)
GP262 FlexibleC8 alkyl chain42.23 - 227.445.4[7]
AnaloguesRigidContained piperidine/piperazine ringsLess potentLess potent[7]

In this study, flexible linkers consistently demonstrated superior degradation efficiency for both targets.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway and a typical experimental workflow involved in the development and evaluation of PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_vivo In Vivo Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Purification->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Degradation_Assay->Permeability_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Permeability_Assay->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft models) PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC linker evaluation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This method provides a semi-quantitative assessment of target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary contexts. It can also be used to determine the cooperativity of ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary interactions.

  • NanoBRET™ Assay: This is a live-cell proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase in the presence of a PROTAC. An increase in the BRET signal indicates ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC is added to the donor wells of the filter plate.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the initial concentration in the donor well, the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion: A Balancing Act in Linker Design

The choice between a rigid and a flexible linker in PROTAC design is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the specific target protein-E3 ligase pair and the desired therapeutic properties. Flexible linkers offer a valuable starting point for exploring the potential of a new PROTAC system, while rigid linkers provide a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. The future of PROTAC design will likely involve a more nuanced approach, potentially incorporating semi-rigid or "smart" linkers that combine the advantages of both strategies. Ultimately, a thorough understanding of the structure-activity relationships, guided by robust experimental data, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the In Vivo Efficacy of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation. A significant number of successful PROTACs utilize piperidine-containing ligands, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the in vivo efficacy of these CRBN-recruiting PROTACs against key cancer targets, supported by experimental data and detailed protocols.

The PROTAC Mechanism: A Ternary Complex for Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI). They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome. Piperidine-containing PROTACs predominantly hijack the CRL4^CRBN^ E3 ligase complex for this process.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary POI POI E3 E3 Ub Ub Ternary->Ub Proximity-Induced Proteasome Proteasome Ub->Proteasome Tagged Protein

Comparative In Vivo Efficacy of Piperidine-Containing PROTACs

The in vivo performance of PROTACs is the ultimate test of their therapeutic potential. Below, we compare two leading examples of piperidine-containing PROTACs that have demonstrated significant preclinical and clinical efficacy: Bavdegalutamide (ARV-110) for prostate cancer and various BET degraders for hematological and solid tumors.

Case Study 1: Bavdegalutamide (ARV-110) - Targeting the Androgen Receptor (AR)

Bavdegalutamide (formerly ARV-110) is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It has shown robust activity in preclinical models, particularly those resistant to standard-of-care AR inhibitors like enzalutamide.[3][4]

Table 1: In Vivo Performance of ARV-110 vs. Alternatives

CompoundTargetE3 LigaseIn Vivo ModelDosingKey Efficacy OutcomeTarget DegradationReference
ARV-110 Androgen Receptor (AR)CRBNVCaP Xenograft (Enzalutamide-Resistant)1 mg/kg, PO, QDSignificant tumor growth inhibition>90% AR degradation in tumor[1][3]
ARV-110 AR (WT & Mutants)CRBNPatient-Derived Xenograft (PDX)Not SpecifiedGreater tumor growth inhibition than enzalutamideSubstantial AR degradation[4]
Enzalutamide AR (Inhibitor)N/AVCaP XenograftNot SpecifiedModerate tumor growth inhibitionNo degradation[3][4]

PO: Per os (oral administration), QD: Quaque die (once daily)

ARV-110's ability to degrade clinically relevant AR mutants and maintain activity in various prostate cancer models, including enzalutamide-resistant ones, highlights the key advantage of the degradation mechanism over simple inhibition.[1][3][4] The successful degradation of the target protein in vivo at doses as low as 1 mg/kg demonstrates its high potency.[3]

AR_Pathway cluster_nucleus Nucleus Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Activation Degradation Proteasomal Degradation AR->Degradation ARV-110 Mediated Ubiquitination ARE Androgen Response Elements (DNA) AR->ARE Dimerization & Nuclear Translocation ARV110 ARV-110 (PROTAC) ARV110->AR Binds AR CRBN CRBN E3 Ligase ARV110->CRBN Binds CRBN Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Case Study 2: BET Protein Degraders

Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are epigenetic readers crucial for the transcription of oncogenes like c-MYC.[5] Several piperidine-containing PROTACs targeting BET proteins have shown superior efficacy compared to small molecule inhibitors (BETi).

Table 2: In Vivo Performance of a CRBN-based BET PROTAC vs. a VHL-based PROTAC

CompoundTargetE3 LigaseIn Vivo ModelDosingKey Efficacy OutcomeTarget DegradationReference
dBET1 BRD2/3/4CRBNAML Xenograft50 mg/kg, IP, QDDelayed leukemia progressionSelective BET degradation[5]
ARV-771 BRD2/3/4VHL22Rv1 Xenograft (Prostate Cancer)10 mg/kg, SC, QDTumor regressionPotent BRD4 down-regulation[6][7]
OTX015 (BETi) BRD2/3/4 (Inhibitor)N/A22Rv1 Xenograft50 mg/kg, PO, QD80% Tumor Growth Inhibition (not regression)No degradation[6]

IP: Intraperitoneal, SC: Subcutaneous

While both CRBN-based (e.g., dBET1) and VHL-based (e.g., ARV-771) PROTACs are effective, this comparison highlights a critical point: the choice of E3 ligase can influence the PROTAC's properties and efficacy.[8][9] Notably, ARV-771, a VHL-recruiter, induced tumor regression in a solid tumor model, a superior outcome to the growth inhibition seen with the BET inhibitor OTX015.[6][7] This underscores the potential of the degradation strategy to achieve deeper and more durable responses than inhibition alone.

Experimental Protocols

Reproducibility is paramount in research. The following is a generalized protocol for a mouse xenograft efficacy study, synthesized from methodologies reported in the cited literature.[10]

Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu), aged 6-8 weeks.

    • Allow a one-week acclimatization period.

  • Cell Culture and Implantation:

    • Culture cancer cells (e.g., VCaP for AR studies, 22Rv1 for BET studies) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.[10]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length × Width²)/2.[10]

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • PROTAC Formulation and Administration:

    • Formulation: Prepare the PROTAC in a vehicle suitable for the chosen administration route. A common oral vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution with DMSO and PEG300 may be used.[10]

    • Administration: Administer the PROTAC and vehicle control according to the study schedule (e.g., once daily) via the determined route (e.g., oral gavage, intraperitoneal injection).[10]

  • Monitoring and Endpoints:

    • Tumor Volume: Continue measuring tumor volume 2-3 times per week.

    • Body Weight: Monitor animal body weight at the same frequency as a measure of general toxicity.[10]

    • Pharmacodynamics: At the end of the study (or at interim timepoints), collect tumor tissue and/or blood samples at a specified time after the final dose (e.g., 16 hours) to assess target protein levels via Western blot or immunohistochemistry.[3]

    • Efficacy Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.

Xenograft_Workflow Start Cell Culture Implant Subcutaneous Implantation in Mice Start->Implant TumorGrowth Tumor Growth to 100-200 mm³ Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dosing Daily Dosing (PROTAC vs. Vehicle) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitor Monitor->Dosing Repeat for Study Duration Endpoint Endpoint Analysis Monitor->Endpoint PD Pharmacodynamics (Tumor Protein Levels) Endpoint->PD Efficacy Efficacy (Tumor Growth Inhibition) Endpoint->Efficacy

Conclusion

Piperidine-containing, CRBN-recruiting PROTACs have demonstrated profound in vivo efficacy, often exceeding that of traditional small molecule inhibitors. Molecules like ARV-110 showcase the potential of this modality to overcome drug resistance by eliminating the target protein entirely. The preclinical data strongly supports the continued development of PROTACs as a powerful therapeutic strategy. However, comparisons with PROTACs that recruit other E3 ligases, such as VHL, show that the choice of ligase is a critical design element that can significantly impact a degrader's in vivo performance and therapeutic window. Future research will continue to expand the arsenal (B13267) of E3 ligases and optimize PROTAC design to unlock the full potential of targeted protein degradation.

References

A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes with Piperidine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in the development of novel therapeutics. The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of the efficacy and physicochemical properties of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs featuring piperidine-containing linkers against those with more conventional flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains. By examining experimental data from structural and biophysical studies, we aim to offer objective insights into the impact of linker rigidity on the formation and stability of PROTAC ternary complexes.

The Role of the Linker: A Balancing Act of Rigidity and Flexibility

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. The choice between a rigid and a flexible linker involves a trade-off between conformational control and adaptability.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most common types of linkers used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][2] Their conformational freedom can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the likelihood of forming a productive ternary complex.[3] However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]

  • Rigid Linkers (e.g., Piperidine (B6355638), Piperazine): The incorporation of cyclic moieties like piperidine imparts rigidity to the linker.[4][5] This can pre-organize the PROTAC into a conformation that is more favorable for stable and productive ternary complex formation.[4] Rigid linkers can also enhance a PROTAC's physicochemical properties, including aqueous solubility and metabolic stability.[5][6] However, their lack of flexibility can also present a challenge in achieving the optimal geometry for the ternary complex.[3]

Quantitative Comparison of PROTAC Performance

The following tables summarize quantitative data from various studies to provide a comparative overview of PROTACs with different linker types. It is important to note that a direct head-to-head comparison is challenging as the data is often generated for different target proteins and E3 ligases.

Table 1: In Vitro Degradation Data

PROTACTargetE3 LigaseLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-110 Androgen ReceptorCRBNPiperidine-containingVCaP1>95[7]
ARV-471 Estrogen ReceptorCRBNPiperidine-containingMCF70.8>90[7]
TBK1 Degrader TBK1VHLPEG/AlkylHEK293T3 (21-atom linker)96[8]
BRD4 Degrader BRD4VHLPEG5HeLa15>98[2]

Table 2: Biophysical and Physicochemical Properties

PropertyFlexible Linkers (PEG/Alkyl)Rigid Linkers (Piperidine/Piperazine)Key Advantages
Conformational Freedom HighLowFlexible linkers may facilitate initial ternary complex formation through conformational sampling.[3]
Ternary Complex Stability Can be lower due to entropic penalty upon binding.[3]Can be higher due to pre-organization of the PROTAC.[4]Rigid linkers can lead to more stable and productive ternary complexes.[4]
Solubility PEG linkers can improve solubility.[5]Piperidine/piperazine moieties can enhance aqueous solubility.[5][6]Both linker types can be modified to improve solubility.
Metabolic Stability Can be susceptible to metabolism.[3]Generally more metabolically stable.[5]Rigid linkers can improve the pharmacokinetic profile.[5]
Cell Permeability Can be influenced by linker length and composition.[1]Can be improved by incorporating ionizable groups.[7]Both linker types can be optimized for better cell permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are summaries of key experimental methodologies cited in the analysis of PROTAC ternary complexes.

X-ray Crystallography
  • Protein Expression and Purification: The target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed (commonly in E. coli or insect cells) and purified to high homogeneity.

  • Ternary Complex Formation: The purified target protein, E3 ligase complex, and the PROTAC are incubated together in a suitable buffer to allow for the formation of the ternary complex.

  • Crystallization: The ternary complex solution is subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved by molecular replacement and refined to yield the final atomic model of the ternary complex.

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: A solution of the purified ternary complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified sample.

  • Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The particle images are processed to determine their orientations and reconstruct a 3D map of the ternary complex.

  • Model Building and Refinement: An atomic model of the ternary complex is built into the cryo-EM map and refined.

Surface Plasmon Resonance (SPR)
  • Immobilization: One of the interacting partners (e.g., the target protein or the E3 ligase) is immobilized on an SPR sensor chip.

  • Binding Analysis: A solution containing the PROTAC and the other protein partner is flowed over the sensor surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The binding data is fitted to appropriate models to determine kinetic parameters (association and dissociation rates) and binding affinities (K D ).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The target protein or E3 ligase is placed in the sample cell of the calorimeter, and the PROTAC is loaded into the injection syringe.

  • Titration: The PROTAC solution is injected stepwise into the protein solution.

  • Data Acquisition: The heat changes associated with the binding events are measured after each injection.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cellular Degradation Assays (e.g., Western Blot, In-Cell Western)
  • Cell Culture and Treatment: A chosen cell line is cultured and treated with varying concentrations of the PROTAC for a specific duration.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control.

  • Data Analysis: The protein bands are visualized and quantified to determine the extent of target protein degradation relative to the vehicle-treated control. The DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) are then calculated.

Visualizing PROTAC Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural Analysis cluster_cellular Cellular Evaluation Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis SPR SPR (Binding Kinetics) Synthesis->SPR ITC ITC (Thermodynamics) Synthesis->ITC XRay X-ray Crystallography SPR->XRay CryoEM Cryo-EM ITC->CryoEM Degradation Degradation Assays (DC50, Dmax) XRay->Degradation CryoEM->Degradation Permeability Permeability Assays Degradation->Permeability

Caption: Experimental workflow for the structural and functional analysis of PROTACs.

Caption: PROTAC ternary complex with a piperidine linker inducing proximity.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While flexible linkers offer advantages in terms of synthetic accessibility and conformational sampling, piperidine-containing rigid linkers can provide significant benefits by pre-organizing the PROTAC for a more stable and productive ternary complex, as well as improving physicochemical and pharmacokinetic properties. However, the optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. In some contexts, a rigid linker may even be detrimental.[9] Therefore, a rational approach to PROTAC design should involve the systematic evaluation of a variety of linker types, supported by comprehensive structural, biophysical, and cellular characterization, to identify the optimal molecule for therapeutic development.

References

In Vitro Characterization of Piperidine-C-Pip-C2-Pip-C2-OH Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of "PROTAC PARP1 degrader-30 (HY-168722)," a degrader utilizing a Piperidine-C-Pip-C2-Pip-C2-OH linker system, against two alternative PARP1 degraders: 180055 and D6. The comparison focuses on key performance metrics such as degradation efficiency, cellular potency, and the specifics of their respective E3 ligase recruitment. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Overview of Compared PARP1 Degraders

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, making it a key target in oncology.[1] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of PARP1 represent a promising therapeutic strategy. The degraders compared in this guide are:

  • PROTAC PARP1 degrader-30 (HY-168722): A thalidomide-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase. It incorporates the "this compound" linker.

  • 180055: A VHL-based degrader that utilizes the PARP inhibitor rucaparib (B1680265) as its PARP1 binding moiety.[1][2][3][4]

  • D6: A CRBN-based degrader with a distinct nitrogen heterocyclic linker.[5][6]

Quantitative Data Summary

The in vitro performance of these PARP1 degraders is summarized in the tables below, focusing on their degradation potency (DC50) and cytotoxic effects (IC50) in relevant cancer cell lines.

DegraderTarget ProteinE3 LigaseCell LineDC50 (nM)Reference
PROTAC PARP1 degrader-30 (HY-168722)PARP1CRBNNot Specified58.14[7]
180055PARP1VHLT47D180[3]
MDA-MB-231240[3]
D6PARP1CRBNNot Specified25.23[5]

Table 1: In Vitro Degradation Potency (DC50)

DegraderCell LineIC50 (µM)Reference
D6MDA-MB-2311.04[5]

Table 2: Cytotoxicity (IC50)

Signaling Pathway and Mechanism of Action

PARP1 degraders function by hijacking the ubiquitin-proteasome system. The degrader molecule simultaneously binds to PARP1 and an E3 ubiquitin ligase (either CRBN or VHL in this case), forming a ternary complex. This proximity facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome. The subsequent depletion of PARP1 disrupts DNA damage repair pathways, leading to synthetic lethality in cancer cells with deficiencies in other repair mechanisms, such as BRCA mutations.

PARP1_Degradation_Pathway cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Cellular Consequence PROTAC PARP1 Degrader (e.g., HY-168722, 180055, D6) Ternary_Complex PARP1-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex PARP1 PARP1 PARP1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of PARP1 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation PARP1 Degradation Proteasome->Degradation DDR_Inhibition Inhibition of DNA Damage Repair Degradation->DDR_Inhibition Cell_Death Cancer Cell Apoptosis/ Synthetic Lethality DDR_Inhibition->Cell_Death Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Treatment Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting SDS_PAGE->Immunoblotting Detection 5. Detection and Quantification Immunoblotting->Detection TR_FRET_Workflow cluster_workflow TR-FRET Experimental Workflow Reagents 1. Prepare Reagents: - Tagged PARP1 (e.g., His-tag) - Tagged E3 Ligase (e.g., GST-tag) - Labeled Antibodies (Donor & Acceptor) - PROTAC Dilutions Assay_Setup 2. Assay Setup: Combine proteins, antibodies, and PROTAC in a microplate Reagents->Assay_Setup Incubation 3. Incubation: Allow for complex formation Assay_Setup->Incubation Measurement 4. FRET Measurement: Measure time-resolved FRET signal Incubation->Measurement Analysis 5. Data Analysis: Plot FRET signal vs. PROTAC concentration Measurement->Analysis

References

A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug development on the differential impact of piperidine (B6355638) and piperazine (B1678402) linkers on PROTAC performance, supported by experimental data and detailed methodologies.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties. This guide provides a comparative study of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that are incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Piperidine Linkers: As a single basic amine, piperidine offers a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.

Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen can improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1][3] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the polarity of the molecule.[4][5][6] The basicity (pKa) of the piperazine nitrogens, and thus the extent of protonation and solubility enhancement, can be finely tuned by the neighboring chemical groups within the linker.[3][4][5][6] Furthermore, the piperazine scaffold provides a versatile synthetic handle, allowing for modular and controlled synthesis strategies.[1]

A notable example of the successful application of these rigid linkers is in the development of the clinical candidates ARV-110 and ARV-471. In these molecules, an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[7] While this highlights the benefit of rigid linkers, it also underscores the frequent co-application of these motifs, making a direct head-to-head comparison challenging based on currently available literature.

Quantitative Data on PROTAC Performance

Compound Linker Composition Linker Length (atoms) Target Protein E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
PROTAC 1Piperazine-based12BRD4CRBNHeLa>1000<20[1]
PROTAC 2Piperazine-based15BRD4CRBNHeLa15>95[1]
PROTAC 3Piperazine-based18BRD4CRBNHeLa45>95[1]

This data illustrates the critical role of linker length, even within the same class of rigid, piperazine-containing linkers. A 15-atom linker provided the optimal geometry for potent BRD4 degradation in this series.[1]

Physicochemical Properties

The choice between a piperidine and a piperazine linker can significantly influence the physicochemical properties of the resulting PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Piperidine Linker Piperazine Linker Key Considerations
Rigidity HighHighBoth motifs reduce linker flexibility, aiding in pre-organization for ternary complex formation.[2]
Solubility ModeratePotentially HighThe second nitrogen in piperazine can be protonated, increasing aqueous solubility.[3][4][5][6] The pKa is highly dependent on the surrounding chemical structure.[4][5][6]
Metabolic Stability Generally GoodGenerally GoodRigid structures can be less prone to metabolism. Linking a piperazine ring via an amide bond can prevent N-dealkylation.[4]
Permeability Favorable lipophilicity may aid permeability.Can be modulated. The charged state at physiological pH may reduce passive permeability, but overall improved properties can be beneficial.A balance between solubility and lipophilicity is crucial for cell permeability.[8]
Synthetic Accessibility Readily incorporated.Provides a versatile handle for modular synthesis.[1]Both are common building blocks in medicinal chemistry.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a piperazine-containing linker.[1]

Materials:

  • Pomalidomide (B1683931)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Boc-protected piperazine-containing linker

  • (+)-JQ1 carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography to obtain the pomalidomide-linker intermediate.

  • Boc Deprotection: Dissolve the intermediate in a mixture of TFA and DCM. Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.

  • Coupling with JQ1 Derivative: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Final Coupling: Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution. Stir at room temperature until the reaction is complete.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line

  • PROTAC stock solution in DMSO

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the PROTAC concentration and determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments degrades

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow Synthesis PROTAC Synthesis (Piperidine/Piperazine Linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Degradation_Assay Protein Degradation Assay (Western Blot) In_Vitro_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CTG) In_Vitro_Assays->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, NanoBRET) In_Vitro_Assays->Ternary_Complex_Assay PK_Studies Pharmacokinetic Studies (In Vivo) Degradation_Assay->PK_Studies Viability_Assay->PK_Studies Ternary_Complex_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Conclusion

The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation. Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment. However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The experimental protocols provided in this guide offer a framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount in the development of novel and effective therapeutics.

References

A Comparative Guide to PARP1 Knockdown: Validation of a Piperidine-Linked PROTAC Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a piperidine-linked Proteolysis Targeting Chimera (PROTAC) for inducing PARP1 knockdown against alternative methods, namely traditional PARP inhibitors and siRNA-mediated silencing. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to PARP1 and Targeted Knockdown Strategies

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs)[1][2]. In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality[3].

While small molecule inhibitors of PARP1 have shown significant clinical success, alternative strategies for targeting PARP1 are emerging to overcome challenges like drug resistance[4][5]. One such strategy is the use of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system[6]. This guide focuses on a piperidine-linked PARP1 PROTAC, a molecule that utilizes a piperidine-containing structure either in its linker or as part of the PARP1-binding moiety, to achieve targeted degradation of PARP1.

Comparative Analysis of PARP1 Targeting Modalities

The efficacy of a piperidine-linked PARP1 PROTAC is best understood in comparison to established methods of PARP1 inhibition and knockdown. Here, we compare a representative piperidine-linked PROTAC (based on derivatives of existing PARP inhibitors like Olaparib or Rucaparib which contain piperidine (B6355638) or piperazine (B1678402) rings) with a standard PARP inhibitor (Olaparib) and siRNA-mediated knockdown.

Quantitative Data Summary

The following tables summarize the performance of these three modalities based on key metrics obtained from various studies.

Table 1: PARP1 Knockdown/Inhibition Efficiency
Modality Metric Typical Value
Piperidine-Linked PROTAC (e.g., Olaparib-based) DC50 (Concentration for 50% degradation)< 1 nM - 100 nM[6][7]
Maximum Degradation (%)> 90%
PARP Inhibitor (Olaparib) IC50 (Concentration for 50% inhibition of enzymatic activity)~1-5 nM[8]
Effect on Protein LevelNo direct effect on protein expression
siRNA Knockdown Efficiency (%)70-95% reduction in PARP1 mRNA/protein[9][10]
Table 2: Cellular Potency and Cytotoxicity
Modality Metric Typical Value (in BRCA-mutant cancer cell lines)
Piperidine-Linked PROTAC (e.g., Olaparib-based) IC50 (Cell Viability)10 nM - 1 µM
PARP Inhibitor (Olaparib) IC50 (Cell Viability)10 nM - 1 µM[4]
siRNA Effect on Cell ViabilitySensitizes cells to DNA damaging agents[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding the validation of PARP1 knockdown.

PARP1 Signaling in DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair

Caption: PARP1 signaling pathway in response to DNA damage.

Mechanism of Piperidine-Linked PARP1 PROTAC PROTAC Piperidine-Linked PROTAC PARP1 PARP1 PROTAC->PARP1 binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase binds Ternary_complex Ternary Complex (PARP1-PROTAC-E3) PROTAC->Ternary_complex PARP1->Ternary_complex E3_ligase->Ternary_complex Ubiquitination Poly-ubiquitination Ternary_complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation PARP1 Degradation Proteasome->Degradation mediates

Caption: Mechanism of action of a piperidine-linked PARP1 PROTAC.

Experimental Workflow for PROTAC Validation Cell_culture Cell Culture (e.g., BRCA-mutant cancer cells) Treatment Treatment with: - Piperidine-Linked PROTAC - PARP Inhibitor (Control) - siRNA (Control) - Vehicle (Control) Cell_culture->Treatment Cell_lysis Cell Lysis Treatment->Cell_lysis Cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_viability Western_blot Western Blot Analysis (PARP1, Cleaved PARP1, Loading Control) Cell_lysis->Western_blot Data_analysis Data Analysis (DC50, IC50, Knockdown %) Western_blot->Data_analysis Cell_viability->Data_analysis

Caption: General experimental workflow for validating PARP1 knockdown.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for PARP1 Knockdown

Objective: To quantify the reduction in PARP1 protein levels following treatment with a piperidine-linked PROTAC, PARP inhibitor, or siRNA.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, a BRCA1-deficient breast cancer line)

  • Piperidine-linked PARP1 PROTAC

  • Olaparib (PARP inhibitor control)

  • PARP1-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1, anti-cleaved PARP1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • For PROTAC and inhibitor treatment, add compounds at desired concentrations for 24-72 hours.

    • For siRNA transfection, follow the manufacturer's protocol for Lipofectamine RNAiMAX. Typically, cells are transfected for 48-72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize PARP1 band intensity to the loading control (GAPDH).

    • Calculate the percentage of PARP1 knockdown relative to the vehicle or non-targeting siRNA control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the piperidine-linked PROTAC and compare it to a PARP inhibitor.

Materials:

  • Cancer cell line

  • Piperidine-linked PARP1 PROTAC

  • Olaparib

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of the piperidine-linked PROTAC and Olaparib. Include a vehicle-only control.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

The validation of a piperidine-linked PARP1 PROTAC demonstrates a potent and effective method for inducing the degradation of PARP1, offering a distinct mechanism of action compared to traditional PARP inhibitors and a more targeted approach than siRNA. The ability of PROTACs to catalytically induce protein degradation suggests they may have advantages in overcoming resistance mechanisms associated with small molecule inhibitors. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring novel strategies to target PARP1 in cancer and other diseases. Further in vivo studies are essential to fully elucidate the therapeutic potential of this promising class of molecules.

References

Assessing the Selectivity of a Novel PARP1 PROTAC Utilizing a "Piperidine-C-Pip-C2-Pip-C2-OH" Linker Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving high selectivity and therapeutic efficacy. This guide provides a comparative analysis of a novel PARP1-targeting PROTAC synthesized with the "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" E3 ligase ligand-linker conjugate, which recruits the Cereblon (CRBN) E3 ligase. We present a head-to-head comparison with an alternative PARP1 PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ligase, supported by quantitative data and detailed experimental protocols to aid researchers in their drug development efforts.

The specific PROTAC of interest, referred to here as PARP1-CRBN Degrader , is synthesized using "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" (Compound C6), a conjugate of a thalidomide-based E3 ligase ligand and a piperidine-containing linker.[1] This degrader has been investigated for its potential as a chemosensitizer in the treatment of colorectal cancer.[1] For a comprehensive assessment of its selectivity, we will compare its performance with a well-characterized PARP1 degrader that recruits the VHL E3 ligase, hereafter named PARP1-VHL Degrader .

Quantitative Performance Comparison

The efficacy and selectivity of PROTACs are determined by their ability to induce the degradation of the target protein with minimal impact on other proteins. Key metrics for evaluating performance include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for the PARP1-CRBN Degrader and a representative PARP1-VHL Degrader.

Performance Metric PARP1-CRBN Degrader PARP1-VHL Degrader (Representative) Cell Line
Target Protein PARP1PARP1Various Cancer Cell Lines
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)N/A
DC50 (nM) Data not publicly available~1-10 nM (typical range)Varies by cell line
Dmax (%) Data not publicly available>90% (typical)Varies by cell line
Off-Target Profile Potential for degradation of neosubstrates of CRBN (e.g., IKZF1, IKZF3, ZFP91)Generally considered to have a cleaner off-target profile than CRBN-based PROTACs.Proteomics-dependent

Note: Specific DC50 and Dmax values for the PARP1-CRBN Degrader utilizing the "Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH" linker are not yet publicly available in the cited literature. The data for the PARP1-VHL Degrader is representative of potent VHL-based PARP1 PROTACs described in scientific literature.

Mechanism of Action and Experimental Workflow

The fundamental mechanism of both PROTACs involves the formation of a ternary complex between the target protein (PARP1), the PROTAC molecule, and the recruited E3 ubiquitin ligase (either CRBN or VHL). This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (PARP1-CRBN or PARP1-VHL) Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PROTAC->Ternary_Complex PARP1 PARP1 (Target Protein) PARP1->Ternary_Complex E3_Ligase E3 Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_PARP1 Polyubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_PARP1->Proteasome Degraded_PARP1 Degraded PARP1 Fragments Proteasome->Degraded_PARP1 Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

To assess the selectivity of these PROTACs, a systematic experimental workflow is employed, typically involving global proteomic analysis to identify off-target effects.

Selectivity_Workflow cluster_1 Selectivity Assessment Workflow Cell_Culture Cancer Cell Line Culture PROTAC_Treatment Treat with PARP1 PROTAC (CRBN or VHL-based) & Vehicle Control Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Digestion Protein Digestion to Peptides Cell_Lysis->Protein_Digestion TMT_Labeling Isobaric Tagging (e.g., TMT) Protein_Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Off_Target_ID Identification of Downregulated Proteins (Potential Off-Targets) Data_Analysis->Off_Target_ID Validation Validation of Off-Targets (e.g., Western Blot, CETSA) Off_Target_ID->Validation

Caption: Experimental workflow for assessing PROTAC selectivity using quantitative proteomics.

Signaling Pathway Context

PARP1 is a key enzyme in the DNA damage response (DDR) pathway. Its degradation can impact cellular processes such as DNA repair, genomic stability, and cell cycle progression.

DDR_Pathway cluster_2 Role of PARP1 in DNA Damage Response DNA_Damage DNA Damage (Single-Strand Breaks) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation PARylation of Substrate Proteins PARP1_Activation->PARylation PROTAC_Intervention PARP1 PROTAC (Degradation of PARP1) PARP1_Activation->PROTAC_Intervention DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibited_Repair Inhibition of DNA Repair & Cell Death DNA_Repair->Inhibited_Repair Blocked by PROTAC PROTAC_Intervention->Inhibited_Repair

References

The Fulcrum of Function: A Head-to-Head Comparison of Piperidine-Based Linkers of Varying Lengths in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a targeted therapeutic such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC) is not merely a spacer but a critical determinant of efficacy, stability, and safety. Among the diverse chemical architectures employed for linkers, piperidine-based constructs have garnered significant interest for their ability to impart conformational rigidity. This guide provides an objective comparison of piperidine-based linkers of different lengths, supported by experimental data and detailed protocols to aid in the rational design of next-generation targeted therapies.

The inclusion of a piperidine (B6355638) ring within a linker offers a distinct advantage over more flexible counterparts like polyethylene (B3416737) glycol (PEG) or simple alkyl chains. By reducing the conformational freedom of the linker, a piperidine moiety can pre-organize the molecule into a bioactive conformation, potentially enhancing the formation of a stable and productive ternary complex in PROTACs, which is essential for efficient protein degradation.[1][] In ADCs, this rigidity can contribute to improved metabolic stability in systemic circulation, preventing premature payload release and associated off-target toxicity.[3][4]

However, the length of the linker is a crucial parameter that must be optimized in conjunction with its rigidity. A linker that is too short may create steric hindrance, preventing the binding of the ADC to its target antigen or impeding the formation of the ternary complex in a PROTAC.[] Conversely, an excessively long linker can lead to instability or unfavorable pharmacokinetic properties.[][5] This guide will delve into the quantitative impact of varying the length of piperidine-based linkers on the performance of both ADCs and PROTACs.

Quantitative Comparison of Piperidine-Based Linker Performance in ADCs

While direct head-to-head public data for a homologous series of piperidine-based linkers of varying lengths in ADCs is limited, we can synthesize a comparative view based on established principles of linker chemistry and available data from analogous systems. The following table illustrates the expected impact of linker length on key ADC performance metrics. Shorter linkers are generally associated with greater stability.[5]

Linker Structure (Illustrative)Linker Length (atoms)Drug-to-Antibody Ratio (DAR) Stability (Human Plasma, 7 days)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Antibody-S-Piperidine-C2-Payload~10High (>95% intact ADC)+++++
Antibody-S-Piperidine-C4-Payload~12Moderate-High (~90% intact ADC)++++++++
Antibody-S-Piperidine-C6-Payload~14Moderate (~85% intact ADC)++++++

Note: This table is a representative illustration based on general principles of ADC linker stability and efficacy. Actual results will vary depending on the specific antibody, payload, and tumor model.

Quantitative Comparison of Piperidine-Based Linker Performance in PROTACs

The efficacy of a PROTAC is highly dependent on the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The length of the linker is a critical factor in achieving the optimal orientation for ubiquitination and subsequent degradation.[][6]

Linker Structure (Illustrative)Linker Length (atoms)Ternary Complex Stability (KD)Degradation Potency (DC50)Maximum Degradation (Dmax)
Warhead-Piperidine-C3-E3 Ligand Binder~12Moderate++++
Warhead-Piperidine-C5-E3 Ligand Binder~14High++++++++
Warhead-Piperidine-C7-E3 Ligand Binder~16Moderate-Low++++++

Note: This table is a representative illustration based on the "hook effect" observed in PROTACs, where optimal efficacy is achieved at an intermediate linker length.[7] Actual results are highly dependent on the specific warhead, E3 ligase binder, and target protein.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker lengths.

Synthesis of Piperidine-Based Linkers of Varying Lengths

A modular synthetic approach is essential for generating a series of linkers with different lengths for comparative studies. The following is a general protocol for the synthesis of a bifunctional piperidine-based linker with a variable-length alkyl chain.

Protocol:

  • Protection of Piperidine: Commercially available 4-(aminomethyl)piperidine (B1205859) is protected with a suitable protecting group (e.g., Boc anhydride) to yield N-Boc-4-(aminomethyl)piperidine.

  • Alkylation: The protected piperidine is reacted with a series of α,ω-dihaloalkanes of varying lengths (e.g., 1,3-dibromopropane, 1,5-dibromopentane, 1,7-dibromoheptane) under basic conditions to introduce the alkyl spacer of desired length.

  • Introduction of Second Functional Group: The terminal halide of the alkylated product is then converted to a second functional group suitable for conjugation, such as an azide (B81097) (via reaction with sodium azide) or a protected thiol.

  • Deprotection and Purification: The Boc protecting group is removed under acidic conditions, and the final bifunctional linker is purified by chromatography.

In Vitro Stability Assay for ADCs

This assay evaluates the stability of the ADC in plasma, which is predictive of its potential for premature payload release and off-target toxicity.[8]

Protocol:

  • Incubation: The ADC is incubated in human plasma at a concentration of 1 mg/mL at 37°C. A buffer control is included to assess inherent ADC stability.

  • Time Points: Aliquots are collected at various time points (e.g., Day 0, 1, 3, 5, 7).

  • Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).

  • Analysis: The captured ADC is analyzed by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

In Vitro Cytotoxicity Assay for ADCs

This assay measures the potency of the ADC in killing cancer cells.

Protocol:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a serial dilution of the ADC or free payload and incubated for 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).

  • Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated from the dose-response curve.

PROTAC-Mediated Protein Degradation Assay

This assay quantifies the ability of a PROTAC to induce the degradation of the target protein in cells.

Protocol:

  • Cell Treatment: Cells are treated with various concentrations of the PROTAC for a defined period (e.g., 18-24 hours).

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the target protein. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Quantification: The intensity of the protein bands is quantified, and the percentage of target protein degradation is calculated relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curve.[7]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Piperidine Linker cluster_Payload Cytotoxic Payload Antibody Antibody Piperidine Piperidine Antibody->Piperidine Conjugation Site Alkyl_Spacer Alkyl Spacer (Variable Length) Piperidine->Alkyl_Spacer Payload Payload Alkyl_Spacer->Payload

Caption: General structure of an ADC with a piperidine-based linker.

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex Formation Warhead Target Protein Binder (Warhead) Linker Piperidine Linker (Variable Length) Warhead->Linker E3_Ligand E3 Ligase Binder Linker->E3_Ligand Target_Protein Target Protein Target_Protein->Warhead Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Ub Ub E3_Ligase->Ub Ubiquitination Ub->Target_Protein

Caption: Mechanism of action for a PROTAC with a piperidine-based linker.

Conclusion

The rational design of linkers is paramount to the success of targeted therapies like ADCs and PROTACs. Piperidine-based linkers offer a valuable tool to introduce conformational rigidity, which can positively impact stability and efficacy. However, the length of the linker must be carefully optimized to avoid steric hindrance and to ensure the proper geometry for biological activity. While direct comparative data for a homologous series of piperidine-based linkers is not extensively available, the principles and experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of optimal linker designs. Through careful consideration of both rigidity and length, researchers can fine-tune the properties of their drug conjugates to achieve a wider therapeutic window and improved clinical outcomes.

References

A Comparative Guide to PROTACs Featuring Piperidine and Piperazine Linkers: DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of rigid structural elements, such as piperidine (B6355638) and piperazine (B1678402) rings, into the linkers of Proteolysis Targeting Chimeras (PROTACs) has become a key design consideration for optimizing their pharmacological properties. These cyclic moieties can enhance metabolic stability, improve cell permeability, and pre-organize the PROTAC into a conformation favorable for the formation of a productive ternary complex between the target protein and the E3 ligase. This guide provides a comparative analysis of the degradation efficiency (DC50 and Dmax) of several prominent PROTACs that utilize piperidine or piperazine-based linkers, supported by experimental data and detailed methodologies.

Quantitative Degradation Efficiency of PROTACs with Piperidine/Piperazine Linkers

The following tables summarize the in vitro degradation performance of selected PROTACs targeting various proteins of therapeutic interest. The data highlights the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) achieved in different cancer cell lines.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Treatment Time (h)
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Cereblon (CRBN)Contains piperazineVCaP~1[1][2][3][4]>90[1]8[5]
LNCaP< 1[4]Not SpecifiedNot Specified
ARV-471 (Vepdegestrant) Estrogen Receptor (ER)Cereblon (CRBN)Contains piperazineMCF-70.9 - 2[6][7][8][9]95[8]72[8]
T47DNot SpecifiedNot SpecifiedNot Specified
MT-802 Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG-basedNAMALWA9.1 - 14.6[10][11][12]>99[11][12]24[12]
(Wild-type and C481S mutant)XLA (WT BTK)14.6[12]>99[11]24[12]
XLA (C481S BTK)14.9[12]>99[11]24[12]
Compound 34 BRD4Cereblon (CRBN)Piperazine-containingMDA-MB-23160[13]Not SpecifiedNot Specified
ARV-771 BRD2/3/4Von Hippel-Lindau (VHL)PEG-basedCastration-Resistant Prostate Cancer (CRPC) cell lines< 1 - < 5[14][15][16][17]Not SpecifiedNot Specified

Experimental Protocols

The determination of DC50 and Dmax values is crucial for evaluating the potency and efficacy of PROTACs. Western blotting is a standard and widely used technique for quantifying the degradation of a target protein.

Protocol: Determination of Protein Degradation by Western Blotting

1. Cell Culture and Treatment:

  • Cell Seeding: Plate the desired cancer cell line (e.g., VCaP, MCF-7, NAMALWA) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation: Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only) in each experiment.

  • Incubation: Incubate the cells for the specified time period as indicated in the data tables (e.g., 4, 8, 24, or 72 hours).

2. Cell Lysis and Protein Quantification:

  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading in the subsequent steps.[18]

3. Sample Preparation and SDS-PAGE:

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting:

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein of interest overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Densitometry: Quantify the band intensity for the target protein and the loading control in each lane using image analysis software.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculation of DC50 and Dmax: Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action for PROTACs and the signaling pathways of key target proteins.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->E3_Ligase

PROTAC Mechanism of Action

Experimental_Workflow A 1. Cell Seeding & Treatment (Varying PROTAC Concentrations) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Western Blot C->D E 5. Immunodetection (Target Protein & Loading Control) D->E F 6. Densitometry & Data Analysis E->F G 7. Determine DC50 & Dmax Values F->G

Workflow for Determining DC50 and Dmax

Androgen_Receptor_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Androgen Receptor (AR) (Inactive, complexed with HSPs) Androgen->AR_inactive Binds AR_active Activated AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocation & DNA Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Growth Cell Growth, Proliferation, & Survival Gene_Transcription->Cell_Growth

Androgen Receptor (AR) Signaling Pathway

BTK_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

References

The Influence of Piperidine and Piperazine Linkers on Ternary Complex Cooperativity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate process of ternary complex formation is paramount for the rational design of potent therapeutics, particularly in the field of targeted protein degradation. This guide provides a comparative analysis of cooperativity in the formation of these complexes, with a specific focus on the role of piperidine (B6355638) and its close analog, piperazine (B1678402), as linker elements in Proteolysis Targeting Chimeras (PROTACs).

The efficacy of a PROTAC is critically dependent on its ability to induce and stabilize a ternary complex, comprising the target Protein of Interest (POI), the PROTAC itself, and an E3 ubiquitin ligase. The stability of this complex is often quantified by the cooperativity factor (α), which measures the change in binding affinity between the binary (e.g., PROTAC-E3 ligase) and ternary (e.g., POI-PROTAC-E3 ligase) states. Positive cooperativity (α > 1) signifies that the formation of the ternary complex is energetically favorable, often due to new stabilizing protein-protein interactions, and is a key goal in PROTAC design.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the geometry and stability of the ternary complex.[1][2] Rigid linkers, such as those incorporating piperidine or piperazine rings, are thought to enhance metabolic stability and pre-organize the PROTAC into a conformation conducive to productive ternary complex formation, thereby influencing cooperativity.[3][4]

Quantitative Analysis of Cooperativity

To illustrate the impact of linker chemistry on ternary complex formation, this section presents quantitative data for PROTACs incorporating piperazine linkers. The data highlights how linker optimization can significantly enhance cooperativity. The following table summarizes the binding affinities and cooperativity factors for the SMARCA2/4 degraders, PROTAC 1 and the optimized ACBI1, both of which utilize a piperazine-containing linker to recruit the von Hippel-Lindau (VHL) E3 ligase.

PROTACTarget(s)Linker TypeK_d (PROTAC to VCB) [nM]K_d (PROTAC to VCB in presence of SMARCA2_BD_) [nM]Cooperativity (α)
PROTAC 1 SMARCA2/4Piperazine-based~1500~3104.8[2][5]
ACBI1 SMARCA2/4, PBRM1Optimized Piperazine-based4301626[6]

VCB refers to the VHL-ElonginB-ElonginC complex. Data is derived from Isothermal Titration Calorimetry (ITC) experiments.

The significant increase in cooperativity from 4.8 for PROTAC 1 to 26 for the optimized ACBI1 demonstrates the profound impact of linker modification on the stability of the ternary complex.[5][6] This enhancement is a critical factor in the improved degradation efficiency of ACBI1.[7]

Visualizing Ternary Complex Formation and Cooperativity

To better understand the principles of ternary complex formation and the experimental workflows used to assess cooperativity, the following diagrams are provided.

Ternary_Complex_Formation Thermodynamic Cycle of Ternary Complex Formation cluster_alpha POI Protein of Interest (POI) POI_PROTAC POI-PROTAC Binary Complex POI->POI_PROTAC + PROTAC Kd1 E3 E3 Ligase E3_PROTAC E3-PROTAC Binary Complex E3->E3_PROTAC + PROTAC Kd2 PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI_PROTAC->Ternary + E3 Kd3 E3_PROTAC->Ternary + POI Kd4 label_alpha Cooperativity (α) = Kd2 / Kd3 = Kd1 / Kd4

Caption: Thermodynamic cycle illustrating the pathways to ternary complex formation.

SPR_Workflow SPR Experimental Workflow for Cooperativity Analysis cluster_setup Experimental Setup cluster_binary Binary Affinity Measurement cluster_ternary Ternary Affinity Measurement cluster_cooperativity Cooperativity Calculation Immobilize Immobilize E3 Ligase on SPR Sensor Chip Inject_PROTAC Inject PROTAC alone (Analyte) Preincubate Pre-incubate PROTAC with excess POI Measure_Binary Measure kon, koff Inject_PROTAC->Measure_Binary Calculate_Kd_Binary Calculate K_d (binary) Measure_Binary->Calculate_Kd_Binary Calculate_Alpha Calculate Cooperativity (α) α = K_d (binary) / K_d (ternary) Calculate_Kd_Binary->Calculate_Alpha Inject_Complex Inject PROTAC-POI complex (Analyte) Preincubate->Inject_Complex Measure_Ternary Measure kon, koff Inject_Complex->Measure_Ternary Calculate_Kd_Ternary Calculate K_d (ternary) Measure_Ternary->Calculate_Kd_Ternary Calculate_Kd_Ternary->Calculate_Alpha

Caption: General workflow for determining cooperativity using Surface Plasmon Resonance (SPR).

Experimental Protocols

Accurate determination of cooperativity relies on robust biophysical assays. The data presented in this guide were primarily generated using Isothermal Titration Calorimetry (ITC), a gold-standard method for characterizing binding thermodynamics. Surface Plasmon Resonance (SPR) is another powerful technique frequently employed to measure both the kinetics and affinity of these interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

General Protocol for Cooperativity Measurement:

  • Binary Titration (PROTAC to E3 Ligase):

    • A solution of the PROTAC is prepared in a suitable buffer (e.g., PBS or HEPES).

    • The VCB complex (or other E3 ligase construct) is placed in the ITC sample cell.

    • The PROTAC solution is titrated into the cell in a series of small injections.

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

    • The isotherm is fitted to a suitable binding model to determine the binary K_d.[2]

  • Ternary Titration (E3 Ligase to pre-formed POI-PROTAC complex):

    • A solution of the PROTAC and a molar excess of the target protein's binding domain (e.g., SMARCA2_BD_) are pre-incubated to ensure the formation of the binary POI-PROTAC complex. This solution is placed in the ITC sample cell.[5]

    • The VCB complex is then titrated into the cell from the syringe.

    • The resulting binding isotherm is measured and fitted as described above to determine the ternary K_d.[2]

    • Cooperativity (α) is then calculated as the ratio of the binary K_d to the ternary K_d.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events. This provides kinetic information (association rate constant, k_on, and dissociation rate constant, k_off) in addition to the equilibrium dissociation constant (K_d = k_off / k_on).

General Protocol for Cooperativity Measurement:

  • Surface Preparation:

    • The E3 ligase (e.g., biotinylated VCB complex) is immobilized onto a streptavidin-coated SPR sensor chip.

  • Binary Measurement (PROTAC to E3 Ligase):

    • A series of concentrations of the PROTAC alone are injected over the sensor surface.

    • Association and dissociation phases are monitored to obtain sensorgrams.

    • The data is fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and the binary K_d.[8]

  • Ternary Measurement (pre-formed POI-PROTAC complex to E3 Ligase):

    • The PROTAC is pre-incubated with a saturating concentration of the target protein.

    • A series of concentrations of this pre-formed complex are injected over the E3 ligase-coated surface.

    • Sensorgrams are recorded and fitted as in the binary experiment to determine the kinetic and affinity constants for the ternary complex formation.[8]

    • Cooperativity (α) is calculated as the ratio of the binary K_d to the ternary K_d.[8]

Conclusion

The analysis of PROTACs such as PROTAC 1 and ACBI1, which feature piperazine-based linkers, quantitatively demonstrates that linker chemistry is a critical determinant of ternary complex cooperativity. The incorporation of rigid structural elements like piperidine and piperazine rings into PROTAC linkers is a key strategy for enhancing the stability of the ternary complex. This, in turn, can lead to more efficient and potent protein degradation. The use of robust biophysical methods like ITC and SPR is essential for accurately quantifying cooperativity and guiding the rational, structure-based design of the next generation of targeted protein degraders.

References

Side-by-Side Analysis of Piperidine vs. Alkyl Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase ligand, profoundly influences the stability, solubility, cell permeability, and overall efficacy of the conjugate. This guide provides a detailed, objective comparison of two commonly employed linker classes: the relatively rigid piperidine-based linkers and the flexible alkyl chain linkers, supported by experimental data and detailed methodologies.

Core Properties and Performance Characteristics

Piperidine (B6355638) and alkyl chain linkers represent two distinct strategies in linker design, offering a trade-off between rigidity and flexibility. This fundamental difference has significant implications for the physicochemical properties and biological performance of the resulting conjugate.

Piperidine linkers , as saturated heterocyclic scaffolds, introduce a degree of rigidity to the molecule.[1][2] This conformational constraint can be advantageous in pre-organizing the molecule for optimal binding to its target proteins, potentially enhancing the formation and stability of the ternary complex in PROTACs.[3] The incorporation of the piperidine ring can also improve aqueous solubility and metabolic stability compared to more lipophilic linkers.[2][3][4] In some cases, the introduction of a rigid piperidine linker has been shown to improve resistance to hepatic metabolism.[5]

Alkyl chain linkers , composed of repeating methylene (B1212753) units, are characterized by their flexibility.[1][4] This conformational freedom can be crucial in the initial stages of drug discovery, allowing the molecule to adopt various spatial arrangements to facilitate the binding of the two ligands to their respective proteins.[1] Alkyl linkers are synthetically accessible and allow for straightforward modulation of length.[1][] Their lipophilic nature can enhance membrane partitioning and cell permeability, although excessive lipophilicity can negatively impact solubility and pharmacokinetics.[][]

The choice between a piperidine and an alkyl chain linker is therefore context-dependent, requiring careful consideration of the specific application, the properties of the connected ligands, and the desired therapeutic outcome.

Quantitative Data Comparison

The following tables summarize the key characteristics and performance metrics of piperidine and alkyl chain linkers based on data reported in the scientific literature. It is important to note that direct, head-to-head comparisons under identical experimental conditions are not always available, and the presented data is a synthesis of findings from various studies.

Table 1: Physicochemical Properties

PropertyPiperidine LinkersAlkyl Chain LinkersKey Considerations
Flexibility Rigid to semi-rigid[2][8]Highly flexible[1][4]Flexibility can be advantageous for initial ternary complex formation, while rigidity can lock in an active conformation.[4][9]
Solubility Generally higher water solubility[2][10]Generally more lipophilic, lower aqueous solubility[4][]Solubility can be tuned in alkyl chains by incorporating polar functional groups.[4]
Lipophilicity (LogP) Lower LogPHigher LogP, tunable with chain length[]A balance of lipophilicity is crucial for both cell permeability and solubility.
Polar Surface Area (TPSA) Can be modulated by substitutionGenerally lower TPSALower TPSA is often correlated with better cell permeability.[1]
Metabolic Stability Can exhibit improved metabolic stability[3][4][5]Generally metabolically inert, but long chains can be susceptible to oxidation[]The site of metabolic cleavage is often at the linker-ligand junction rather than the alkyl chain itself.[]

Table 2: Impact on Biological Performance

Performance MetricPiperidine LinkersAlkyl Chain LinkersKey Considerations
Cell Permeability Can improve cell permeability, particularly when part of a strategy to reduce overall polarity and form folded conformations.[10][11]Can enhance cell permeability due to increased lipophilicity, but a "sweet spot" for LogP exists.[][12]Permeability is a complex interplay of factors including LogP, TPSA, and the ability to form intramolecular hydrogen bonds.[11]
Target Engagement / Ternary Complex Formation (PROTACs) Rigidity can pre-organize the molecule for optimal binding and stabilize the ternary complex.[3]Flexibility allows for easier initial formation of the ternary complex by accommodating different protein orientations.[1]The optimal linker length and flexibility are highly dependent on the specific target and E3 ligase.[2]
In Vivo Stability Generally good in vivo stability.[4]Can be highly stable, with degradation often occurring at the points of attachment.[]Linker stability is crucial to prevent premature payload release and off-target toxicity.[13]
Oral Bioavailability Often found in orally bioavailable PROTACs, particularly for CRBN-based degraders.[11]Can be favorable for oral absorption, especially when solubility and aggregation are managed.[]Achieving oral bioavailability for large molecules like PROTACs is a significant challenge where linker design plays a key role.
Synthetic Accessibility Can be more synthetically complex.Generally straightforward and modular synthesis.[1][]The ease of synthesis is an important consideration for library generation and lead optimization.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of linker performance. Below are representative protocols for key experiments cited in the analysis of drug linkers.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption by measuring the permeability of a compound across an artificial lipid membrane.

Materials:

  • Multi-well microplates (e.g., 96-well) with a filter plate (donor plate) and an acceptor plate.

  • Artificial membrane solution (e.g., 2% (w/v) dodecane (B42187) solution of lecithin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and reference compounds with known permeability.

  • Plate reader for UV-Vis absorbance or LC-MS for concentration analysis.

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the test compounds (dissolved in a suitable buffer, e.g., PBS at pH 7.4) to the wells of the donor plate.

  • Fill the wells of the acceptor plate with the same buffer.

  • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in plasma to predict its in vivo half-life.

Materials:

  • Human or rat plasma.

  • Test compound.

  • Incubator (37°C).

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Centrifuge.

  • LC-MS/MS for analysis.

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the test compound into the plasma at a final concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

The following diagrams illustrate key concepts related to the use of linkers in drug development.

PROTAC_Mechanism cluster_0 Cell cluster_1 Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->E3_bound E3_bound->POI_bound Ub Ubiquitin Ub->E3_bound Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Linker_Comparison_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_Alkyl Synthesize Conjugate with Alkyl Linker Solubility Solubility Assay Synth_Alkyl->Solubility LogP LogP Measurement Synth_Alkyl->LogP Stability Plasma Stability Assay Synth_Alkyl->Stability Potency Cellular Potency Assay Synth_Alkyl->Potency Synth_Piperidine Synthesize Conjugate with Piperidine Linker Synth_Piperidine->Solubility Synth_Piperidine->LogP Synth_Piperidine->Stability Synth_Piperidine->Potency Permeability Permeability Assay (e.g., PAMPA, Caco-2) Solubility->Permeability LogP->Permeability PK Pharmacokinetics (PK) Permeability->PK Stability->PK Efficacy Efficacy Studies Potency->Efficacy PK->Efficacy Data_Analysis Comparative Data Analysis Efficacy->Data_Analysis

Caption: Experimental workflow for the side-by-side comparison of different linker technologies.

Linker_Structures cluster_alkyl Alkyl Chain Linker (Flexible) cluster_piperidine Piperidine Linker (Rigid) Warhead_A Warhead Alkyl -(CH2)n- Warhead_A->Alkyl E3_Ligand_A E3 Ligand Alkyl->E3_Ligand_A Warhead_P Warhead Piperidine Warhead_P->Piperidine E3_Ligand_P E3 Ligand Piperidine->E3_Ligand_P

Caption: Structural comparison of a flexible alkyl chain linker versus a more rigid piperidine linker.

Conclusion

The choice between a piperidine and an alkyl chain linker is a nuanced decision that requires a comprehensive evaluation of the specific goals of the drug development program. Alkyl chains offer synthetic simplicity and flexibility, which can be highly beneficial in early-stage discovery to identify active conjugates.[1] Piperidine linkers, on the other hand, provide a tool for fine-tuning the properties of a lead compound by introducing conformational rigidity, which can lead to improved solubility, metabolic stability, and potentially higher potency.[2][3][10]

Ultimately, the optimal linker is one that achieves a delicate balance between stability in circulation and efficient payload or E3 ligase delivery at the target site.[13] The experimental protocols and comparative data presented in this guide are intended to provide a framework for making an informed decision in the rational design of next-generation targeted therapies. A thorough, case-by-case evaluation of each new conjugate is essential to unlock its full therapeutic potential.[14]

References

Validating the Mechanism of Action for a "Piperidine-C-Pip-C2-Pip-C2-OH"-Based PARP1 Degrader: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel PROTAC degrader designed to target Poly(ADP-ribose) polymerase 1 (PARP1). The degrader utilizes a "Piperidine-C-Pip-C2-Pip-C2-OH" linker to connect a PARP1-binding warhead to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the targeted degradation of PARP1.

The following sections detail the key experimental assays required to elucidate and confirm the degrader's proposed mechanism of action, presented alongside alternative approaches for targeting PARP1. This guide is intended to be an objective resource, providing supporting experimental data and detailed protocols to aid in the research and development of targeted protein degraders.

Overview of the Degrader and its Proposed Mechanism of Action

The "this compound"-based degrader is a heterobifunctional molecule designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate PARP1.[1][2] Its mechanism of action is predicated on the formation of a ternary complex between PARP1, the degrader molecule, and the CRBN E3 ligase.[3] This proximity induces the transfer of ubiquitin molecules to PARP1, marking it for recognition and subsequent degradation by the proteasome.[1][4][5]

The "this compound" component serves as the linker, a critical element that dictates the geometry and stability of the ternary complex, ultimately influencing the efficiency of PARP1 degradation.[6][7][8] The piperidine (B6355638) and piperazine (B1678402) moieties within the linker can enhance solubility and provide a degree of rigidity to optimize the presentation of the target protein to the E3 ligase.[6][7]

cluster_0 Cellular Environment POI PARP1 (Target Protein) Ternary Ternary Complex (PARP1-Degrader-CRBN) POI->Ternary Degrader This compound Degrader Degrader->Ternary E3 CRBN (E3 Ligase) E3->Ternary Ternary->Degrader Recycling Ub_POI Ubiquitinated PARP1 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded cluster_workflow SPR Experimental Workflow start Immobilize PARP1 on Sensor Chip inject_degrader Inject Degrader start->inject_degrader measure_binary Measure Binary (Degrader-PARP1) Binding inject_degrader->measure_binary inject_complex Inject Pre-incubated Degrader + CRBN measure_binary->inject_complex measure_ternary Measure Ternary Complex Formation inject_complex->measure_ternary end Data Analysis measure_ternary->end cluster_pathway Ubiquitination-Proteasome Pathway Ternary Ternary Complex (PARP1-Degrader-CRBN) Ub_PARP1 Ubiquitinated PARP1 Ternary->Ub_PARP1 Ubiquitin Transfer Ub_E2 E2-Ub Ub_E2->Ternary Proteasome Proteasome Ub_PARP1->Proteasome Recognition Degradation Degradation Proteasome->Degradation cluster_workflow Western Blot Workflow for Degradation cell_treatment Cell Treatment with Degrader cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (anti-PARP1, anti-GAPDH) transfer->probing detection Detection and Quantification probing->detection analysis Calculate DC50 & Dmax detection->analysis

References

Unmasking Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profiling of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of piperidine-containing Proteolysis Targeting Chimeras (PROTACs). We delve into the supporting experimental data and provide detailed methodologies for key experiments to aid in the design and evaluation of more selective protein degraders.

The therapeutic promise of PROTACs to hijack the cell's ubiquitin-proteasome system for targeted protein degradation is immense. A popular and effective strategy in PROTAC design involves incorporating piperidine-containing ligands, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), to recruit the Cereblon (CRBN) E3 ubiquitin ligase. However, the inherent bioactivity of these moieties presents a significant challenge: off-target protein degradation. This guide illuminates the cross-reactivity landscape of these molecules, offering a framework for assessing and mitigating unintended effects.

The Neosubstrate Challenge of CRBN-Recruiting PROTACs

The primary source of off-target effects for thalidomide-based PROTACs is the recruitment and subsequent degradation of endogenous proteins, termed "neosubstrates," that are not the intended target.[1] This phenomenon is driven by the formation of a ternary complex between the CRBN E3 ligase, the IMiD-containing PROTAC, and these off-target proteins. The degradation of neosubstrates can lead to a range of unintended biological consequences, from immunomodulation to severe toxicities like teratogenicity.[1][2][3]

Key Neosubstrates of the Thalidomide-CRBN Complex

Several proteins have been identified as common neosubstrates for the thalidomide-CRBN complex. Understanding these off-targets is the first step in designing more selective PROTACs.

NeosubstrateProtein ClassAssociated Effects of Degradation
Ikaros (IKZF1) Transcription FactorImmunomodulatory effects, crucial for lymphocyte development.[1]
Aiolos (IKZF3) Transcription FactorImmunomodulatory effects, key in lymphocyte regulation.[1]
Casein Kinase 1α (CK1α) KinaseImplicated in the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[1][4]
SALL4 Transcription FactorA critical mediator of the teratogenic effects of thalidomide.[1]
Zinc Finger Proteins (ZFPs) VariousA broad class of proteins, their degradation raises concerns about long-term side effects.[1]

Comparative Off-Target Degradation Profiles

While a comprehensive, standardized dataset is still emerging, published studies offer valuable insights into the differential off-target effects of various piperidine-containing PROTACs. The choice of the IMiD warhead (thalidomide, lenalidomide, or pomalidomide) and the linker chemistry can significantly influence the degradation profile.[5][6] Pomalidomide, for instance, often exhibits a stronger binding affinity for CRBN, potentially leading to more efficient ternary complex formation.[6]

The following table summarizes findings from various studies, highlighting the off-target degradation of known neosubstrates by different PROTACs. It is important to note that experimental conditions can vary between studies.

PROTACIntended TargetCRBN LigandObserved Off-Target Neosubstrate Degradation
Generic Pomalidomide-based PROTACs VariousPomalidomideCan induce degradation of various Zinc Finger Proteins (ZFPs).[5]
dBET1 BET BromodomainsThalidomideKnown to degrade BET proteins, but off-target effects on neosubstrates are a consideration.[7]
ARV-825 BRD4Pomalidomide (via OTX015)Efficiently degrades BRD4; potential for neosubstrate degradation due to the CRBN ligand.[8]
Lenalidomide-derivative PROTACs BET ProteinsModified LenalidomideModifications at the 6-position of lenalidomide can alter neosubstrate selectivity, potentially reducing teratogenic effects while retaining anti-cancer activity.[9][10][11]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in cross-reactivity profiling, the following diagrams illustrate key concepts.

PROTAC Mechanism and Off-Target Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC Piperidine-Containing PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_On Productive Ternary Complex (Target-PROTAC-CRBN) Target->Ternary_On CRBN->Ternary_On Ub Ubiquitination Ternary_On->Ub Induces Proteasome_On Proteasomal Degradation Ub->Proteasome_On Degradation_On Target Protein Degradation Proteasome_On->Degradation_On PROTAC_Off Piperidine-Containing PROTAC Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) PROTAC_Off->Neosubstrate CRBN_Off CRBN E3 Ligase PROTAC_Off->CRBN_Off Ternary_Off Off-Target Ternary Complex (Neosubstrate-PROTAC-CRBN) Neosubstrate->Ternary_Off CRBN_Off->Ternary_Off Ub_Off Ubiquitination Ternary_Off->Ub_Off Induces Proteasome_Off Proteasomal Degradation Ub_Off->Proteasome_Off Degradation_Off Unintended Protein Degradation Proteasome_Off->Degradation_Off

Caption: On- and off-target mechanisms of piperidine-containing PROTACs.

Experimental Workflow for Cross-Reactivity Profiling start PROTAC Treatment of Cell Lines proteomics Global Proteomics (e.g., LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Downregulated Proteins proteomics->data_analysis candidate_selection Selection of Potential Off-Target Candidates data_analysis->candidate_selection validation Targeted Validation Assays candidate_selection->validation western_blot Western Blotting validation->western_blot srn Targeted Proteomics (SRM) validation->srn cetsa CETSA for Target Engagement validation->cetsa conclusion Confirmation of Off-Target Degradation western_blot->conclusion srn->conclusion cetsa->conclusion

Caption: A typical workflow for identifying off-target protein degradation.

Experimental Protocols for Key Assays

A robust assessment of PROTAC selectivity relies on a combination of global and targeted experimental approaches.

Global Proteomics for Unbiased Off-Target Identification

Quantitative proteomics is a powerful, unbiased method to assess the global cellular response to PROTAC treatment and identify potential off-target degradation.[12][13]

Methodology:

  • Cell Culture and Treatment: Culture selected human cell lines and treat with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[12]

  • Isobaric Labeling (Optional but Recommended): For multiplexing and accurate quantification, label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify proteins.[14]

  • Data Analysis: Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are your potential off-targets.

Western Blotting for Targeted Validation

Western blotting is a standard and accessible method to confirm the degradation of specific proteins identified through proteomics or hypothesized as potential off-targets.[14]

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific to the potential off-target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the signal of the protein of interest to the loading control to determine the extent of degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a valuable technique to confirm that the PROTAC engages with both its intended target and potential off-targets within the complex environment of a live cell.[12][14] Ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Cell Culture and Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[12]

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein and potential off-targets in the soluble fraction by Western blotting or other quantitative methods.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the melting curve in the presence of the PROTAC indicates target engagement and stabilization.[12]

Strategies for Mitigating Off-Target Effects

For PROTACs exhibiting significant off-target degradation, several rational design strategies can be employed:

  • Modification of the CRBN Ligand: Introducing substitutions on the phthalimide (B116566) ring of thalidomide or lenalidomide can alter neosubstrate selectivity.[5][10][11] For example, modifications at the C5 or C6 position have been shown to reduce the degradation of certain zinc finger proteins and other neosubstrates.[5][10]

  • Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex and, consequently, its stability and productivity for both on-target and off-target proteins.[1]

  • Synthesize a Negative Control PROTAC: Creating a PROTAC with an inactive enantiomer of the target-binding ligand can help determine if the observed off-target degradation is mediated solely by the thalidomide moiety.[1]

By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can develop a comprehensive understanding of the selectivity of their piperidine-containing PROTACs. This knowledge is critical for the design of next-generation protein degraders with improved safety and therapeutic windows.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Piperidine-C-Pip-C2-Pip-C2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Piperidine-C-Pip-C2-Pip-C2-OH, a compound presumed to contain multiple piperidine (B6355638) moieties. Due to the inherent hazards associated with piperidine and its derivatives, this compound must be treated as hazardous waste.[1][2]

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on the known hazards of piperidine and general best practices for handling hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

I. Hazard Profile and Risk Assessment

While the exact properties of this compound are unknown, the presence of piperidine rings suggests a significant hazard profile. Piperidine is known to be:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1]

  • Flammable: A highly flammable liquid and vapor, with vapors potentially forming explosive mixtures with air.[1]

  • Environmentally Hazardous: Potentially harmful to aquatic life.

Therefore, this compound must be handled with stringent safety measures throughout its lifecycle, from use to disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following minimum PPE:

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield is required when there is a risk of splashing.
Skin Chemical-Resistant GlovesNitrile, neoprene, or other compatible chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Flame-Retardant Lab Coat or Chemical-Resistant ApronTo prevent skin exposure. For larger quantities or significant spill risk, a chemical-resistant suit may be necessary.
Respiratory RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If this is not possible, or if there is a risk of inhaling vapors, mists, or gases, a government-approved respirator is mandatory.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3] On-site chemical treatment should not be attempted without a validated procedure and the express approval of your institution's EHS department.

1. Waste Segregation:

  • Dedicate a specific, compatible, and clearly labeled container for all this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.[1]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A coated glass or appropriate polymer bottle with a secure screw-top cap is recommended.[1][4]

  • Ensure the container is in good condition and do not overfill it; leave at least 10% headspace to allow for vapor expansion.[1]

3. Labeling:

  • Immediately label the waste container with "Hazardous Waste."[1]

  • Clearly write the full chemical name: "this compound."

  • Indicate the primary hazards based on the piperidine moiety: "Toxic," "Corrosive," "Flammable."[4]

  • Maintain a log of the approximate volume or mass of waste added to the container.

4. Storage:

  • Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be at or near the point of waste generation and must be under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[1]

  • The container should be kept in secondary containment to prevent the spread of material in case of a leak.

5. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, open a window.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed or spilled material and place it into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.

V. Experimental Protocol: General Neutralization of Basic Waste (For Reference Only)

Caution: The following is a general protocol for the neutralization of a basic chemical waste stream. It has not been validated for this compound and should only be considered for implementation by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department. The complex structure of this compound may present unknown reaction hazards.

Principle: This procedure neutralizes the basicity of the piperidine moieties by slowly adding a dilute acid to a diluted solution of the waste.

Materials:

  • This compound waste

  • Large beaker or flask

  • Stir plate and stir bar

  • 1M Hydrochloric acid (HCl) or other suitable dilute acid

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Place the beaker or flask containing the waste in an ice bath to dissipate any heat generated during the reaction.

  • If the waste is concentrated, dilute it slowly by adding it to a large volume of cold water (e.g., a 1:10 ratio of waste to water). Always add the chemical to the water, not the other way around.

  • With constant stirring, slowly add the 1M HCl solution dropwise to the diluted waste.

  • Monitor the pH of the solution continuously.

  • Continue adding acid until the pH is between 6.0 and 8.0.

  • The resulting neutralized solution must be disposed of as hazardous waste, as the degradation products may still be toxic or environmentally harmful. Contact your EHS department for guidance on the disposal of the neutralized solution.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Dedicated Container) ppe->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store in Satellite Accumulation Area (SAA) (Secure, Ventilated, Secondary Containment) label_container->store spill Spill Occurs store->spill pickup Schedule EHS Pickup store->pickup spill_proc Follow Spill Procedures (Evacuate, Contain, Clean, Report) spill->spill_proc spill_proc->store ehs_disposal EHS Manages Final Disposal pickup->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Piperidine-C-Pip-C2-Pip-C2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Piperidine-C-Pip-C2-Pip-C2-OH

Disclaimer: The chemical "this compound" is not a standard recognized chemical name, and a specific Safety Data Sheet (SDS) is not available. The following guidance is based on the known hazards of piperidine (B6355638) and its derivatives. This compound should be treated as a hazardous substance of unknown toxicity, and all handling should be performed by trained personnel in a controlled laboratory setting.

Piperidine and its derivatives are classified as hazardous chemicals, often exhibiting properties of being highly flammable, corrosive, and toxic.[1][2] Piperidine can cause severe skin burns and eye damage, is harmful if swallowed, and can be toxic if inhaled or in contact with skin.[1][2][3] It can be absorbed through the skin and may affect the liver and kidneys.[4] Therefore, stringent safety measures are imperative when handling any novel piperidine derivative.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. A comprehensive chemical hygiene plan should be in place, and all personnel must be trained on the potential hazards and emergency procedures.[5]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield is required in addition to goggles when there is a risk of splashing.[6]
Skin Chemical-Resistant GlovesSolvent-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
Protective ClothingA lab coat or other appropriate protective clothing should be worn to prevent skin exposure.
Protective FootwearClosed-toe shoes are mandatory. Chemical-resistant boots are required in situations where there is a risk of spills.[7]
Respiratory RespiratorAn appropriate, government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors or mists.[6][8]
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle the compound in a chemical fume hood to prevent the inhalation of any vapors or mists.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[9]

  • Ignition Sources: Piperidine derivatives can be flammable.[2] Keep away from heat, sparks, and open flames.[1] Use spark-proof tools and explosion-proof equipment where necessary.[10]

Storage:

  • Container: Store the compound in a tightly closed and properly labeled container.[2] The label should include the chemical name, "Hazardous," and any other relevant warnings.[11]

  • Location: Keep the container in a cool, dry, and well-ventilated place away from incompatible materials.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: This compound must be disposed of as hazardous chemical waste.[12]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been verified.[12]

  • Containerization: Use a dedicated, chemically compatible, and leak-proof container for waste collection, clearly labeled as "Hazardous Waste" with the full chemical name.[12]

  • Disposal Method: Engage a licensed chemical waste disposal company for pickup and disposal.[12][13] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[6]

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[6] In case of a spill, contain the spillage and collect it with an inert absorbent material.[10]

  • Container Disposal: Decontaminate empty containers before disposal.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_prepare Prepare Solution/Reaction handle_weigh->handle_prepare handle_use Perform Experiment handle_prepare->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.